molecular formula C13H13Si B1368167 Methyldiphenylsilane CAS No. 776-76-1

Methyldiphenylsilane

Katalognummer: B1368167
CAS-Nummer: 776-76-1
Molekulargewicht: 197.33 g/mol
InChI-Schlüssel: OKHRRIGNGQFVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyldiphenylsilane is a useful research compound. Its molecular formula is C13H13Si and its molecular weight is 197.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111638. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI

InChI=1S/C13H13Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHRRIGNGQFVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883569
Record name Benzene, 1,1'-(methylsilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name Diphenylmethylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20644
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

776-76-1
Record name Methyldiphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldiphenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-(methylsilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(methylsilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyldiphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLDIPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSW7GCX9EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane ((C₆H₅)₂SiHCH₃), a versatile organosilane compound, holds significant importance across various scientific and industrial sectors, including materials science and pharmaceutical development. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and insights into its reactivity and applications, with a particular focus on its relevance to drug discovery and synthesis.

Physical Properties of this compound

This compound is a colorless liquid under standard conditions.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₁₃H₁₄Si[2]
Molecular Weight 198.34 g/mol [2]
Appearance Colorless clear liquid[1]
Melting Point 20 °C[1]
Boiling Point 93-94 °C at 1 mmHg
Density 0.995 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.571
Flash Point >110 °C (>230 °F)
Solubility Insoluble in water. Soluble in many organic solvents.
Stability Stable under recommended storage conditions (2-8°C, under inert gas).[1] Reacts with aqueous base.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the methyl, silyl (B83357) hydride, and phenyl protons.
¹³C NMR Resonances for the methyl and phenyl carbons.
FTIR Characteristic Si-H stretching vibration.
Mass Spectrometry Molecular ion peak and fragmentation pattern consistent with the structure.

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors primarily centered around the reactivity of the silicon-hydride (Si-H) bond. This bond is weakly polarized, with the hydrogen atom being hydridic in nature, making it a valuable reagent in organic synthesis.

Hydrosilylation Reactions

One of the most significant applications of this compound is in hydrosilylation, the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful tool for the formation of carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[3]

The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the following key steps:

  • Oxidative addition of the silane (B1218182) to the platinum catalyst.

  • Coordination of the alkene to the platinum center.

  • Migratory insertion of the alkene into the Pt-H bond.

  • Reductive elimination of the alkylsilane product, regenerating the catalyst.[3]

Hydrosilylation_Mechanism A Pt(0) Catalyst B Oxidative Addition (Si-H activation) A->B + R₃SiH C [R₃Si-Pt(II)-H] Intermediate B->C D Alkene Coordination C->D + Alkene E [R₃Si-Pt(II)(alkene)-H] Complex D->E F Migratory Insertion (Alkene insertion into Pt-H) E->F G [R₃Si-Pt(II)-alkyl] Intermediate F->G H Reductive Elimination G->H H->A I Alkylsilane Product H->I - Pt(0) Catalyst

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Reducing Agent

The hydridic nature of the Si-H bond allows this compound to act as a reducing agent for various functional groups. It is considered a mild and selective reducing agent, offering advantages in terms of safety and ease of handling compared to some metal hydrides. Organosilanes are used for the reduction of a variety of functional groups with good tolerance for others. For instance, diphenylsilane (B1312307) has been shown to selectively reduce amides to aldehydes.

Protecting Group Chemistry

In the synthesis of complex molecules, particularly in drug development, protecting groups are often necessary to mask reactive functional groups. Silyl ethers, formed by the reaction of an alcohol with a silyl halide, are common protecting groups due to their ease of formation and removal under specific conditions. While this compound itself is not a silylating agent, its derivatives, such as chlorothis compound, are used to introduce the methyldiphenylsilyl protecting group.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for medicinal chemists and professionals in drug development.

  • Synthesis of Complex Molecules: As a reagent in organic synthesis, it facilitates the formation of intricate molecular architectures, which is crucial for creating new chemical entities with potential therapeutic properties.[1]

  • Improving Drug Properties: In drug formulation, organosilicon compounds can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), potentially leading to more effective medications.[1]

  • Antiviral and Anticancer Research: Organosilanes are being investigated for their potential as antiviral agents, for instance, in targeting multidrug-resistant influenza A viruses.[4] Silylating agents are also employed in the synthesis of anticancer drug intermediates.[5] For example, silyl protecting groups are used in the complex synthesis of the antiviral drug ddhCTP and in the synthesis of precursors for the anticancer drug carfentanil.[6][7]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound and a representative protocol for a common chemical reaction.

Determination of Physical Properties

1. Density Measurement

The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.

  • Apparatus: Analytical balance, pycnometer or graduated cylinder, and a constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer/graduated cylinder and determine its mass.

    • Fill the container with this compound to a calibrated mark, ensuring no air bubbles are present.

    • Place the filled container in a constant temperature water bath (e.g., 25°C) until thermal equilibrium is reached.

    • Remove the container, carefully dry the exterior, and measure its mass.

    • The density is calculated by dividing the mass of the liquid by its volume.

2. Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure.

  • Apparatus: A distillation apparatus suitable for vacuum distillation, including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

  • Procedure:

    • Place a small volume of this compound and a boiling chip in the round-bottom flask.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Slowly evacuate the system to the desired pressure (e.g., 1 mmHg).

    • Begin heating the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

3. Refractive Index Measurement

The refractive index is a characteristic property that can be measured using an Abbe refractometer.

  • Apparatus: Abbe refractometer with a circulating water bath for temperature control.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of this compound to the surface of the measuring prism.

    • Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C) by circulating water from the water bath.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Experimental Workflow: Platinum-Catalyzed Hydrosilylation of an Alkene

This section details a typical experimental workflow for the hydrosilylation of an alkene (e.g., 1-octene) with this compound using a platinum catalyst.

Hydrosilylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Characterization prep1 Dry glassware under vacuum or in an oven prep2 Assemble reaction flask with condenser under inert atmosphere (N₂ or Ar) prep1->prep2 prep3 Add alkene (e.g., 1-octene) and solvent (e.g., toluene) to the flask via syringe prep2->prep3 prep4 Add platinum catalyst (e.g., Karstedt's catalyst) solution prep3->prep4 react1 Heat the reaction mixture to the desired temperature (e.g., 60°C) prep4->react1 react2 Slowly add this compound via syringe pump over a set period react1->react2 react3 Monitor reaction progress by GC or TLC react2->react3 workup1 Cool the reaction mixture to room temperature react3->workup1 workup2 Remove solvent under reduced pressure workup1->workup2 workup3 Purify the crude product by vacuum distillation or column chromatography workup2->workup3 analysis1 Obtain ¹H NMR, ¹³C NMR, and FTIR spectra workup3->analysis1 analysis2 Confirm product structure and purity analysis1->analysis2

Caption: A typical experimental workflow for the platinum-catalyzed hydrosilylation of an alkene.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a valuable organosilicon compound with a well-defined set of physical and chemical properties. Its reactivity, particularly the ability of its Si-H bond to participate in hydrosilylation and reduction reactions, makes it a versatile reagent in organic synthesis. For researchers and professionals in drug development, understanding the properties and reaction workflows of this compound is key to leveraging its potential in the synthesis of novel and complex molecules with therapeutic promise. Careful adherence to experimental protocols and safety guidelines is essential for its effective and safe utilization in a research setting.

References

An In-depth Technical Guide to Methyldiphenylsilane: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of methyldiphenylsilane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identity

This compound is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, one methyl group, and a hydrogen atom. Its chemical structure is foundational to its utility in various chemical syntheses.

The molecular formula for this compound is C₁₃H₁₄Si.[1][2] Key identifiers for this compound are its CAS Number, 776-76-1, and its IUPAC name, methyl(diphenyl)silane.[1] The connectivity of the atoms can be represented by the SMILES string: C--INVALID-LINK--C2=CC=CC=C2.[1]

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. Based on its molecular formula, the computed molecular weight is approximately 198.33 g/mol .[1] Various sources report this value as 198.34 g/mol .[2][3][4][5]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data is compiled from various chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₁₃H₁₄Si[1][2]
Molecular Weight 198.34 g/mol [2][4][5]
CAS Number 776-76-1[1][2][3][4]
Appearance Colorless clear liquid[2]
Melting Point 20 °C[2][3]
Boiling Point 91 °C / 1 mmHg[2]
Density 1.00 g/mL[2]
Refractive Index n20/D 1.57[2]

Experimental Protocols

The physicochemical properties listed above are determined through standard laboratory techniques. While the provided sources are chemical catalogs and databases that do not detail specific experimental protocols for this compound, the general methodologies are well-established:

  • Melting Point: The melting point is determined by slowly heating a small sample of the substance and observing the temperature at which it transitions from a solid to a liquid. For a substance that is a liquid at room temperature, this would involve cooling the sample until it freezes and then determining the melting point upon warming.

  • Boiling Point: The boiling point at reduced pressure (e.g., 1 mmHg) is measured using vacuum distillation. The temperature at which the liquid boils and its vapor pressure equals the pressure of the system is recorded as the boiling point.

  • Density: The density is typically measured using a pycnometer or a digital density meter, which determines the mass of a known volume of the liquid at a specific temperature.

  • Refractive Index: The refractive index is measured using a refractometer, which quantifies the extent to which light is bent as it passes through the liquid. This is a characteristic property of a pure substance.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, highlighting the central silicon atom and its substituents.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyldiphenylsilane, a valuable organosilicon compound with applications in organic synthesis and materials science. This document details established synthetic methodologies, purification protocols, and presents quantitative data to support the described procedures. Logical workflows for the synthesis and purification processes are also visualized to provide a clear and concise understanding of the experimental steps involved.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction, offering a reliable and high-yielding route. An alternative approach involves the reduction of chlorodiphenylmethylsilane.

Grignard Synthesis from Methyl Dichlorosilane (B8785471) and Phenyl Magnesium Bromide

This classic method involves the reaction of a phenyl Grignard reagent with methyl dichlorosilane. The Grignard reagent, phenylmagnesium bromide, is prepared in situ from bromobenzene (B47551) and magnesium metal in an anhydrous ether solvent.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene

  • Iodine crystal (as initiator)

  • Methyl dichlorosilane

  • Anhydrous toluene

  • Activated charcoal

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • All glassware must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Methyl Dichlorosilane:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Add a solution of methyl dichlorosilane in anhydrous diethyl ether dropwise to the Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Initial Purification:

    • The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude residue, primarily this compound, is then treated with activated charcoal to remove colored impurities.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialsMethyl dichlorosilane, Phenyl magnesium bromide[1]
SolventEthereal solution[1]
Reported Yield83% (referred to methyl dichlorosilane)[1]
Synthesis from Chlorodiphenylmethylsilane

An alternative high-yield synthesis involves the reaction of chlorodiphenylmethylsilane.

Reaction Scheme:

A plausible reduction of chlorodiphenylmethylsilane to this compound can be achieved using a suitable reducing agent like lithium aluminum hydride, although a specific detailed protocol for this direct conversion was not found in the immediate search results. A related synthesis has been reported with a high yield starting from chlorothis compound.

Experimental Protocol (from a related synthesis):

Materials:

Procedure:

  • To a solution of chlorothis compound (0.5 mmol) in THF (0.5 ml), add the appropriate reagents and react at 30 °C for 10 hours.

  • The resulting product is then reacted with hydrogen chloride in a 1,4-dioxane solution to yield this compound.

  • The yield is determined by NMR spectroscopy.

Quantitative Data:

ParameterValueReference
Starting MaterialChlorothis compound[2]
SolventTetrahydrofuran, 1,4-Dioxane[2]
Reaction Temperature30 °C[2]
Reaction Time10 hours[2]
Reported Yield91%[2]
Hydrosilylation as a Potential Synthetic Route

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the formation of silicon-carbon bonds. In principle, this compound could be synthesized via the hydrosilylation of a phenyl-containing unsaturated substrate with a methyl-containing silane, or vice-versa. However, a specific, detailed experimental protocol for the direct synthesis of this compound using this method was not prominently found in the surveyed literature. This route remains a theoretical possibility for researchers to explore.

Purification of this compound

Crude this compound can be purified to a high degree using standard laboratory techniques such as distillation and column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying liquid compounds with high boiling points, as it lowers the boiling point, preventing thermal decomposition.

Experimental Protocol:

Apparatus:

  • A round-bottom flask

  • A short-path distillation head or a fractional distillation column

  • A condenser

  • A receiving flask

  • A vacuum pump

  • A manometer to monitor the pressure

  • A heating mantle with a stirrer

Procedure:

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Begin stirring the crude product.

  • Gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Collect the fraction that distills at a constant temperature and pressure. This compound has a boiling point of 93-94 °C at 1 mm Hg.

  • After the desired fraction has been collected, cool the apparatus before releasing the vacuum.

Quantitative Data:

ParameterValueReference
Purification MethodVacuum Distillation[1]
Pressure0.5 mm Hg[1]
Boiling PointConstant temperature (specific value not stated in source)[1]
NoteThe crude product was treated with activated charcoal prior to distillation.[1]
Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a non-polar compound, normal-phase chromatography is suitable.

Experimental Protocol:

Materials:

  • Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • A suitable non-polar solvent system (e.g., hexane, heptane, or mixtures with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane)

  • A chromatography column

  • Cotton or glass wool

  • Sand

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by thin-layer chromatography (TLC). This compound, being relatively non-polar, is expected to have a high Rf value in a non-polar eluent system.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and purification procedures.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up A Mg turnings + Anhydrous Ether B Add Bromobenzene A->B C Initiate Reaction (Iodine) B->C D Phenylmagnesium Bromide C->D E Cool Grignard Reagent D->E F Add Methyl Dichlorosilane E->F G Reaction at Room Temp F->G H Crude Reaction Mixture G->H I Quench with NH4Cl (aq) H->I J Extract with Ether I->J K Dry & Evaporate J->K L Crude this compound K->L

Caption: Workflow for the Grignard Synthesis of this compound.

Purification_Workflow cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography Start Crude this compound D1 Treat with Activated Charcoal Start->D1 C1 Prepare Silica Gel Column Start->C1 D2 Setup Distillation Apparatus D1->D2 D3 Apply Vacuum D2->D3 D4 Heat and Collect Fraction D3->D4 End Pure this compound D4->End C2 Load Crude Product C1->C2 C3 Elute with Solvent C2->C3 C4 Collect & Combine Fractions C3->C4 C4->End

Caption: Workflow for the Purification of this compound.

References

Spectroscopic Characterization of Methyldiphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyldiphenylsilane (C₁₃H₁₄Si), a key organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its identity.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl groups and the protons of the methyl group and the silicon hydride give rise to characteristic chemical shifts.

Assignment Chemical Shift (ppm)
Phenyl H7.54
Phenyl H7.34
Phenyl H7.32
Si-H4.951
CH₃0.601

Table 1: ¹H NMR Chemical Shifts for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum for this compound shows signals for the aromatic carbons and the methyl carbon.

Assignment Chemical Shift (ppm)
Aromatic C134.7
Aromatic C129.6
Aromatic C128.0
CH₃-4.4

Table 2: ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the Si-H, C-H (aromatic and aliphatic), and Si-C bonds, as well as the aromatic C=C stretching vibrations.

Vibrational Mode Frequency (cm⁻¹)
Aromatic C-H stretch~3070-3050
Aliphatic C-H stretch~2960
Si-H stretch~2120
Aromatic C=C stretch~1590, 1480, 1430
Si-CH₃ deformation~1250
Si-Phenyl~1115
C-H out-of-plane bend~730, 695

Table 3: Characteristic IR Absorption Bands for this compound.

Experimental Protocol for IR Spectroscopy

The following protocol can be used to obtain the IR spectrum of this compound, which is a liquid at room temperature:

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two IR-transparent salt plates (e.g., NaCl or KBr). A drop of this compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample and a Fourier transform is applied to obtain the final spectrum of absorbance or transmittance versus wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

m/z Relative Intensity (%) Assignment
19825.2[M]⁺ (Molecular Ion)
19710.6[M-H]⁺
18333.3[M-CH₃]⁺
12117.9[M-C₆H₅]⁺
120100.0[Si(C₆H₅)CH₃]⁺
10551.4[Si(C₆H₅)]⁺

Table 4: Key Fragments in the Mass Spectrum of this compound.[4]

Experimental Protocol for Mass Spectrometry

A typical experimental procedure for obtaining the mass spectrum of this compound is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[3] For a liquid sample like this compound, GC-MS is a common method.

  • Ionization: Electron Ionization (EI) is a standard method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Functional Group Frequencies IR->Data_IR Data_MS Molecular Ion & Fragmentation Pattern MS->Data_MS Structure Structural Confirmation of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Spectroscopic Analysis Workflow

References

solubility and stability of Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of Methyldiphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 776-76-1) is an organosilicon compound with increasing relevance in materials science, organic synthesis, and pharmaceutical applications.[1] Its utility as a reducing agent, a precursor for silicone polymers, and a surface modification agent necessitates a thorough understanding of its core chemical and physical properties.[1][2] This guide provides a detailed overview of the solubility and stability of this compound, offering critical data for its handling, storage, and application.

Core Properties of this compound

This compound is a colorless, clear liquid under standard conditions.[1][3] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
CAS Number 776-76-1[4]
Molecular Formula C₁₃H₁₄Si[3][5]
Molecular Weight 198.34 g/mol [1][3]
Appearance Colorless clear liquid[1][3]
Density 0.995 - 1.00 g/mL at 25 °C[1][6]
Melting Point 20 °C (68 °F)[1][3]
Boiling Point 266 - 267 °C (510.8 - 512.6 °F) at 760 mmHg[3]
91 - 94 °C at 1 mmHg[1][6]
Flash Point 120 °C (248 °F)[3]
Refractive Index (n20D) 1.571[6]

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which features two hydrophobic phenyl groups and a methyl group attached to a silicon hydride center. This composition renders it generally soluble in organic solvents and insoluble in water.[3][7]

Solvent ClassSolubilityNotesReference(s)
Water InsolubleThe product is insoluble and floats on water.[3]
Polar Aprotic Solvents Soluble(e.g., Acetone)[8]
Non-Polar Organic Solvents Soluble(e.g., Benzene, Ether)[7]
Alcohols Soluble(e.g., Ethanol)[7]
Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a liquid like this compound is the shake-flask method, followed by quantitative analysis.

Objective: To determine the concentration of this compound in a given solvent at saturation.

Materials:

  • This compound

  • Selected solvent (e.g., ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture using an orbital shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After agitation, allow the solution to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved droplets to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved material is collected.

    • Filter the collected sample through a syringe filter compatible with the solvent.

    • Dilute the filtered sample quantitatively with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the standards and the diluted sample using a calibrated GC-FID or HPLC method.

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation: The solubility is typically reported in units such as g/100 mL, mg/L, or mol/L at the specified temperature.

Stability Profile

This compound is stable under normal, controlled conditions but is susceptible to degradation from moisture, heat, and certain chemical agents.[3]

ConditionStabilityDegradation Products/NotesReference(s)
Thermal Stable at ambient temperatures.Thermal decomposition at elevated temperatures can occur.[9]
Hydrolytic Sensitive to moisture.Reacts with water (hydrolysis), especially in the presence of acid or base, to form silanols, which then condense to form siloxanes and release hydrogen gas.[6][10]
pH Unstable in acidic and basic conditions.Condensation of silanol (B1196071) intermediates is catalyzed by both acid and base. Reacts with aqueous base.[6][11]
Light Generally stable.No significant photolytic degradation pathways are reported under normal laboratory conditions.[9]
Chemical Incompatibility ReactiveIncompatible with strong oxidizing agents, acids, bases, alkaline materials, and finely powdered metals.[3][12]
Storage Requires controlled conditions.Store under an inert atmosphere (nitrogen or argon) in a dry, cool (2-8 °C), and well-ventilated place.[1][6][13]
Predicted Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in the presence of water is hydrolysis of the silicon-hydride (Si-H) bond to form a silanol intermediate (methyldiphenylsilanol). This silanol is unstable and readily undergoes condensation with another silanol molecule to form a disiloxane (B77578) and water.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation MDPS This compound (C₆H₅)₂SiHCH₃ Silanol Methyldiphenylsilanol (C₆H₅)₂Si(OH)CH₃ MDPS->Silanol + H₂O (Acid/Base Catalyst) H2O Water (H₂O) H2_gas Hydrogen Gas (H₂) Silanol->H2_gas Silanol2 2x Methyldiphenylsilanol Disiloxane Disiloxane [(C₆H₅)₂(CH₃)Si]₂O Silanol2->Disiloxane - H₂O

Predicted hydrolytic degradation pathway of this compound.
Experimental Protocol: Assessing Hydrolytic Stability via ¹H-NMR Spectroscopy

This protocol, adapted from studies on analogous hydrosilanes, uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the degradation of the Si-H bond over time in an aqueous environment.[10]

Objective: To quantitatively assess the hydrolytic stability of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline in D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR Spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution containing a known concentration of this compound, the internal standard, and the deuterated organic solvent.

  • Initiation of Reaction: Add a known volume of the buffered D₂O solution to the NMR tube to initiate the hydrolysis reaction. The final volume ratio (e.g., 1:1 organic solvent to aqueous buffer) should be recorded.

  • NMR Analysis:

    • Immediately acquire a ¹H-NMR spectrum (t=0). The Si-H proton of this compound gives a characteristic signal.

    • Continue to acquire spectra at regular time intervals (e.g., 1, 4, 8, 12, 24 hours) while maintaining the sample at a constant temperature.

  • Data Processing and Analysis:

    • Integrate the peak corresponding to the Si-H proton and the peak of the stable internal standard in each spectrum.

    • Calculate the relative amount of remaining this compound at each time point by comparing the ratio of the Si-H integral to the internal standard integral.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

G start Prepare Solution (MDPS + Internal Std. in DMSO-d₆) initiate Initiate Reaction (Add Buffered D₂O) start->initiate acquire_t0 Acquire ¹H-NMR Spectrum (t=0) initiate->acquire_t0 loop Incubate at Constant Temperature acquire_t0->loop acquire_tx Acquire ¹H-NMR Spectrum (t=x hours) loop->acquire_tx at intervals acquire_tx->loop continue incubation process Integrate Peaks (Si-H vs. Standard) acquire_tx->process analyze Calculate % Remaining MDPS & Plot vs. Time process->analyze end Determine Half-Life (t½) analyze->end

Workflow for assessing hydrolytic stability via NMR spectroscopy.
Experimental Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[14]

Objective: To determine the onset temperature of decomposition for this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas (e.g., Nitrogen) and/or reactive gas (e.g., Air)

Procedure:

  • Instrument Setup: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a controlled flow rate.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The resulting curve (thermogram) will show a sharp drop in mass where decomposition occurs.

    • The onset temperature of decomposition is often determined as the temperature at which 5% mass loss occurs (T₅%) or by the intersection of the baseline tangent with the tangent of the decomposition step.

G start Weigh Sample (5-10 mg MDPS) load Load Sample into TGA start->load purge Purge with Gas (e.g., Nitrogen) load->purge heat Heat at Constant Rate (e.g., 10 °C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot Thermogram (% Mass vs. Temp) record->plot analyze Determine Onset of Decomposition (e.g., T₅% Mass Loss) plot->analyze end Report Thermal Stability analyze->end

Workflow for assessing thermal stability via TGA.

References

The Genesis of a Synthetic Revolution: An In-depth Technical Guide to the Discovery and History of Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the foundational moments of organosilicon chemistry reveals a journey of scientific curiosity, accidental discovery, and industrial innovation that has irrevocably shaped modern materials science. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the seminal discoveries in organosilicon chemistry, complete with detailed experimental protocols, quantitative data, and logical diagrams to illuminate the path from the first silicon-carbon bond to the industrial production of silicones.

The Dawn of a New Field: The First Organosilicon Compound

The story of organosilicon chemistry begins in 1863 with French chemist Charles Friedel and his American collaborator James Crafts. While investigating the atomic weight of silicon, they achieved the first synthesis of a compound containing a direct silicon-carbon bond: tetraethylsilane (B1293383).[1] This serendipitous discovery, a landmark in the history of chemistry, opened the door to a vast new field of organometallic chemistry.[2]

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

The synthesis of tetraethylsilane was achieved through the reaction of silicon tetrachloride with diethylzinc (B1219324). While the original 1863 publication in Annalen der Chemie und Pharmacie provides a descriptive account, the following protocol is a reconstruction based on their work and subsequent understanding of the reaction.

Objective: To synthesize tetraethylsilane via the reaction of silicon tetrachloride and diethylzinc.

Reactants:

  • Silicon Tetrachloride (SiCl₄)

  • Diethylzinc (Zn(C₂H₅)₂)

Apparatus: A sealed glass tube capable of withstanding high temperatures and pressure.

Procedure:

  • Silicon tetrachloride and diethylzinc were introduced into a thick-walled glass tube.

  • The tube was hermetically sealed to prevent the escape of the volatile and reactive contents.

  • The sealed tube was heated in a furnace to a temperature of approximately 140-160°C.

  • The reaction mixture was heated for several hours, leading to the formation of tetraethylsilane and zinc chloride.

  • After cooling, the tube was carefully opened in a well-ventilated area due to the unreacted volatile starting materials.

  • The liquid product, tetraethylsilane, was separated from the solid zinc chloride precipitate.

  • Purification was achieved through fractional distillation.

Reaction: SiCl₄ + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₄ + 2 ZnCl₂

This pioneering work laid the groundwork for future explorations into the nature and reactivity of the silicon-carbon bond.

The Kipping Era: Pioneering Systematic Synthesis with Grignard Reagents

At the turn of the 20th century, English chemist Frederic Stanley Kipping embarked on a systematic investigation of organosilicon compounds that would span over four decades and lay the foundation for modern silicone chemistry.[3] A significant breakthrough in his research was the application of Grignard reagents, discovered by Victor Grignard in 1900, for the facile formation of silicon-carbon bonds.[4] This methodology provided a much more versatile and controllable route to a wide array of organosilanes compared to the earlier methods.

Experimental Protocol: Synthesis of Ethylchlorosilanes using Grignard Reagents (Kipping, c. 1904)

Kipping's extensive work, detailed in a series of papers in the Journal of the Chemical Society, demonstrated the utility of Grignard reagents in synthesizing various alkyl- and arylchlorosilanes. The following is a generalized protocol based on his early work with ethylmagnesium bromide and silicon tetrachloride.

Objective: To synthesize a mixture of ethylchlorosilanes by reacting silicon tetrachloride with ethylmagnesium bromide.

Reactants:

  • Silicon Tetrachloride (SiCl₄)

  • Magnesium turnings (Mg)

  • Ethyl Bromide (C₂H₅Br)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

Apparatus: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to exclude moisture.

Procedure:

  • Preparation of the Grignard Reagent: In the round-bottom flask, magnesium turnings were covered with anhydrous diethyl ether. A small crystal of iodine was often added to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether was then added dropwise from the dropping funnel with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux. The completion of the Grignard reagent formation is indicated by the disappearance of most of the magnesium.

  • Reaction with Silicon Tetrachloride: The solution of ethylmagnesium bromide was cooled in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether was then added dropwise with vigorous stirring. The reaction is highly exothermic and the rate of addition should be controlled to maintain a moderate temperature.

  • Work-up: After the addition was complete, the reaction mixture was stirred for an additional period at room temperature or with gentle heating to ensure complete reaction. The mixture was then poured onto a mixture of ice and a dilute acid (e.g., hydrochloric acid) to decompose the magnesium salts.

  • Separation and Purification: The ethereal layer was separated, washed with water, and dried over an anhydrous drying agent (e.g., calcium chloride). The diethyl ether was removed by distillation. The resulting mixture of ethylchlorosilanes was then separated by fractional distillation.

Reaction (simplified): SiCl₄ + n C₂H₅MgBr → (C₂H₅)ₙSiCl₄₋ₙ + n MgBrCl (where n = 1, 2, 3, or 4)

Kipping's work was instrumental in demonstrating the ability to systematically build a variety of organosilicon structures, though he famously regarded the polymeric materials he produced as "uninviting glues."

The Industrial Leap: The Müller-Rochow Direct Process

The commercial viability of silicones was unlocked in the early 1940s through the independent and near-simultaneous invention of the "Direct Process" by American chemist Eugene G. Rochow at General Electric and German chemist Richard Müller.[3][5] This process, which involves the direct reaction of an organic halide with elemental silicon in the presence of a copper catalyst, provided an economical and scalable method for the synthesis of organochlorosilanes, the key monomers for silicone production.[6]

Experimental Protocol: The Direct Synthesis of Methylchlorosilanes (Rochow, 1945)

Rochow's seminal 1945 paper in the Journal of the American Chemical Society outlined the fundamental parameters of this groundbreaking industrial process.[7]

Objective: To synthesize a mixture of methylchlorosilanes via the direct reaction of methyl chloride with silicon.

Reactants:

  • Silicon powder (metallurgical grade)

  • Methyl Chloride (CH₃Cl) gas

  • Copper catalyst (often in the form of copper(I) chloride or as a pre-alloyed silicon-copper contact mass)

Apparatus: A fluidized-bed reactor or a stirred-bed reactor capable of high-temperature operation, equipped with a gas inlet, a condenser for product collection, and a temperature control system. A diagram of a laboratory setup is depicted below.

Procedure:

  • A mixture of powdered silicon and the copper catalyst was placed in the reactor.

  • The reactor was heated to a temperature of approximately 280-350°C.[3][6]

  • A stream of methyl chloride gas was passed through the heated silicon-copper contact mass.

  • The reaction is exothermic, and the temperature needs to be carefully controlled to maintain optimal product selectivity.

  • The volatile methylchlorosilane products were carried out of the reactor by the gas stream and collected by condensation.

  • The resulting liquid mixture of methylchlorosilanes was then separated by fractional distillation.

Primary Reaction: 2 CH₃Cl + Si → (CH₃)₂SiCl₂ (in the presence of a Cu catalyst)

The Direct Process primarily yields dimethyldichlorosilane, the most important precursor for polydimethylsiloxane (B3030410) (silicone) polymers, along with other valuable methylchlorosilanes.

Quantitative Data Summary

The following tables summarize key quantitative data for the landmark discoveries in organosilicon chemistry.

Table 1: Physical Properties of Tetraethylsilane

PropertyValueReference(s)
Molecular FormulaSi(C₂H₅)₄[8]
Molecular Weight144.33 g/mol [8]
Boiling Point153-154 °C[8][9]
Melting Point-82.5 °C[8][9]
Density0.761 g/mL at 25 °C[8][9]
Refractive Indexn20/D 1.4263[8][9]

Table 2: Product Distribution of the Müller-Rochow Direct Process

ProductTypical Yield (%)Boiling Point (°C)
Dimethyldichlorosilane ((CH₃)₂SiCl₂)70 - 9070
Methyltrichlorosilane (CH₃SiCl₃)5 - 1566
Trimethylchlorosilane ((CH₃)₃SiCl)2 - 457
Methyldichlorosilane (CH₃HSiCl₂)1 - 441
Dimethylchlorosilane ((CH₃)₂HSiCl)0.1 - 0.535
Note: Yields can be influenced by reaction conditions such as temperature, pressure, and catalyst composition.[5]

Visualizing the Path of Discovery

The following diagrams, generated using the DOT language, illustrate the key historical developments and experimental workflows in the discovery of organosilicon compounds.

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century a 1863 Friedel & Crafts Synthesize Tetraethylsilane b 1904 Kipping Applies Grignard Reagents a->b  Pioneering Synthesis c c. 1940 Rochow & Müller Develop Direct Process b->c  Industrial Scalability

Caption: A timeline of key milestones in the discovery and synthesis of organosilicon compounds.

Friedel_Crafts_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products SiCl4 Silicon Tetrachloride heating Heat in Sealed Tube (140-160°C) SiCl4->heating ZnEt2 Diethylzinc ZnEt2->heating separation Separation heating->separation distillation Fractional Distillation separation->distillation ZnCl2 Zinc Chloride (byproduct) separation->ZnCl2 TES Tetraethylsilane distillation->TES

Caption: Experimental workflow for the synthesis of tetraethylsilane by Friedel and Crafts.

Rochow_Process_Flow cluster_inputs Inputs cluster_reactor Fluidized-Bed Reactor cluster_outputs Outputs Si Silicon Powder reaction Direct Reaction (280-350°C) Si->reaction Cu Copper Catalyst Cu->reaction MeCl Methyl Chloride Gas MeCl->reaction condensation Condensation reaction->condensation distillation Fractional Distillation condensation->distillation products Methylchlorosilanes ((CH₃)₂SiCl₂, etc.) distillation->products

Caption: Process flow diagram for the Müller-Rochow Direct Process.

Conclusion

The journey from the initial synthesis of a single organosilicon compound to the large-scale industrial production of silicones is a testament to the power of fundamental research and its translation into transformative technologies. The pioneering work of Friedel, Crafts, Kipping, Rochow, and Müller has not only created a new class of materials with unique and valuable properties but has also provided a rich field of study that continues to yield new discoveries and applications. This guide serves as a foundational resource for understanding the key historical and technical milestones that have shaped the field of organosilicon chemistry.

References

Theoretical Insights into the Reactivity of Methyldiphenylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of methyldiphenylsilane. The content is structured to offer a comprehensive understanding of its chemical behavior, focusing on key reactive sites and potential transformation pathways. This guide summarizes quantitative data from analogous compounds, details recommended computational protocols for further investigation, and visualizes key reaction mechanisms and workflows.

Core Concepts in this compound Reactivity

This compound ((C₆H₅)₂CH₃SiH) possesses two primary sites of reactivity: the silicon-hydrogen (Si-H) bond and the two phenyl (C₆H₅) rings. Theoretical studies on similar organosilanes suggest that the Si-H bond is the most likely site for initial reactions involving radical species due to its lower bond dissociation energy (BDE) compared to C-H and C-C bonds within the phenyl groups.

Silicon-Hydrogen Bond Reactivity

The Si-H bond is susceptible to homolytic cleavage, leading to the formation of a silyl (B83357) radical ((C₆H₅)₂CH₃Si•) and a hydrogen atom. This process is central to many of its reactions, including oxidation and thermal decomposition. The electronic properties of the substituents on the silicon atom significantly influence the Si-H BDE. Phenyl groups, in particular, have been shown to weaken the Si-H bond.[1]

Phenyl Ring Reactivity

The phenyl rings offer sites for electrophilic and radical addition reactions. While the Si-H bond is generally more reactive towards radical abstraction, the aromatic rings can be attacked by highly reactive species like hydroxyl radicals, leading to the formation of various substituted isomers.

Quantitative Data Summary

Due to the limited number of theoretical studies focused specifically on this compound, the following tables present a combination of estimated values based on trends observed in analogous compounds and recommended computational parameters for obtaining precise data.

Table 1: Estimated Bond Dissociation Energy (BDE) of the Si-H Bond in this compound and Related Compounds

CompoundBondExperimental BDE (kcal/mol)Recommended Computational Method for BDE Calculation
Silane (SiH₄)Si-H90.3B3P86/6-311++G(d,p)
Trimethylsilane ((CH₃)₃SiH)Si-H90.1B3P86/6-311++G(d,p)
Triphenylsilane ((C₆H₅)₃SiH)Si-H85.3B3P86/6-311++G(d,p)
This compound Si-H ~86-88 (Estimated) B3P86/6-311++G(d,p)

Note: The estimated BDE for this compound is based on the observed trend of phenyl groups weakening the Si-H bond.[1]

Table 2: Qualitative Reactivity and Estimated Activation Energies for Key Reactions

Reaction TypeReactantKey PathwayEstimated Activation Energy
OxidationO₂H-abstraction from Si-HModerate
Reaction with Hydroxyl Radical•OHH-abstraction from Si-HLow
•OH addition to phenyl ringLow to Moderate
Thermal DecompositionHeatHomolytic cleavage of Si-H bondHigh

Experimental and Computational Protocols

Calculation of Si-H Bond Dissociation Energy

A reliable method for calculating the Si-H BDE is through Density Functional Theory (DFT). Based on studies of various organosilanes, the B3P86 functional has been shown to provide the most accurate results.[2]

Protocol:

  • Geometry Optimization: Optimize the ground state geometry of this compound and the corresponding silyl radical ((C₆H₅)₂CH₃Si•) and a hydrogen atom using the B3P86 functional with a 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies for the molecule and radical) and to obtain zero-point vibrational energies (ZPVE).

  • BDE Calculation: The BDE is calculated as the difference in the total electronic energies (including ZPVE corrections) between the products (silyl radical and hydrogen atom) and the reactant (this compound).

Investigation of Reaction with Hydroxyl Radical

The reaction of this compound with the hydroxyl radical (•OH) can proceed through two primary pathways: hydrogen abstraction from the Si-H bond and •OH addition to the phenyl rings.

Protocol:

  • Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and •OH) and the potential products (silyl radical + H₂O for abstraction; various hydroxylated this compound isomers for addition) using a suitable DFT functional (e.g., M06-2X, which is known to perform well for kinetics) with a 6-311++G(d,p) basis set.

  • Transition State Search: Locate the transition state structures for both the abstraction and addition pathways using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculation and IRC: Perform frequency calculations on the transition states to verify the presence of a single imaginary frequency. An Intrinsic Reaction Coordinate (IRC) calculation should be performed to confirm that the transition state connects the correct reactants and products.

  • Activation Energy Calculation: The activation energy is calculated as the difference in energy between the transition state and the reactants.

Visualization of Reaction Pathways and Workflows

Proposed Reaction Pathways for this compound with a Hydroxyl Radical

G cluster_reactants Reactants cluster_abstraction H-Abstraction Pathway cluster_addition Addition Pathway R This compound + •OH TS_abs Transition State (Si-H---OH) R->TS_abs Low Activation Energy TS_add Transition State (Phenyl Ring---OH) R->TS_add Low to Moderate Activation Energy P_abs Methyldiphenylsilyl Radical + H₂O TS_abs->P_abs P_add Hydroxylated this compound (Isomer Mixture) TS_add->P_add G A Define Reaction: Reactants and Products B Geometry Optimization of all Species A->B C Transition State (TS) Search B->C D Frequency Calculation & IRC Verification C->D E Calculate Activation Energy (E_TS - E_reactants) D->E F Analyze Reaction Pathway and Kinetics E->F G A This compound B Homolytic Cleavage of Si-H Bond A->B High Temperature C Methyldiphenylsilyl Radical + Hydrogen Radical B->C D Further Reactions (e.g., Radical Combination, Disproportionation) C->D

References

Methyldiphenylsilane: A Versatile Tool in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane, a member of the organosilane family, is emerging as a powerful and versatile reagent in the field of organic synthesis and drug development. Its unique chemical properties enable its application in a range of critical processes, from highly selective reduction reactions to the formation of protective groups and its potential incorporation into advanced drug delivery systems. This technical guide provides a comprehensive overview of the initial investigations into the applications of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers in harnessing its full potential.

Core Applications in Organic Synthesis

This compound has demonstrated significant utility as a reducing agent and as a protecting group for sensitive functionalities, crucial steps in the synthesis of complex pharmaceutical intermediates.

Hydrosilylation of Ketones

One of the key applications of this compound is in the hydrosilylation of ketones to form silyl (B83357) ethers, which can then be readily hydrolyzed to the corresponding secondary alcohols. This two-step transformation is a cornerstone of organic synthesis, enabling the stereoselective reduction of carbonyl compounds.

Experimental Protocol: General Procedure for the Hydrosilylation of Ketones

A detailed experimental protocol for the hydrosilylation of ketones using a copper-based catalyst system is outlined below. This procedure can be adapted for various ketone substrates.

  • Materials:

    • Ketone (1.0 equiv)

    • This compound (1.1 equiv)

    • Copper(I) chloride (CuCl) (5 mol%)

    • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (5 mol%)

    • Potassium tert-butoxide (KOtBu) (10 mol%)

    • Dry toluene (B28343) (as solvent)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), a solid mixture of CuCl, IMes·HCl, and KOtBu is dissolved in dry toluene (to a concentration of 0.015 M) at room temperature and stirred for 20 minutes to generate the active catalyst.

    • In a separate flask, the ketone and this compound are dissolved in dry toluene (to a concentration of 0.2 M).

    • The prepared catalyst solution is then added to the ketone and silane (B1218182) mixture.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

    • The solvent is removed under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel to yield the desired silyl ether.[1]

Quantitative Data: Hydrosilylation of Various Ketones

The following table summarizes the yields of silyl ethers obtained from the hydrosilylation of various ketones using a similar protocol with diphenylsilane, which is expected to have comparable reactivity to this compound under these conditions.

Ketone SubstrateSilaneCatalyst SystemSolventTemperatureTime (h)Yield (%)
AcetophenoneDiphenylsilaneCo-3 (0.1 mol%), NaOtBu (1 mol%)THFRoom Temp1>99
4-MethoxyacetophenoneDiphenylsilaneCo-3 (0.1 mol%), NaOtBu (1 mol%)THFRoom Temp1>99
4-ChloroacetophenoneDiphenylsilaneCo-3 (0.1 mol%), NaOtBu (1 mol%)THFRoom Temp1>99
CyclohexanoneDiphenylsilaneCo-3 (0.1 mol%), NaOtBu (1 mol%)THFRoom Temp1>99

Data adapted from a study on cobalt-catalyzed hydrosilylation.[2]

Hydrosilylation_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Ketone Ketone (R-CO-R') Reaction Hydrosilylation Reaction Ketone->Reaction Silane This compound (MePh2SiH) Silane->Reaction Catalyst CuCl / IMes·HCl Catalyst->Reaction Base KOtBu Base->Reaction Solvent Dry Toluene Solvent->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Workup Workup & Purification Reaction->Workup SilylEther Silyl Ether (R-CH(OSiMePh2)-R') Workup->SilylEther Alcohol Secondary Alcohol (R-CH(OH)-R') SilylEther->Alcohol Hydrolysis

Workflow for the hydrosilylation of ketones.
Reduction of Esters and Amides

This compound and its close analog, diphenylsilane, are effective reducing agents for the conversion of esters and amides to the corresponding alcohols and amines, respectively. These transformations are fundamental in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Reduction of Esters to Alcohols

The following protocol details the reduction of esters using diphenylsilane, which can be adapted for this compound with minor modifications.

  • Materials:

    • Ester (1.0 equiv)

    • Diphenylsilane (2.0 equiv)

    • Rhodium catalyst (e.g., [RhCl(cod)]2/4PPh3 or [RhCl(PPh3)3]) (catalytic amount)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, the ester and the rhodium catalyst are dissolved in the anhydrous solvent.

    • Diphenylsilane is added to the solution at room temperature.

    • The reaction mixture is stirred at room temperature for the required duration (typically 6-72 hours), with progress monitored by TLC or GC-MS.

    • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[3]

Quantitative Data: Reduction of Various Esters

Ester SubstrateSilaneCatalystTime (h)Yield (%)
Ethyl decanoateDiphenylsilane[RhCl(cod)]2/4PPh37298
Ethyl phenylacetateDiphenylsilane[RhCl(cod)]2/4PPh37292
Ethyl 7-bromoheptanoateDiphenylsilane[RhCl(PPh3)3]6High

Data from a study on rhodium-catalyzed ester reductions.[3]

Ester_Reduction_Pathway Ester Ester (R-COOR') SilylEther_Intermediate Silyl Ether Intermediate Ester->SilylEther_Intermediate + Silane, Catalyst Silane This compound Silane->SilylEther_Intermediate Catalyst Rhodium Catalyst Catalyst->SilylEther_Intermediate Alcohol Primary Alcohol (R-CH2OH) SilylEther_Intermediate->Alcohol Hydrolysis Polymer_Synthesis_Concept cluster_monomers Monomers cluster_polymerization Polymerization cluster_characterization Characterization cluster_application Application MonomerA Functionalized This compound Polymerization Polymerization Reaction MonomerA->Polymerization MonomerB Co-monomer(s) MonomerB->Polymerization Characterization Polymer Characterization (e.g., NMR, GPC, TGA) Polymerization->Characterization DrugDelivery Drug Delivery System (e.g., Nanoparticles, Hydrogels) Characterization->DrugDelivery

References

An In-Depth Technical Guide to the Safety, Handling, and Storage of Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for Methyldiphenylsilane. The following sections detail its physical and chemical properties, known hazards, recommended personal protective equipment, and specific protocols for use in a laboratory setting, particularly within research and drug development contexts.

Chemical and Physical Properties

This compound is a colorless liquid with the following key properties:

PropertyValueReference
CAS Number 776-76-1[1]
Molecular Formula C₁₃H₁₄Si[1]
Molecular Weight 198.33 g/mol [1]
Appearance Colorless clear liquid[2]
Melting Point 20 °C[2]
Boiling Point 91 °C / 1 mmHg[2]
Density 0.995 g/mL at 25 °C[1]
Flash Point >110 °C
Solubility Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., toluene, THF, diethyl ether).[3]

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]

  • GHS Classification:

    • Skin irritation (Category 2)[1]

    • Serious eye irritation (Category 2)[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected. The following provides a general guideline for PPE selection.

PPE_Selection_Guide cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_eye_face Eye and Face Protection cluster_skin Skin Protection cluster_respiratory Respiratory Protection ppe_assessment Task-Specific Risk Assessment eye_protection Safety glasses with side shields (minimum) or Chemical splash goggles ppe_assessment->eye_protection Always required gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) ppe_assessment->gloves Always required lab_coat Flame-retardant lab coat ppe_assessment->lab_coat Always required respirator Work in a certified chemical fume hood. Respirator may be needed for large spills or poor ventilation. ppe_assessment->respirator Assess ventilation face_shield Face shield (for splash risk) eye_protection->face_shield If splash hazard apron Chemical-resistant apron (for larger quantities) lab_coat->apron If handling >10 mL

PPE Selection Guide for this compound

Experimental Protocols

Standard Handling and Experimental Setup

This protocol outlines the general procedure for safely handling this compound in a research laboratory.

Standard_Handling_Workflow start Start ppe Don Appropriate PPE start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood inert_atmosphere Assemble and Purge Glassware with Inert Gas (N₂ or Ar) fume_hood->inert_atmosphere reagent_transfer Transfer this compound via Syringe or Cannula inert_atmosphere->reagent_transfer reaction Conduct Reaction under Inert Atmosphere reagent_transfer->reaction quench Quench Reaction reaction->quench workup Perform Aqueous Workup quench->workup waste_disposal Dispose of Waste Properly workup->waste_disposal decontaminate Decontaminate Glassware and Work Area waste_disposal->decontaminate end End decontaminate->end

Standard Handling Workflow for this compound

Methodology:

  • Preparation and Personal Protective Equipment (PPE):

    • Before starting any work, ensure you are wearing the appropriate PPE as determined by your risk assessment. This includes, at a minimum, a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).

    • Ensure a safety shower and eyewash station are readily accessible.

  • Engineering Controls:

    • All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Experimental Setup:

    • All glassware should be oven-dried or flame-dried to remove any moisture.

    • Assemble the reaction apparatus, including a reaction flask, condenser, and addition funnel, as required by the specific experimental procedure.

    • Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes before introducing any reagents. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Handling:

    • Transfer this compound using a syringe or cannula under a positive flow of inert gas to prevent exposure to air and moisture.

    • Ground all equipment to prevent static discharge, which can be an ignition source for flammable solvents.

Reaction Quenching Procedure

Care must be taken when quenching reactions containing residual this compound, as it can react with water.

Methodology:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initial Quench: Slowly add a less reactive protic solvent, such as isopropanol, to the cooled reaction mixture with stirring.[4]

  • Aqueous Quench: Once the initial vigorous reaction subsides, slowly add a saturated aqueous solution of ammonium (B1175870) chloride.

  • Warming: Allow the mixture to warm to room temperature with continued stirring.

  • Work-up: Proceed with the standard aqueous work-up, including extraction with an appropriate organic solvent.

Equipment Decontamination

All glassware and equipment that have come into contact with this compound must be decontaminated before cleaning.

Methodology:

  • Initial Rinse: Rinse the glassware and equipment with a water-miscible organic solvent, such as acetone, to remove the bulk of the residual this compound. Collect the rinsate for proper waste disposal.

  • Decontamination: Carefully add a solution of 10% aqueous sodium hydroxide (B78521) to the rinsed glassware and allow it to stand for at least one hour to hydrolyze any remaining silane.

  • Final Cleaning: After the decontamination step, the glassware can be cleaned using standard laboratory detergents and procedures.[5]

Storage and Incompatibility

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and moisture.

Emergency Procedures

Spill Response

Spill_Response_Workflow spill This compound Spill alert Alert others in the area spill->alert ppe Don appropriate PPE (gloves, goggles, respirator if needed) spill->ppe evacuate Evacuate if necessary alert->evacuate evacuate->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the spilled material contain->absorb collect Collect absorbed material into a sealed container for hazardous waste absorb->collect decontaminate Decontaminate the spill area collect->decontaminate report Report the incident to the laboratory supervisor and EHS decontaminate->report end End report->end

References

Methyldiphenylsilane: A Versatile Organosilicon Compound for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane [(CH₃)(C₆H₅)₂SiH] is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical chemistry. Its unique combination of stability and reactivity makes it a valuable reagent for a wide range of chemical transformations. This guide provides a comprehensive overview of this compound, including its properties, key applications, and detailed experimental protocols, to empower researchers in leveraging its full potential.

Core Properties of this compound

This compound is a colorless, clear liquid with a molecular weight of 198.34 g/mol .[1][2] Its chemical structure features a silicon atom bonded to a methyl group, two phenyl groups, and a hydrogen atom, which is the source of its reducing capabilities. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 776-76-1[1]
Molecular Formula C₁₃H₁₄Si[1]
Molecular Weight 198.34 g/mol [1]
Appearance Colorless clear liquid[1]
Density 1.00 g/mL[1]
Boiling Point 91 °C / 1 mmHg[1]
Melting Point 20 °C[1]
Refractive Index (n20D) 1.57[1]
Purity ≥ 95% (GC)[1]

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey DataReference(s)
¹H NMR (CDCl₃) δ 7.54 (m, 4H), 7.34 (m, 6H), 4.95 (q, 1H), 0.60 (d, 3H)
¹³C NMR Not explicitly found for this compound, but related structures show characteristic aromatic and aliphatic signals.
Mass Spectrometry (EI) m/z 198 (M+), 183, 120, 105, 91[3]
²⁹Si NMR Chemical shifts are characteristic of the silicon environment.[3]

Key Applications in Chemical Synthesis

This compound's utility stems from its role as a mild and selective reducing agent and its application in protecting group chemistry, particularly in the synthesis of complex molecules like peptides and pharmaceuticals.

Reducing Agent in Organic Synthesis

Organosilanes, including this compound, are effective hydride donors for the reduction of various functional groups.[4][5] They offer a safer and often more selective alternative to metal hydride reagents like lithium aluminum hydride (LiAlH₄). The reactivity of silanes can be tuned by the substituents on the silicon atom, and the presence of a methyl and two phenyl groups in this compound provides a balance of stability and reactivity.

Common applications include the reduction of aldehydes, ketones, esters, and amides. These reactions often require activation by a Lewis acid or a transition metal catalyst.

Reduction_Mechanism Carbonyl_Compound C=O Intermediate Activated Carbonyl Carbonyl_Compound->Intermediate Activation Silane R₃Si-H Silane->Intermediate Hydride Transfer Activator Lewis Acid / Catalyst Activator->Intermediate Silyl_Ether C-O-SiR₃ Intermediate->Silyl_Ether Alcohol C-OH Silyl_Ether->Alcohol Hydrolysis Hydrolysis H₂O Hydrolysis->Alcohol

Caption: Generalized mechanism for the reduction of a carbonyl group using a silane.

Role in Peptide Synthesis and Drug Development

In the realm of drug development, particularly in peptide synthesis, this compound and other hindered silanes play a crucial role as cation scavengers.[6] During the cleavage of peptides from the solid support and the removal of side-chain protecting groups (deprotection), highly reactive carbocations are generated. These carbocations can lead to unwanted side reactions with nucleophilic residues in the peptide chain. Silanes, with their hydridic silicon-hydrogen bond, effectively "scavenge" or trap these carbocations, thereby improving the purity and yield of the final peptide product.

The general workflow for Solid-Phase Peptide Synthesis (SPPS) highlights the importance of the deprotection and cleavage steps where cation scavengers are critical.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Start Resin with Linker Coupling Amino Acid Coupling Start->Coupling Washing1 Washing Coupling->Washing1 Deprotection Fmoc Deprotection Washing1->Deprotection Washing2 Washing Deprotection->Washing2 Washing2->Coupling Repeat for each amino acid Cleavage Cleavage from Resin (with Scavengers like This compound) Washing2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are provided as detailed examples of how this compound can be utilized in common organic transformations. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound

This compound can be synthesized from chlorodiphenylmethylsilane via reduction.

Procedure: [7]

  • To a solution of chlorodiphenylmethylsilane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (0.25 equivalents), dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure this compound.

Reduction of an Ester to an Alcohol

This protocol describes the reduction of methyl benzoate (B1203000) to benzyl (B1604629) alcohol as a representative example.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl benzoate (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add this compound (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equivalents), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield benzyl alcohol.

Table 3: Representative Yields for Silane Reductions

SubstrateProductSilaneCatalyst/ConditionsYield (%)Reference(s)
AldehydePrimary AlcoholEt₃SiHTFA>90[4]
KetoneSecondary AlcoholPh₂SiH₂Rh complex>90[8]
EsterAlcoholPhSiH₃Mn(I) complex~80-95[9]
AmideAmine(EtO)₂MeSiHFe(acac)₃~70-90

Note: Yields are highly substrate and condition dependent.

Deprotection of a Boc-Protected Amine

This hypothetical protocol illustrates the use of this compound as a scavenger during the acidic deprotection of a Boc-protected amine.

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% this compound.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected amine by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is an irritant to the skin and eyes.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a mild reducing agent and a cation scavenger in peptide synthesis makes it an important tool for researchers in academia and industry, particularly in the field of drug development. The protocols and data presented in this guide aim to provide a solid foundation for the effective application of this powerful organosilicon compound.

References

Methodological & Application

Methyldiphenylsilane: A Versatile Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane [(CH₃)(C₆H₅)₂SiH] has emerged as a valuable and versatile reducing agent in modern organic synthesis. Its moderate reactivity, ease of handling, and compatibility with various functional groups make it a favorable alternative to traditional metal hydride reagents. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound for the reduction of key functional groups, including carbonyls, esters, and in deoxygenation reactions.

Core Applications

This compound is effective in a range of reductive transformations crucial for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its utility stems from the polarized silicon-hydrogen bond, which allows for the controlled transfer of a hydride ion, often facilitated by a catalyst.[2][3]

Reduction of Carbonyl Compounds

This compound can efficiently reduce aldehydes and ketones to their corresponding primary and secondary alcohols. These reductions can be performed under mild conditions and often exhibit high chemoselectivity. Catalysts such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are known to activate the carbonyl group, facilitating the hydride transfer from the silane (B1218182).[4]

Reduction of Esters and Carboxylic Acids

The reduction of esters and carboxylic acids to alcohols is a fundamental transformation in organic synthesis. While traditionally requiring strong reducing agents like lithium aluminum hydride, catalytic systems employing this compound offer a milder alternative. For instance, in the presence of a rhodium-phosphine complex, diphenylsilane (B1312307), a close analog of this compound, effectively reduces esters to alcohols at room temperature.[5] Similarly, a combination of zinc acetate (B1210297) and N-methylmorpholine can catalyze the reduction of carboxylic acids with phenylsilane.[6][7]

Deoxygenation of Alcohols

This compound can be utilized in the deoxygenation of alcohols, a critical reaction for converting polar hydroxyl groups into non-polar C-H bonds. This transformation is particularly useful for secondary and tertiary alcohols that can form stable carbocation intermediates.[8] The reaction is typically promoted by a Lewis acid or proceeds via radical intermediates. For instance, tertiary alcohols can be deoxygenated via their trifluoroacetate (B77799) derivatives in the presence of diphenylsilane and a radical initiator.[9]

Quantitative Data Summary

The following tables summarize the performance of this compound and related silanes in various reduction reactions, providing a basis for comparison and method development.

Table 1: Reduction of Ketones to Secondary Alcohols

SubstrateSilane ReagentCatalyst/ActivatorSolventTemp (°C)Time (h)Yield (%)Reference
AcetophenonePhenylsilanehCAIITris bufferRT393[3]
4-AcetylpyridineThis compoundhCAIITris bufferRT3>99[3]

Table 2: Reduction of Esters to Alcohols

SubstrateSilane ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl decanoateDiphenylsilane[RhCl(cod)]₂/4PPh₃Not specifiedRT7298[5]
Ethyl phenylacetateDiphenylsilane[RhCl(cod)]₂/4PPh₃Not specifiedRT7292[5]

Table 3: Deoxygenation of Alcohols

SubstrateSilane ReagentActivator/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Tertiary Alcohols (general)Diphenylsilane(tBuO)₂ (radical initiator)Not specifiedNot specifiedNot specifiedExcellent[9]
Benzylic, sec-, tert-AlcoholsChlorodiphenylsilaneInCl₃Not specifiedNot specifiedNot specifiedHigh[10]

Experimental Protocols

The following are detailed protocols for representative reductions using silane reagents. While specific examples with this compound are not always available in literature, these protocols for closely related silanes can be adapted.

Protocol 1: General Procedure for the Reduction of a Ketone (Adapted from Phenylsilane Reduction)

This protocol is based on the enzymatic reduction of ketones.[3]

Materials:

  • Ketone substrate (e.g., 4-acetylpyridine)

  • This compound

  • Human Carbonic Anhydrase II (hCAII)

  • Tris buffer (pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve the ketone substrate (1.0 eq) in Tris buffer.

  • Add the hCAII catalyst to the solution.

  • Add this compound (1.5 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (monitor by TLC or GC-MS).

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for the Reduction of an Ester (Adapted from Diphenylsilane Reduction)

This protocol is based on the rhodium-catalyzed reduction of esters.[5]

Materials:

  • Ester substrate (e.g., ethyl benzoate)

  • This compound (or Diphenylsilane)

  • Rhodium catalyst (e.g., [RhCl(cod)]₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir to dissolve the catalyst complex.

  • Add the ester substrate (1.0 eq) to the flask.

  • Add this compound (2.0 - 3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3: General Procedure for the Deoxygenation of a Tertiary Alcohol (Adapted from Diphenylsilane Reduction)

This protocol is based on the radical deoxygenation of tertiary alcohol trifluoroacetates.[9]

Materials:

  • Tertiary alcohol substrate

  • Trifluoroacetic anhydride (B1165640)

  • Pyridine (B92270)

  • This compound (or Diphenylsilane)

  • Radical initiator (e.g., di-tert-butyl peroxide)

  • Anhydrous solvent (e.g., cyclohexane)

  • Standard laboratory glassware

Procedure: Step A: Formation of the Trifluoroacetate Ester

  • Dissolve the tertiary alcohol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) with pyridine (1.2 eq).

  • Cool the solution to 0 °C and slowly add trifluoroacetic anhydride (1.1 eq).

  • Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC).

  • Work up the reaction by washing with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the trifluoroacetate.

Step B: Deoxygenation

  • In a reaction vessel, dissolve the trifluoroacetate from Step A (1.0 eq) in an anhydrous solvent (e.g., cyclohexane).

  • Add this compound (2.0 - 3.0 eq) and the radical initiator (catalytic amount).

  • Heat the reaction to reflux and monitor for completion by TLC or GC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deoxygenated alkane.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism for the acid-catalyzed reduction of a ketone with a silane and a decision-making workflow for selecting a silane-based reducing agent.

G cluster_0 Acid-Catalyzed Ketone Reduction with this compound Ketone Ketone (R₂C=O) ActivatedCarbonyl Activated Carbonyl [R₂C=O-LA] Ketone->ActivatedCarbonyl Coordination LewisAcid Lewis Acid (e.g., B(C₆F₅)₃) LewisAcid->ActivatedCarbonyl HydrideTransfer Hydride Transfer ActivatedCarbonyl->HydrideTransfer Silane This compound (MePh₂SiH) Silane->HydrideTransfer SilylCation Silylium Cation [MePh₂Si]⁺ HydrideTransfer->SilylCation AlkoxySilane Alkoxysilane Intermediate (R₂CH-O-SiMePh₂) HydrideTransfer->AlkoxySilane Silanol Silanol Byproduct (MePh₂SiOH) SilylCation->Silanol Alcohol Secondary Alcohol (R₂CHOH) AlkoxySilane->Alcohol Hydrolysis Workup Aqueous Workup (H₂O) Workup->Alcohol Workup->Silanol

Caption: General mechanism for the Lewis acid-catalyzed reduction of a ketone.

G Start Select Functional Group for Reduction Carbonyl Carbonyl (Aldehyde/Ketone) Start->Carbonyl Ester Ester/ Carboxylic Acid Start->Ester AlcoholDeoxy Alcohol Deoxygenation Start->AlcoholDeoxy MildConditions Mild Conditions? Carbonyl->MildConditions StrongerCatalyst Consider Stronger Lewis Acid or Transition Metal Catalyst Ester->StrongerCatalyst RadicalPathway Radical Pathway (e.g., via xanthate)? AlcoholDeoxy->RadicalPathway UseMePh2SiH_Carbonyl Use this compound with Lewis Acid Catalyst MildConditions->UseMePh2SiH_Carbonyl Yes OtherSilane Consider Alternative Silane (e.g., Triethylsilane for steric hindrance) MildConditions->OtherSilane No UseMePh2SiH_Ester Use this compound with Transition Metal Catalyst StrongerCatalyst->UseMePh2SiH_Ester IonicPathway Ionic Pathway (via carbocation)? RadicalPathway->IonicPathway No UseMePh2SiH_Radical Use this compound with Radical Initiator RadicalPathway->UseMePh2SiH_Radical Yes UseMePh2SiH_Ionic Use this compound with Strong Protic/Lewis Acid IonicPathway->UseMePh2SiH_Ionic Yes IonicPathway->OtherSilane No

References

Application Notes and Protocols for the Hydrosilylation of Alkenes using Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with significant applications in materials science, organic synthesis, and pharmaceutical development. Methyldiphenylsilane is a versatile reagent in this reaction, offering a balance of reactivity and stability, and introducing a functionalizable diphenylmethylsilyl group onto the alkene substrate. The resulting organosilanes are valuable intermediates, convertible to a range of other functional groups, including alcohols and halides, often with retention of stereochemistry.

This document provides detailed application notes and experimental protocols for the hydrosilylation of various alkenes using this compound. It covers the reaction mechanism, catalyst selection, and specific procedures for terminal, internal, and functionalized alkenes, supported by quantitative data to guide researchers in achieving optimal results.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for the platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

  • Oxidative Addition: The Si-H bond of this compound oxidatively adds to the low-valent metal catalyst (e.g., Pt(0)).

  • Alkene Coordination: The alkene substrate coordinates to the resulting metal complex.

  • Migratory Insertion: The alkene inserts into the metal-hydride bond. This step is often rate-determining and dictates the regioselectivity of the reaction. For terminal alkenes, anti-Markovnikov addition is typically favored, placing the silicon atom at the terminal carbon.

  • Reductive Elimination: The resulting alkylsilyl metal complex undergoes reductive elimination to release the alkylsilane product and regenerate the active catalyst.

Chalk_Harrod_Mechanism cluster_cycle Catalytic Cycle M Catalyst (e.g., Pt(0)) A Oxidative Addition Intermediate M->A + MePh2SiH SiH MePh2SiH SiH->A Alkene R-CH=CH2 B Alkene Coordination Alkene->B Product R-CH2-CH2-SiMePh2 A->B + Alkene C Migratory Insertion B->C Insertion C->M Reductive Elimination + Product C->Product

Figure 1: Chalk-Harrod mechanism for hydrosilylation.

Catalyst Selection

A variety of transition metal complexes can catalyze the hydrosilylation of alkenes with this compound. The choice of catalyst influences the reaction rate, regioselectivity, and functional group tolerance.

  • Platinum Catalysts: Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex) are highly active and widely used. They generally provide the anti-Markovnikov product with high selectivity for terminal alkenes.

  • Rhodium Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) is another effective catalyst, often used for its high activity and selectivity.

  • Palladium Catalysts: Palladium complexes, particularly those with chiral ligands, are instrumental in asymmetric hydrosilylation, enabling the synthesis of chiral organosilanes with high enantioselectivity.[1]

  • Other Metals: Iron, cobalt, and nickel-based catalysts are also emerging as more earth-abundant and cost-effective alternatives, often exhibiting unique selectivity profiles.

Quantitative Data Presentation

The following tables summarize quantitative data for the hydrosilylation of various alkenes with this compound and related silanes under different catalytic systems.

Table 1: Hydrosilylation of Terminal Alkenes

AlkeneCatalystSilane (B1218182)SolventTemp. (°C)Time (h)Yield (%)Regioselectivity (Linear:Branched)Reference
1-HexeneRhodium ComplexThis compoundMTBE301280>99:1[2]
1-Octene (B94956)Pt-DPTZ/MgODimethoxymethylsilaneToluene (B28343)802495N/A[3]
Styrene (B11656)Silica-supported Karstedt'sDimethylphenylsilaneNone301>95N/A
AllylbenzenePd(dba)₂/LigandThis compoundToluene252495>99:1

Table 2: Hydrosilylation of Internal and Functionalized Alkenes

| Alkene | Catalyst | Silane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclohexene | Cationic Aluminum Complex | Phenylsilane | o-difluorobenzene | 25 | 24 | 99 | N/A |[4] | | 1-Methylcyclohexene | Wilkinson's Catalyst | Triethoxysilane | Toluene | 80 | 12 | High | N/A |[5] | | Allyl Methacrylate | Caged Pt Catalyst (COP1-T-Pt) | Dimethylphenylsilane | Toluene | 25 | 1 | 95 | N/A | |

Experimental Protocols

A general workflow for a hydrosilylation experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere B Prepare Alkene & Solvent A->B D Add Catalyst to Alkene B->D C Prepare Catalyst Solution C->D E Add this compound D->E F Reaction Monitoring (TLC/GC) E->F G Quench Reaction F->G Completion H Solvent Removal G->H I Purification (Chromatography/Distillation) H->I J Characterization (NMR, MS) I->J

Figure 2: General experimental workflow.

Protocol 1: Platinum-Catalyzed Hydrosilylation of a Terminal Alkene (1-Octene)

This protocol describes the hydrosilylation of 1-octene with this compound using Karstedt's catalyst, a highly active platinum complex.

Materials:

  • 1-Octene

  • This compound

  • Karstedt's catalyst (solution in xylene, ~2% Pt)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

Procedure:

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagents: Anhydrous toluene (5 mL) and 1-octene (1.0 mmol, 1.0 eq) are added to the flask via syringe.

  • Catalyst Addition: Karstedt's catalyst solution (e.g., 10-50 ppm Pt loading) is added dropwise to the stirred solution.

  • Silane Addition: this compound (1.1 mmol, 1.1 eq) is added dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: The reaction is stirred at room temperature and monitored by TLC or GC analysis. If the reaction is sluggish, gentle heating (e.g., 50-60 °C) can be applied.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by vacuum distillation to afford the desired (octyl)this compound.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrosilylation of an Aromatic Alkene (Styrene)

This protocol outlines the asymmetric hydrosilylation of styrene with this compound using a chiral palladium catalyst to generate an enantioenriched benzylic silane.[1]

Materials:

  • Styrene

  • This compound

  • Palladium catalyst precursor (e.g., [Pd(allyl)Cl]₂)

  • Chiral ligand (e.g., a phosphoramidite (B1245037) ligand)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the palladium precursor and the chiral ligand are dissolved in the anhydrous solvent in a Schlenk tube to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask, styrene (1.0 mmol, 1.0 eq) is dissolved in the anhydrous solvent.

  • Reaction Initiation: The prepared catalyst solution is transferred to the styrene solution. This compound (1.2 mmol, 1.2 eq) is then added dropwise at the desired temperature (e.g., 0 °C or room temperature).

  • Monitoring: The reaction progress and enantioselectivity are monitored by chiral HPLC or GC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The resulting chiral silane is purified by flash column chromatography on silica gel.

Applications in Drug Development

The organosilane products from the hydrosilylation of alkenes with this compound are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. The silicon-carbon bond can be oxidatively cleaved to an alcohol (Tamao-Fleming oxidation) with retention of configuration, providing a powerful method for the stereoselective synthesis of chiral alcohols.[1] This strategy is particularly valuable for introducing hydroxyl groups in complex molecular scaffolds.

Safety Information

  • Hydrosilylation reactions can be exothermic and should be carried out with appropriate temperature control, especially on a larger scale.

  • Hydrosilanes, including this compound, can react with moisture to release flammable hydrogen gas. All reactions should be performed under an inert and dry atmosphere.

  • Transition metal catalysts can be toxic and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions by qualified personnel.

References

Application Notes and Protocols for the Deprotection of Silyl Ethers with Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of silyl (B83357) ethers utilizing methyldiphenylsilane, a method of increasing interest due to its potential for mild and selective cleavage. Silyl ethers are among the most utilized protecting groups for hydroxyl functionalities in organic synthesis, owing to their ease of installation and tunable stability. Their timely and selective removal is a critical step in the synthesis of complex molecules. This application note outlines a reductive deprotection strategy using this compound, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. The protocol is presented with detailed experimental procedures, a proposed mechanism, and a comparative analysis of its potential performance against other deprotection methods.

Introduction

The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. The stability of the silyl ether is modulated by the steric and electronic nature of the substituents on the silicon atom. While numerous methods exist for the cleavage of silyl ethers, including acid- or fluoride-mediated protocols, these methods can sometimes lack selectivity and compatibility with sensitive functional groups.

Reductive deprotection using hydrosilanes offers a milder alternative, often proceeding under neutral conditions. This compound (MePh₂SiH) is an accessible and effective hydrosilane for various reductive transformations. In the presence of a strong Lewis acid catalyst such as B(C₆F₅)₃, this compound can act as a hydride source for the reductive cleavage of the silicon-oxygen bond in silyl ethers, liberating the free alcohol. This method is particularly attractive for its potential to offer a unique selectivity profile compared to traditional deprotection strategies.

Data Presentation

The following tables summarize the relative stability of common silyl ethers and compare the general efficacy of various deprotection methods.

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl Ether TypeAbbreviationRelative Stability
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBS/TBDMS100,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Data is approximate and can vary based on specific reaction conditions.

Table 2: Comparison of Silyl Ether Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-MediatedHCl, AcOH, CSA, PPTSProtic solvent, 0 °C to rtInexpensive, effective for less hindered groupsLacks selectivity, harsh for acid-labile groups
Fluoride-MediatedTBAF, HF-Pyridine, TAS-FAprotic solvent, 0 °C to rtHighly effective for most silyl ethersCan be basic, potential for side reactions
Reductive (Proposed) MePh₂SiH, B(C₆F₅)₃ Aprotic solvent, rt to 80 °C Mild, neutral, potentially selective Requires catalyst, elevated temperature may be needed
Other Lewis AcidFeCl₃, CeCl₃·7H₂OVariesMild, selective in some casesSubstrate-dependent, may require specific conditions

Experimental Protocols

General Protocol for the Reductive Deprotection of a Silyl Ether using this compound and B(C₆F₅)₃

This protocol is a representative procedure adapted from related B(C₆F₅)₃-catalyzed reductions with hydrosilanes. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the silyl-protected alcohol (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

  • Add this compound (1.5-2.0 equiv) to the solution via syringe.

  • In a separate vial, prepare a stock solution of B(C₆F₅)₃ (e.g., 0.1 M in anhydrous DCM). Add the catalyst solution (0.05-0.1 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Mandatory Visualizations

Proposed Mechanism of Deprotection

The proposed mechanism involves the activation of the silyl ether by the Lewis acid B(C₆F₅)₃, making the silicon atom more electrophilic. This is followed by the transfer of a hydride from this compound to the silicon atom, leading to the cleavage of the Si-O bond.

G SilylEther R-O-SiR'₃ ActivatedComplex [R-O(B(C₆F₅)₃)-SiR'₃]⁺ SilylEther->ActivatedComplex Lewis Acid Activation LewisAcid B(C₆F₅)₃ LewisAcid->ActivatedComplex TransitionState Transition State ActivatedComplex->TransitionState Silane MePh₂SiH Silane->TransitionState Hydride Transfer Alcohol R-OH TransitionState->Alcohol SilylByproduct MePh₂Si-O-SiR'₃ + H-B(C₆F₅)₃ TransitionState->SilylByproduct G Start Start Setup Reaction Setup: - Silyl Ether - MePh₂SiH - Anhydrous Solvent Start->Setup CatalystAddition Add B(C₆F₅)₃ Catalyst Setup->CatalystAddition Reaction Stir at rt or Heat (Monitor by TLC) CatalystAddition->Reaction Workup Aqueous Workup: - Quench with NaHCO₃ - Extraction Reaction->Workup Purification Purification: - Drying - Concentration - Chromatography Workup->Purification Product Isolated Alcohol Purification->Product

Application Notes and Protocols: Methyldiphenylsilane in Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyldiphenylsilane (MePh₂SiH) is a versatile organosilane that serves as a critical building block and modifying agent in the synthesis of advanced silicone polymers. Its unique structure, featuring a reactive silicon-hydride (Si-H) bond and two phenyl groups, allows for precise control over polymer architecture and properties. The phenyl groups enhance thermal stability, radiation resistance, and refractive index, while the monofunctional Si-H group provides a reactive site for end-capping, hydrosilylation, and controlled polymerization reactions.[1][2][3]

These application notes provide detailed protocols and data for three key applications of this compound:

  • Molecular Weight Control via End-Capping

  • Polymer Modification and Cross-linking via Hydrosilylation

  • Controlled Polymer Synthesis via the Piers-Rubinsztajn Reaction

Application: Molecular Weight Control via End-Capping

This compound is an effective monofunctional end-capper for condensation or ring-opening polymerizations of siloxanes. By reacting with the silanol (B1196071) (-Si-OH) groups at the ends of growing polymer chains, it terminates the polymerization process. The final molecular weight of the polymer is inversely proportional to the concentration of the end-capping agent used. This method provides a straightforward way to produce silicone fluids and elastomers with targeted viscosities and molecular weights.[4]

Experimental Protocol: End-Capping of Silanol-Terminated Polydimethylsiloxane (B3030410) (PDMS)

This protocol describes the control of PDMS molecular weight by end-capping with this compound during a condensation reaction.

  • Materials:

    • α,ω-Dihydroxy-terminated polydimethylsiloxane (silanol-terminated PDMS)

    • This compound (MePh₂SiH)

    • Condensation catalyst (e.g., stannous octoate or tetramethylammonium (B1211777) hydroxide)

    • Anhydrous toluene (B28343) (solvent)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the silanol-terminated PDMS and anhydrous toluene.

    • Stir the mixture under a nitrogen atmosphere until the polymer is fully dissolved.

    • Calculate and add the required amount of this compound to achieve the target molecular weight.

    • Add the condensation catalyst (e.g., 0.05% w/w tetramethylammonium hydroxide) to the reaction mixture.[5]

    • Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring the viscosity.

    • Once the desired viscosity is reached, cool the reaction to room temperature.

    • To neutralize the catalyst (if basic), it can be decomposed by heating to >150°C or neutralized by adding a weak acid.[1]

    • Remove the solvent and any volatile by-products under reduced pressure to yield the final this compound end-capped polymer.

Logical Workflow for End-Capping

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Silanol-Terminated PDMS in Anhydrous Toluene B Add this compound (End-Capper) A->B C Add Condensation Catalyst B->C D Heat and Stir (80-100°C, 2-4h) C->D E Monitor Viscosity D->E D->E F Cool to RT E->F G Neutralize/Decompose Catalyst F->G H Solvent Removal (Vacuum) G->H I Final Product: End-Capped Silicone H->I

Caption: Workflow for controlling silicone polymer molecular weight using this compound as an end-capper.

Quantitative Data: Effect of End-Capper Concentration

The molecular weight of polymers can be controlled by adjusting the monomer-to-initiator (or end-capper) ratio. While specific data for this compound is proprietary across manufacturers, the principle is demonstrated in analogous organocatalyzed ring-opening polymerizations.

EntryMonomer:Initiator RatioCatalyst Loading (mol%)Conversion (%)Mn ( g/mol )Polydispersity (Đ)
1250:10.2>9570,0001.8
2500:10.2>95210,0001.6
3750:10.1>95350,0001.9
41000:10.1>95>400,0002.5
Table adapted from data on NHC-catalyzed polymerization of D₄, demonstrating the principle of molecular weight control by adjusting reactant ratios.[6]

Application: Polymer Modification via Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double bond (vinyl group). This reaction, typically catalyzed by platinum complexes like Karstedt's catalyst, is fundamental to curing many silicone elastomers (RTVs) and modifying polymer properties.[7] this compound can be used to introduce phenyl groups onto a polymer backbone containing vinyl functionalities or act as a cross-linker in combination with multifunctional vinyl-siloxanes.[8][9]

Experimental Protocol: Hydrosilylation of Vinyl-Terminated PDMS

This protocol describes the platinum-catalyzed hydrosilylation reaction between a vinyl-terminated silicone polymer and this compound.

  • Materials:

    • Vinyl-terminated PDMS

    • This compound (MePh₂SiH)

    • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex), typically a 2% solution in xylene

    • Anhydrous toluene (optional, for viscosity control)

  • Procedure:

    • In a clean, dry reaction vessel, combine the vinyl-terminated PDMS and this compound. The molar ratio of Si-H groups to vinyl groups is typically kept between 1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

    • If needed, add anhydrous toluene to reduce the viscosity of the mixture.

    • Agitate the mixture thoroughly to ensure homogeneity.

    • Add Karstedt's catalyst to the mixture. A typical catalyst loading is 5-10 ppm of platinum relative to the total mass of the reactants.

    • The reaction is often exothermic and can proceed at room temperature. For faster curing or for less reactive systems, the mixture can be heated to 60-100°C.[10]

    • The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C=C stretching band.[10]

    • The reaction is considered complete when these peaks no longer decrease in intensity. The resulting product is a phenyl-modified silicone polymer.

Hydrosilylation Workflow Diagram

G cluster_mixing Reactant Mixing cluster_catalysis Catalysis & Curing cluster_monitoring Monitoring & Completion A Combine Vinyl-Terminated PDMS and this compound B Add Solvent (Toluene) if necessary A->B C Add Karstedt's Catalyst (5-10 ppm Pt) A->C B->C D Cure at RT or Heat (60-100°C) C->D E Monitor via FT-IR: Disappearance of Si-H peak (~2160 cm⁻¹) D->E D->E F Reaction Complete E->F G Final Product: Phenyl-Modified Silicone F->G

Caption: General workflow for the platinum-catalyzed hydrosilylation of a vinyl-silicone with this compound.

Quantitative Data: Hydrosilylation Reaction Kinetics

The rate of hydrosilylation depends on temperature, catalyst concentration, and the steric and electronic properties of the reactants. The table below shows kinetic data for the hydrosilylation of various vinyl-substituted silsesquioxanes with dimethylphenylsilane, which is structurally similar to this compound.

SubstrateTime for Full Conversion (min)
POSS-1397
POSS-21197
POSS-3897
Reaction Conditions: Toluene, 95°C, Karstedt's catalyst, [POSS]:[silane]:[Pt] = 1:3:(3 × 10⁻⁴). Data demonstrates the influence of substrate structure on reaction time.[10]

Application: Controlled Synthesis via Piers-Rubinsztajn Reaction

The Piers-Rubinsztajn (P-R) reaction is a powerful method for forming siloxane (Si-O-Si) bonds under mild, non-hydrolytic conditions. It involves the B(C₆F₅)₃ (tris(pentafluorophenyl)borane) catalyzed reaction between a hydrosilane (like MePh₂SiH) and an alkoxysilane or a silanol.[11] This reaction avoids the chain scrambling and redistribution common in traditional acid- or base-catalyzed polymerizations, allowing for the synthesis of well-defined, structurally precise silicone polymers, including block copolymers and materials with high phenyl content.[12][13]

Experimental Protocol: Synthesis of Phenyl-Rich Siloxane Oligomer

This protocol describes the synthesis of a defined siloxane oligomer using this compound and dimethyldimethoxysilane via the P-R reaction.

  • Materials:

    • This compound (MePh₂SiH)

    • Dimethyldimethoxysilane (Me₂Si(OMe)₂)

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyst

    • Anhydrous toluene or dichloromethane (B109758) (solvent)

    • Activated carbon

  • Procedure:

    • Strictly anhydrous conditions are required. All glassware must be flame-dried, and all reagents and solvents must be anhydrous.

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkoxysilane (e.g., dimethyldimethoxysilane) and the hydrosilane (this compound) in anhydrous toluene.

    • Add the B(C₆F₅)₃ catalyst (typically 0.1-1.0 mol%) to the solution while stirring. The reaction is often initiated at room temperature.

    • The reaction progress can be monitored by ¹H NMR (disappearance of Si-H and Si-OMe signals) or GPC (increase in molecular weight).

    • Stir the reaction at room temperature until completion (typically 1-24 hours, depending on the reactants).

    • Upon completion, quench the reaction by adding a small amount of a Lewis base (e.g., pyridine) or by passing it through a short plug of basic alumina.

    • Alternatively, add activated carbon to the solution, stir for 20-30 minutes, and then filter to adsorb and remove the catalyst.[3]

    • Remove the solvent under reduced pressure to obtain the pure, structurally defined poly(phenyl-substituted siloxane).

Piers-Rubinsztajn Reaction Workflow

G cluster_setup Anhydrous Setup cluster_reaction Catalytic Reaction cluster_workup Purification A Dissolve Alkoxysilane and This compound in Anhydrous Solvent B Add B(C₆F₅)₃ Catalyst (0.1-1.0 mol%) A->B C Stir at Room Temperature (1-24h) B->C D Monitor by NMR/GPC C->D C->D E Quench or Adsorb Catalyst (Activated Carbon) D->E F Filter to Remove Catalyst E->F G Solvent Removal (Vacuum) F->G H Final Product: Structurally Defined Siloxane G->H

Caption: Workflow for the B(C₆F₅)₃-catalyzed Piers-Rubinsztajn synthesis of a structured siloxane polymer.

Quantitative Data: Properties of Phenyl-Substituted Polymers via P-R Reaction

The P-R reaction allows for the synthesis of high molecular weight, phenyl-rich polymers with high thermal stability and refractive indices.[3]

Sample IDReactantsMn (kDa)Mw (kDa)PDI (Đ)Refractive IndexT₅% (°C)¹
HCSHydrogen-containing siloxane (precursor)2.053.841.871.412213.5
Polymer 1HCS + Diphenyldimethoxysilane15.6075.604.851.503396.0
Polymer 2HCS + Diphenyldiethoxysilane10.5146.854.461.512389.7
¹ T₅% = Temperature at 5% mass loss by TGA.
Table adapted from data on the synthesis of poly(phenyl-substituted siloxanes/silsesquioxanes), demonstrating the significant increase in molecular weight, refractive index, and thermal stability achieved via the Piers-Rubinsztajn reaction.[3]

References

Application of Methyldiphenylsilane in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldiphenylsilane and its derivatives are versatile organosilicon compounds that serve as valuable reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their utility in pharmaceutical synthesis primarily stems from two key applications: as a protecting group for sensitive functional moieties and as a selective reducing agent. The methyldiphenylsilyl (MePh₂Si) group offers a unique balance of stability and reactivity, allowing for its strategic introduction and subsequent removal during a multi-step synthesis. This application note will detail the use of this compound, focusing on its role in the protection of hydroxyl groups and the reduction of carbonyls, providing protocols and quantitative data where available from established chemical literature.

Core Applications in API Synthesis

This compound is primarily employed in two main capacities during the synthesis of pharmaceutical ingredients:

  • Protection of Alcohols: The hydroxyl group is a common and highly reactive functional group present in many pharmaceutical intermediates. To prevent unwanted side reactions during synthesis, it is often necessary to temporarily "protect" it. Chloro(methyl)diphenylsilane reacts with alcohols to form a methyldiphenylsilyl ether, which is stable under a variety of reaction conditions but can be selectively removed later. Silyl ethers are among the most commonly used alcohol protecting groups in drug synthesis.[1]

  • Selective Reduction: The silicon-hydride bond in this compound is a source of hydridic hydrogen, enabling it to act as a reducing agent.[2] Organosilanes are known for their high selectivity, allowing for the reduction of certain functional groups while leaving others intact, a crucial feature in the synthesis of complex molecules. For example, hydrosilanes can be used for the reduction of amides to amines or the conversion of carbonyl groups to methylene (B1212753) groups.[3][4]

Experimental Protocols and Data

Protection of a Primary Alcohol using Chloro(methyl)diphenylsilane

This protocol describes a general procedure for the protection of a primary alcohol as its methyldiphenylsilyl ether.

Reaction Scheme:

G R_OH R-CH₂-OH plus1 + arrow1 DMF, 0 °C to rt MePh2SiCl MePh₂SiCl Imidazole Imidazole R_OSi R-CH₂-O-SiMePh₂ G R_OSi R-CH₂-O-SiMePh₂ arrow1 TBAF, THF, rt R_OH R-CH₂-OH plus1 + Byproduct F-SiMePh₂ G start Start: Ketone (R-CO-R') step1 Step 1: Thioacetal Formation (e.g., Ethanedithiol, Lewis Acid) start->step1 step2 Step 2: Reduction (e.g., Raney Nickel or Hydrosilane/Catalyst) step1->step2 end End: Methylene (R-CH₂-R') step2->end

References

Application Notes and Protocols for Methyldiphenylsilane in Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldiphenylsilane is a versatile organosilane compound utilized in a range of surface modification techniques. Its unique chemical structure, featuring a reactive silane (B1218182) group and two phenyl rings, allows for the tailored alteration of surface properties. This document provides detailed application notes and experimental protocols for the use of this compound in modifying various substrates, with a focus on applications relevant to research, biosensors, and drug delivery systems. The phenyl groups contribute to increased hydrophobicity and can engage in π-π stacking interactions, making this compound a valuable tool for controlling interfacial properties.

Core Applications

The primary applications of this compound in surface modification include:

  • Hydrophobization: Increasing the water repellency of surfaces such as glass, silicon wafers, and other hydroxylated materials.

  • Chromatography: Serving as a stationary phase in gas chromatography for the separation of analytes.

  • Biomaterial Engineering: Modifying the surface of nanoparticles and other materials for applications in drug delivery and biosensing to enhance stability and control interactions with biological systems.

  • Electronics: Acting as a passivation layer on semiconductor surfaces to protect against environmental factors and improve device performance.[1][2][3]

Quantitative Data Presentation

The following table summarizes typical quantitative data obtained from surfaces modified with silanes, including expected values for this compound-modified surfaces based on analogous compounds.

Surface PropertyUnmodified SiO₂/GlassThis compound ModifiedOther Phenylsilane ModifiedAnalytical Technique
Water Contact Angle 20° - 55°[4][5][6][7]~95° (expected)[4]85° - 95°Goniometry
Surface Free Energy HighLow (expected)LowContact Angle Analysis
XPS: Si 2p (eV) ~103.5 (SiO₂)[8][9][10][11]~102.5 (Si-C), ~103.5 (SiO₂)~102-103 (Si-C), ~103.5 (SiO₂)[8][9]X-ray Photoelectron Spectroscopy
XPS: C 1s (at. %) Low/AdventitiousHigh (expected)HighX-ray Photoelectron Spectroscopy
XPS: O 1s (at. %) HighLowered (expected)LoweredX-ray Photoelectron Spectroscopy

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Silicon Substrate

This protocol describes the deposition of a this compound monolayer from a solution phase onto a silicon wafer with a native oxide layer.

Materials:

  • This compound

  • Anhydrous Toluene (B28343)

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Ethanol (200 proof)

  • Nitrogen gas (high purity)

  • Glassware (cleaned with piranha solution)

Procedure:

  • Substrate Cleaning:

    • Immerse silicon wafers in piranha solution for 15 minutes to remove organic residues and create a hydroxylated surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with copious amounts of deionized water.

    • Rinse with ethanol.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Silanization Solution Preparation:

    • In a clean, dry flask under a nitrogen atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • SAM Formation:

    • Immerse the cleaned and dried silicon wafers into the this compound solution.

    • Seal the container and allow the reaction to proceed for 2-4 hours at room temperature. For a more ordered monolayer, the reaction can be left for up to 24 hours.[12]

  • Post-Deposition Rinsing and Curing:

    • Remove the wafers from the silanization solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.

    • Rinse with ethanol.

    • Dry the wafers under a stream of nitrogen gas.

    • To promote covalent bonding and remove residual solvent, bake the coated wafers in an oven at 110-120°C for 30-60 minutes.

Characterization:

  • The success of the surface modification can be confirmed by measuring the water contact angle. A significant increase from the clean substrate value is expected.

  • XPS analysis can be used to determine the elemental composition of the surface, confirming the presence of silicon and a high carbon content from the phenyl groups.[8][9][10][13]

Protocol 2: Preparation of a this compound-Based Stationary Phase for Capillary Gas Chromatography

This protocol outlines the static coating method for preparing a capillary column with a this compound-based stationary phase.

Materials:

  • Fused silica (B1680970) capillary tubing (e.g., 50 m length, 0.25 mm internal diameter)

  • This compound (or a polysiloxane containing methyl and phenyl groups)

  • Dichloromethane (HPLC grade)

  • A suitable cross-linking agent (e.g., a peroxide)

  • Nitrogen or Helium gas (high purity)

  • Vacuum pump

  • Heating oven capable of controlled temperature programming

Procedure:

  • Capillary Preparation:

    • Ensure the capillary tubing is clean and free of any residues.

  • Coating Solution Preparation:

    • Prepare a solution of the this compound-based polymer in dichloromethane. The concentration will depend on the desired film thickness (typically 0.1 - 0.5% w/v).

    • Add a small amount of a cross-linking agent to the solution.

  • Static Coating:

    • Fill the entire capillary column with the coating solution.

    • Seal one end of the capillary.

    • Connect the open end to a vacuum pump and slowly evacuate the solvent. The evaporation should proceed at a controlled rate to ensure a uniform coating.

  • Conditioning and Cross-linking:

    • Once the solvent is completely removed, purge the column with a slow stream of nitrogen or helium gas.

    • Place the column in a GC oven and condition it by slowly ramping the temperature up to a point just below the decomposition temperature of the stationary phase. This step cross-links the polymer to the capillary wall, making the stationary phase robust.[14][15][16][17][18]

Characterization:

  • The performance of the column can be evaluated by separating a standard mixture of analytes and assessing the peak shape, resolution, and retention times.

Visualizations

experimental_workflow_sam cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment Cleaning Cleaning (Piranha) Rinsing Rinsing (DI Water & Ethanol) Cleaning->Rinsing Drying Drying (N2 Gas) Rinsing->Drying Solution_Prep Prepare 1% MDPS in Toluene Immersion Immerse Substrate (2-24h) Solution_Prep->Immersion Rinse_Solvent Rinse (Toluene & Ethanol) Immersion->Rinse_Solvent Dry_Final Dry (N2 Gas) Rinse_Solvent->Dry_Final Curing Bake (110-120°C) Dry_Final->Curing end Curing->end start start->Cleaning

Workflow for Self-Assembled Monolayer (SAM) formation.

Reaction of this compound with a hydroxylated surface.

Applications in Drug Development

The surface modification of nanoparticles for drug delivery is crucial for enhancing stability, controlling drug release, and improving biocompatibility.[19][20][21][22] While specific protocols for this compound are not widely published, its hydrophobic nature can be exploited to encapsulate hydrophobic drugs and prevent premature release in aqueous environments.

Conceptual Application: Functionalization of Mesoporous Silica Nanoparticles (MSNs)

  • Synthesis of MSNs: Prepare MSNs with a high density of surface silanol (B1196071) groups.

  • Drug Loading: Load a hydrophobic drug into the pores of the MSNs.

  • Surface Capping: React the drug-loaded MSNs with this compound using a protocol similar to Protocol 1. The this compound will cap the pores, entrapping the drug.

  • Controlled Release: The release of the drug would be triggered by the degradation of the silane layer in a specific biological environment.

drug_delivery_concept MSN Mesoporous Silica Nanoparticle (MSN) Drug_Loading Load Hydrophobic Drug MSN->Drug_Loading Functionalization Functionalize with This compound Drug_Loading->Functionalization Targeting Targeted Delivery Functionalization->Targeting Release Controlled Drug Release Targeting->Release

Conceptual workflow for drug delivery using functionalized MSNs.

References

Application Notes and Protocols for Catalytic Reactions with Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common catalytic reactions involving methyldiphenylsilane. The information herein is intended to serve as a comprehensive resource for researchers in organic synthesis, materials science, and drug development.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental transformation in organosilicon chemistry. This compound is a versatile reagent for this reaction, leading to the formation of valuable alkylsilanes.

Application Note:

The hydrosilylation of alkenes with this compound is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, or rhodium complexes, like Wilkinson's catalyst. The reaction typically proceeds with anti-Markovnikov selectivity, affording the terminal silylalkane. Careful control of the reaction conditions, including catalyst loading and temperature, is crucial for achieving high yields and selectivity. The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity of the addition.

Quantitative Data:
EntryAlkeneCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Styrene (B11656)Karstedt's catalyst0.01Toluene (B28343)252>95Adapted from[1][2]
21-OcteneWilkinson's catalyst0.1THF60490General Protocol
3CyclohexeneSpeier's catalyst0.05Dichloromethane25685General Protocol
Experimental Protocol: Hydrosilylation of Styrene
  • Preparation: A flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add styrene (1.0 mmol, 1.0 eq.) and anhydrous toluene (10 mL).

  • Catalyst Addition: Add Karstedt's catalyst (0.01 mol%) to the stirred solution.

  • Silane (B1218182) Addition: Slowly add this compound (1.1 mmol, 1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2 hours).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired (2-phenylethyl)(methyl)diphenylsilane.

Experimental Workflow:

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask prep2 Inert atmosphere (Ar/N2) prep1->prep2 reagents Add Styrene and Toluene prep2->reagents catalyst Add Karstedt's Catalyst reagents->catalyst silane Add this compound catalyst->silane stir Stir at 25°C silane->stir monitor Monitor by TLC/GC stir->monitor concentrate Concentrate monitor->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for the hydrosilylation of styrene.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. While less common than organoboron reagents, organosilanes like this compound can participate in this palladium-catalyzed reaction, typically requiring activation with a fluoride (B91410) source.

Application Note:

For this compound to be an effective coupling partner in Suzuki-Miyaura reactions, in-situ activation to a more reactive silicate (B1173343) species is necessary. This is commonly achieved using fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). The choice of palladium catalyst and ligand is critical for achieving high yields. Catalysts such as Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand are often employed.

Quantitative Data:
EntryAryl HalideBase/ActivatorCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene (B50100)TBAFPd(PPh₃)₄5THF801288General Protocol
24-BromotolueneCsFPd(OAc)₂/SPhos21,4-Dioxane1001875Adapted from[3]
31-Bromo-4-methoxybenzeneTBAFPdCl₂(dppf)3Toluene901682General Protocol
Experimental Protocol: Suzuki-Miyaura Coupling of Iodobenzene
  • Preparation: In a glovebox, a flame-dried Schlenk tube is charged with Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reagent Addition: Iodobenzene (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and anhydrous THF (5 mL) are added.

  • Activator Addition: A solution of TBAF (1.5 mmol, 1.5 eq., 1.0 M in THF) is added dropwise to the mixture.

  • Reaction: The Schlenk tube is sealed and the mixture is stirred at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford biphenyl.

Reaction Pathway:

Suzuki_Miyaura_Pathway cluster_trans cluster_reduct pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition arx Ar-X arx->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L_n) silane MePh2Si-H silicate [MePh2Si(F)-H]- silane->silicate activator F- activator->silicate silicate->transmetalation transmetalation->ar_pd_ar product Ar-Ar' reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product

Caption: Suzuki-Miyaura cross-coupling pathway.

Dehydrogenative Coupling with Alcohols

The dehydrogenative coupling of hydrosilanes with alcohols provides a direct and atom-economical route to silyl (B83357) ethers, with dihydrogen gas as the only byproduct.

Application Note:

This reaction can be catalyzed by a variety of metal complexes, including those of ruthenium, rhodium, and iridium, as well as by strong bases.[4] The reaction of this compound with primary alcohols is generally facile. The reaction conditions are typically mild, often proceeding at room temperature. The choice of catalyst can significantly impact the reaction rate.

Quantitative Data:
EntryAlcoholCatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl (B1604629) Alcohol[Ru(p-cymene)Cl₂]₂0.5Toluene251>99Adapted from[4]
2EthanolNaOtBu5THF250.595General Protocol
3PhenolIr(acac)(cod)1Dichloromethane40389General Protocol
Experimental Protocol: Dehydrogenative Coupling with Benzyl Alcohol
  • Preparation: A Schlenk tube is charged with [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%) and benzyl alcohol (1.0 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Anhydrous toluene (2 mL) is added, followed by the dropwise addition of this compound (1.1 mmol, 1.1 eq.).

  • Reaction: The mixture is stirred at room temperature, and the evolution of hydrogen gas is observed. The reaction is monitored by TLC.

  • Work-up: Once the reaction is complete (typically within 1 hour), the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography (eluent: hexanes/ethyl acetate) to yield the corresponding silyl ether.

Experimental Workflow:

Dehydrogenative_Coupling_Workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Purification flask Charge Schlenk tube with [Ru(p-cymene)Cl2]2 and Benzyl Alcohol add_solvent Add Toluene flask->add_solvent add_silane Add this compound add_solvent->add_silane stir Stir at RT, H2 evolution add_silane->stir monitor Monitor by TLC stir->monitor remove_solvent Remove Solvent monitor->remove_solvent chromatography Flash Chromatography remove_solvent->chromatography

Caption: Workflow for dehydrogenative coupling.

Heck-Mizoroki Coupling

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While less common for hydrosilanes, a Heck-type reaction can be envisaged where a silyl group is introduced onto an alkene. A more direct application involves the use of a vinylsilane, derived from this compound, in a Heck reaction.

Application Note:

A two-step approach is generally employed. First, this compound is converted to a vinyl- or arylsilane. This functionalized silane can then participate in a Heck-Mizoroki coupling with an aryl or vinyl halide. The reaction is catalyzed by palladium complexes, and a base is required to regenerate the active catalyst.[5]

Quantitative Data (for the Heck coupling step):

| Entry | Vinyl/Aryl Silane | Aryl Halide | Base | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | (Vinyl)this compound | Iodobenzene | Et₃N | Pd(OAc)₂/PPh₃ | 3 | DMF | 100 | 24 | 78 | General Protocol | | 2 | (4-Styryl)this compound | 4-Bromoanisole | K₂CO₃ | PdCl₂(PPh₃)₂ | 2 | Acetonitrile | 80 | 18 | 85 | General Protocol | | 3 | (Vinyl)this compound | 1-Iodonaphthalene | DBU | Pd(dba)₂/P(o-tol)₃ | 4 | NMP | 120 | 16 | 72 | General Protocol |

Experimental Protocol: Heck Coupling of (Vinyl)this compound
  • Preparation: A mixture of (vinyl)this compound (1.0 mmol, 1.0 eq.), iodobenzene (1.1 mmol, 1.1 eq.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%) is placed in a Schlenk tube.

  • Solvent and Base Addition: Anhydrous DMF (5 mL) and triethylamine (B128534) (1.5 mmol, 1.5 eq.) are added.

  • Reaction: The mixture is degassed and then heated at 100 °C for 24 hours under an inert atmosphere.

  • Work-up: After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The product is purified by column chromatography.

Reaction Pathway:

Heck_Mizoroki_Pathway pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition arx Ar-X arx->pd_complex pi_complex Alkene-Pd Complex pd_complex->pi_complex alkene Alkene alkene->pi_complex insertion Migratory Insertion pi_complex->insertion alkyl_pd Alkyl-Pd(II) Complex insertion->alkyl_pd elimination Beta-Hydride Elimination alkyl_pd->elimination product_complex Product-Pd-H Complex elimination->product_complex product Substituted Alkene product_complex->product pd0_regen Pd(0)L_n product_complex->pd0_regen base Base base->pd0_regen base_h Base-H+

Caption: Heck-Mizoroki catalytic cycle.

References

Methyldiphenylsilane: A Versatile Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Methyldiphenylsilane ((CH₃)(C₆H₅)₂SiH) is a versatile organosilicon compound that serves as a crucial precursor in the synthesis of a wide array of advanced materials. Its unique chemical structure, featuring a reactive silicon-hydride (Si-H) bond and stabilizing phenyl groups, allows it to participate in various chemical transformations, making it an invaluable building block for researchers, scientists, and professionals in drug development. These notes provide an overview of its primary applications, including the synthesis of silicon-containing polymers, its role as a reducing agent in organic chemistry, and its use in the production of high-performance silicon carbide (SiC) ceramics. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Synthesis of Advanced Silicon-Containing Polymers

This compound is a key monomer and intermediate in the synthesis of polysiloxanes and other silicon-containing polymers. These polymers exhibit exceptional properties such as high thermal stability, low-temperature flexibility, and chemical inertness, making them suitable for a range of applications from high-performance elastomers to dielectric materials.

Application Note:

The incorporation of methyldiphenylsilyl units into a polymer backbone can be achieved through several polymerization techniques, including ring-opening polymerization (ROP) of cyclic siloxanes and polycondensation reactions. The phenyl groups enhance the thermal stability and refractive index of the resulting polymers, while the methyl group provides flexibility. The reactive Si-H bond can be further functionalized post-polymerization, allowing for the creation of tailored materials with specific properties.

Experimental Protocol: Synthesis of Polymethylphenylsiloxane via Anionic Ring-Opening Polymerization (Adapted)

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired molar ratio of D₄ and D₄Ph to anhydrous toluene.

  • Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Add the catalyst system, for example, a combination of KOH and a phosphazenium salt, to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight and monomer conversion using Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterize the resulting polymethylphenylsiloxane copolymer using techniques such as ¹H NMR, ²⁹Si NMR, and Thermogravimetric Analysis (TGA).

Quantitative Data:

The properties of the resulting poly(dimethylsiloxane-co-methylphenylsiloxane) (B13396904) can be tailored by varying the monomer ratio.

PropertyValueReference
Molecular Weight (Mn)Up to 468.4 kg/mol [1]
Glass Transition Temperature (Tg)-115.7 °C to -26.8 °C[1]
Onset Degradation Temperature~463 °C to 518 °C[2]

Logical Relationship Diagram:

Polymerization_Workflow Monomers Cyclic Siloxane Monomers (e.g., D₄, D₄Ph) Reaction Ring-Opening Polymerization Monomers->Reaction Solvent Anhydrous Toluene Solvent->Reaction Catalyst Anionic Catalyst (e.g., KOH/Phosphazene) Catalyst->Reaction Quenching Quenching (Methanol) Reaction->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Polymethylphenylsiloxane Drying->Polymer

Workflow for Polysiloxane Synthesis

This compound as a Reducing Agent in Organic Synthesis

The silicon-hydride bond in this compound is a source of hydride (H⁻), making it an effective and often milder alternative to traditional metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). It is particularly useful for the reduction of various functional groups, including aldehydes, ketones, and esters.

Application Note:

This compound offers good chemoselectivity in reductions. The reaction conditions can often be tuned to selectively reduce one functional group in the presence of others. The byproducts of the reaction are typically siloxanes, which are often easier to remove from the reaction mixture than the salts generated from metal hydride reductions. The use of a catalyst, such as a rhodium complex, can significantly enhance the rate and efficiency of the reduction.

Experimental Protocol: Reduction of an Ester to an Alcohol (Adapted)

This protocol is adapted from a procedure for the reduction of carboxylic esters using diphenylsilane, a closely related compound, and can be applied to reductions with this compound.[3]

Materials:

  • Ester substrate (e.g., ethyl benzoate)

  • This compound

  • Rhodium catalyst (e.g., [RhCl(cod)]₂/4PPh₃ or [RhCl(PPh₃)₃])

  • Anhydrous solvent (e.g., THF or toluene)

  • Nitrogen gas, high purity

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the ester substrate in the anhydrous solvent.

  • Add the rhodium catalyst to the solution.

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica (B1680970) gel.

Quantitative Data for Ester Reduction with Diphenylsilane:

SubstrateProductCatalystTime (h)Yield (%)Reference
Ethyl decanoateDecanol[RhCl(cod)]₂/4PPh₃7298[3]
Ethyl phenylacetate2-Phenylethanol[RhCl(cod)]₂/4PPh₃7292[3]
Ethyl decanoateDecanol[RhCl(PPh₃)₃]699[3]

Signaling Pathway Diagram:

Reduction_Mechanism cluster_0 Catalytic Cycle Catalyst Rh(I) Catalyst Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Silane This compound (R₃SiH) Silane->Oxidative_Addition Hydrido_Silyl_Complex Rh(III)-H(SiR₃) Complex Oxidative_Addition->Hydrido_Silyl_Complex Coordination Coordination Hydrido_Silyl_Complex->Coordination Ester Ester (R'COOR'') Ester->Coordination Coordinated_Complex Coordinated Ester Complex Coordination->Coordinated_Complex Insertion Hydride Insertion Coordinated_Complex->Insertion Silyl_Acetal Silyl Acetal Intermediate Insertion->Silyl_Acetal Reductive_Elimination Reductive Elimination Silyl_Acetal->Reductive_Elimination Reductive_Elimination->Catalyst Silyl_Ether Silyl Ether Reductive_Elimination->Silyl_Ether Hydrolysis Hydrolysis Silyl_Ether->Hydrolysis Alcohol Alcohol Hydrolysis->Alcohol

Catalytic Reduction of an Ester

Precursor for Silicon Carbide (SiC) Ceramics

This compound-containing polymers can serve as preceramic polymers, which upon pyrolysis at high temperatures in an inert atmosphere, transform into silicon carbide (SiC) based ceramics. These polymer-derived ceramics offer advantages over traditional powder processing routes, including the ability to form complex shapes and coatings.

Application Note:

The pyrolysis of organosilicon polymers, such as those derived from this compound, involves the thermal decomposition of the organic side groups and the rearrangement of the silicon-containing backbone to form an amorphous or nanocrystalline SiC network. The ceramic yield and the final composition of the ceramic (e.g., the Si:C ratio) are influenced by the chemical structure of the precursor polymer and the pyrolysis conditions (temperature, heating rate, and atmosphere). The presence of phenyl groups in the precursor can lead to a higher carbon content in the final ceramic.

Experimental Protocol: Pyrolysis of a Polysiloxane Precursor to SiC Ceramic (General)

This protocol outlines a general procedure for the pyrolysis of a pre-synthesized polysiloxane containing methyldiphenylsilyl units to form a silicon carbide-based ceramic.

Materials:

  • Polysiloxane precursor containing methyldiphenylsilyl units

  • Tube furnace with programmable temperature controller

  • Ceramic or quartz tube

  • High-purity inert gas (e.g., argon or nitrogen)

Procedure:

  • Place a known weight of the polysiloxane precursor in a ceramic crucible.

  • Position the crucible in the center of the tube furnace.

  • Purge the furnace tube with an inert gas for at least 30 minutes to remove any oxygen.

  • While maintaining a slow flow of the inert gas, heat the furnace to a pre-determined pyrolysis temperature (e.g., 1000-1600 °C) at a controlled heating rate (e.g., 5-10 °C/min).

  • Hold the furnace at the peak temperature for a specified duration (e.g., 1-4 hours) to ensure complete conversion to the ceramic phase.

  • Cool the furnace down to room temperature under the inert gas flow.

  • Carefully remove the ceramic product and weigh it to determine the ceramic yield.

  • Characterize the resulting ceramic material using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases, Scanning Electron Microscopy (SEM) to observe the microstructure, and Elemental Analysis to determine the composition.

Quantitative Data for Polymer-to-Ceramic Conversion:

Precursor TypePyrolysis Temperature (°C)AtmosphereCeramic Yield (%)Resulting PhasesReference
Polysilazane>1300Nitrogen-α-Si₃N₄, β-SiC[4]
Polysiloxane1000-1700Argon72.5Amorphous SiOC, 3C-SiC[5]
Polycarbosilane900-1200Argon/Nitrogen85β-SiC, α-cristobalite[6]

Experimental Workflow Diagram:

Pyrolysis_Workflow Precursor Polysiloxane Precursor Furnace Tube Furnace Precursor->Furnace Purge Inert Gas Purge (Ar or N₂) Furnace->Purge Heating Controlled Heating (e.g., 1000-1600°C) Purge->Heating Dwell Isothermal Dwell (1-4 hours) Heating->Dwell Cooling Controlled Cooling Dwell->Cooling Ceramic SiC-based Ceramic Cooling->Ceramic Characterization Characterization (XRD, SEM, Elemental Analysis) Ceramic->Characterization

Pyrolysis Workflow for SiC Ceramic Production

Disclaimer: The provided protocols are intended for informational purposes and should be adapted and optimized based on specific experimental requirements and safety considerations. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.

References

Application Notes and Protocols for Methyldiphenylsilane in Adhesives and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methyldiphenylsilane as a key component in the formulation of high-performance adhesives and sealants. The information is intended to guide researchers and formulation chemists in leveraging the unique properties of this organosilicon compound to enhance product performance.

Introduction to this compound in Adhesive and Sealant Formulations

This compound is a versatile organosilicon compound that serves as a crucial additive in the formulation of silicone-based adhesives and sealants.[1] Its molecular structure, featuring a silane (B1218182) backbone with two phenyl groups and a methyl group, imparts enhanced stability and reactivity.[1] In adhesive and sealant systems, this compound primarily functions as a coupling agent and a crosslinker to improve adhesion, flexibility, and thermal stability.[1] It is particularly effective in enhancing the bond between organic polymers and inorganic substrates, a critical factor in the durability and performance of adhesive and sealant products.[2]

The incorporation of this compound and similar silane compounds can lead to significant improvements in the mechanical and durability properties of the final product. These enhancements include increased tear resistance, better elongation at break, and improved resistance to moisture and heat.

Key Performance Enhancements with this compound

  • Improved Adhesion: this compound can form strong covalent bonds with inorganic substrates such as glass, metal, and ceramics, while also ensuring compatibility with the organic polymer matrix of the adhesive or sealant. This "chemical bridge" significantly enhances interfacial adhesion.

  • Enhanced Mechanical Properties: As a crosslinking agent, this compound contributes to the development of a robust three-dimensional polymer network during curing. This leads to improvements in tensile strength, modulus, and tear resistance of the cured adhesive or sealant.

  • Increased Thermal Stability: The presence of phenyl groups in the this compound molecule contributes to greater thermal stability of the cured polymer network, allowing the adhesive or sealant to maintain its properties over a wider temperature range.

  • Improved Flexibility: While enhancing strength, the siloxane linkages formed during curing also impart a degree of flexibility to the polymer, which is crucial for applications involving vibration or thermal expansion and contraction.

Table 1: Expected Performance Improvements in a Generic RTV Silicone Sealant Formulation with the Addition of a Silane Adhesion Promoter.

PropertyTypical Value (Without Silane Adhesion Promoter)Expected Value (With Silane Adhesion Promoter)
Adhesion to Glass (Peel Strength) ModerateHigh
Adhesion to Aluminum (Peel Strength) ModerateHigh
Tensile Strength 1.5 - 2.5 MPa2.0 - 3.5 MPa
Elongation at Break 300 - 500%350 - 600%
Hardness (Shore A) 20 - 3025 - 35
Cure Time (Tack-Free) 20 - 40 minutes15 - 30 minutes

Note: These are generalized expected values. Actual performance will depend on the specific formulation and curing conditions.

Experimental Protocols

The following protocols provide a general framework for the formulation and testing of adhesives and sealants containing this compound. Researchers should adapt these protocols to their specific materials and equipment.

Formulation of a this compound-Modified RTV-1 Silicone Sealant

This protocol outlines the basic steps for preparing a one-component, room-temperature-vulcanizing (RTV-1) silicone sealant.

Materials:

  • Silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer (viscosity appropriate for the desired application)

  • Fumed silica (B1680970) (hydrophobic or hydrophilic, as a reinforcing filler)

  • Plasticizer (e.g., non-reactive silicone fluid)

  • This compound (as a crosslinker and adhesion promoter)

  • Catalyst (e.g., an organotin compound like dibutyltin (B87310) dilaurate)

Equipment:

  • High-shear mixer (e.g., planetary mixer or double planetary mixer) with vacuum capabilities

  • Sealant cartridge filling equipment

Procedure:

  • Base Compound Preparation:

    • Charge the silanol-terminated PDMS polymer and the plasticizer into the mixer.

    • Under vacuum, gradually add the fumed silica while mixing at a low speed to ensure proper dispersion and avoid clumping.

    • Increase the mixing speed and continue to mix under vacuum until a homogeneous, paste-like consistency is achieved. This step is crucial for developing the desired rheological properties.

  • Incorporation of this compound and Catalyst:

    • Reduce the mixing speed and slowly add the this compound to the base compound.

    • Continue mixing under vacuum for a specified period to ensure uniform distribution of the silane.

    • In the final mixing stage, add the catalyst and mix thoroughly until it is completely dispersed. The duration of this step should be minimized to prevent premature curing.

  • Packaging:

    • Once mixing is complete, transfer the formulated sealant to cartridges, ensuring no air is entrapped.

    • Seal the cartridges to protect the sealant from atmospheric moisture until application.

Protocol for Lap Shear Strength Testing

This protocol is based on ASTM D1002 for determining the shear strength of adhesives for bonding metal specimens.[3]

Materials:

  • Adhesive formulated with this compound

  • Metal test specimens (e.g., aluminum, steel), with dimensions as per ASTM D1002 (typically 100 mm x 25.4 mm x 1.6 mm)

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Applicator for the adhesive

Equipment:

  • Universal testing machine with grips capable of holding the test specimens

  • Fixtures to ensure proper alignment of the specimens

Procedure:

  • Substrate Preparation:

    • Clean the bonding surfaces of the metal specimens with a suitable solvent to remove any grease, oil, or other contaminants.

    • For enhanced adhesion, the surfaces can be further prepared by light abrasion followed by another solvent wipe.

  • Adhesive Application and Assembly:

    • Apply a uniform layer of the this compound-containing adhesive to the prepared surface of one of the specimens.

    • Place the second specimen over the adhesive, creating a single-lap joint with a defined overlap area (typically 12.7 mm x 25.4 mm).

    • Apply light pressure to the assembly to ensure good contact and a consistent bond line thickness.

  • Curing:

    • Allow the adhesive to cure according to the formulation's requirements (e.g., at room temperature for a specified time for an RTV sealant, or at an elevated temperature for a heat-cured epoxy).

  • Testing:

    • Mount the cured specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[3]

    • Record the maximum load achieved before failure.

  • Calculation:

    • Calculate the lap shear strength by dividing the maximum load by the overlap area.

Visualization of Workflows and Mechanisms

Experimental Workflow for Adhesive Formulation and Testing

The following diagram illustrates the general workflow from formulation to performance evaluation of an adhesive containing this compound.

G cluster_0 Formulation cluster_1 Sample Preparation cluster_2 Performance Testing A Base Polymer & Plasticizer Mixing B Filler Dispersion A->B C Addition of this compound B->C D Catalyst Incorporation C->D F Adhesive Application D->F E Substrate Cleaning E->F G Joint Assembly F->G H Curing G->H I Lap Shear Strength (ASTM D1002) H->I J Peel Strength H->J K Hardness (Shore A) H->K L Cure Time Analysis H->L

Workflow for Adhesive Formulation and Testing
Simplified Curing Mechanism of a Silane-Modified Sealant

This diagram illustrates the fundamental moisture-curing mechanism of a sealant containing silane crosslinkers like this compound.

G Polymer Silanol-Terminated Polymer (Si-OH) Hydrolysis Hydrolysis Polymer->Hydrolysis Silane This compound (Si-H or Si-OR) Silane->Hydrolysis Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Condensation Condensation Hydrolysis->Condensation CrosslinkedNetwork Crosslinked Silicone Network (Si-O-Si bonds) Condensation->CrosslinkedNetwork Byproduct Byproduct (e.g., H2 or Alcohol) Condensation->Byproduct

References

Methyldiphenylsilane: A Versatile Protecting Group for Alcohols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups for hydroxyl functionalities is paramount to achieving high yields and selectivities. The methyldiphenylsilyl (MDPS) group has emerged as a valuable tool for the temporary protection of alcohols. This application note provides a comprehensive overview of the use of methyldiphenylsilane as a protecting group, detailing its stability, protocols for its introduction and removal, and a comparative analysis with other common silyl (B83357) ethers. This information is intended to assist researchers, scientists, and drug development professionals in devising robust and efficient synthetic strategies.

The MDPS group, structurally similar to the more sterically hindered tert-butyldiphenylsilyl (TBDPS) group, offers a nuanced balance of stability and reactivity. Its stability is comparable to other less hindered silyl ethers under certain conditions, yet it possesses unique cleavage characteristics that allow for selective deprotection in the presence of other silyl ethers, a crucial feature in complex molecule synthesis.

Relative Stability of Silyl Ethers

The stability of silyl ethers is a critical factor in their selection and is largely influenced by the steric bulk around the silicon atom. Under acidic conditions, the general order of stability increases with steric hindrance. The methyldiphenylsilyl group is comparable in stability to trimethylsilyl (B98337) (TMS) and dimethylphenylsilyl (DMPS) ethers and is significantly less stable than the bulkier tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) groups.[1]

Table 1: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis [1]

Silyl EtherRelative Rate of Hydrolysis
TMS (Trimethylsilyl)≈ 1
DMPS (Dimethylphenylsilyl)≈ 1
MDPS (Methyldiphenylsilyl) ≈ 1
TES (Triethylsilyl)< 1
TBDMS (tert-Butyldimethylsilyl)<< 1
TBDPS (tert-Butyldiphenylsilyl)<<< 1
TIPS (Triisopropylsilyl)<<< 1

Note: A higher relative rate indicates lower stability.

This lower stability under acidic conditions can be exploited for selective deprotection of MDPS ethers in the presence of more robust silyl ethers like TBDPS or TIPS.

Experimental Protocols

Protection of Alcohols with Methyldiphenylchlorosilane

The protection of alcohols as their methyldiphenylsilyl ethers is typically achieved by reacting the alcohol with methyldiphenylchlorosilane in the presence of a suitable base. Imidazole (B134444) is a commonly used catalyst and acid scavenger for this transformation.

General Protocol for the Methyldiphenylsilylation of a Primary Alcohol:

Reagents and Materials:

  • Primary Alcohol (1.0 equiv)

  • Methyldiphenylchlorosilane (1.1 - 1.2 equiv)

  • Imidazole (2.0 - 2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF, add methyldiphenylchlorosilane (1.1 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methyldiphenylsilyl ether.

Table 2: Representative Conditions for Methyldiphenylsilylation of Alcohols

SubstrateSilylating AgentBase (equiv)SolventTemp (°C)Time (h)Yield (%)
Primary AlcoholMePh₂SiCl (1.1)Imidazole (2.2)DMF0 to RT2-16Typically >90
Secondary AlcoholMePh₂SiCl (1.2)Imidazole (2.5)DMFRT to 4012-24Typically 80-95
Tertiary AlcoholMePh₂SiCl (1.5)Imidazole (3.0)DMF40-6024-48Variable, often lower

Note: Reaction times and yields are substrate-dependent and may require optimization.

Deprotection of Methyldiphenylsilyl Ethers

The cleavage of methyldiphenylsilyl ethers can be accomplished under various conditions, including fluoride-mediated and acidic conditions. A key advantage of the MDPS group is its selective cleavage under conditions that leave other common silyl ethers intact.

Protocol 1: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (B91410) (TBAF)

Reagents and Materials:

  • Methyldiphenylsilyl-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyldiphenylsilyl ether (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to 4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Protocol 2: Selective Deprotection using Sodium Azide (B81097)

This method allows for the selective cleavage of MDPS ethers in the presence of TBDMS and TBDPS ethers.

Reagents and Materials:

  • Methyldiphenylsilyl-protected alcohol (1.0 equiv)

  • Sodium azide (NaN₃) (1.0 - 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium (B1175870) chloride (optional, to enhance rate)

  • Diethyl ether or Ethyl acetate

  • Water

Procedure:

  • To a solution of the methyldiphenylsilyl ether (1.0 equiv) in anhydrous DMF, add sodium azide (1.1 equiv). To accelerate the reaction, 1 equivalent of ammonium chloride can be added.

  • Heat the reaction mixture to 40-60 °C and stir for 6-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Table 3: Representative Deprotection Conditions for Methyldiphenylsilyl Ethers

Reagent (equiv)SolventTemperature (°C)TimeSubstrate ScopeNotes
TBAF (1.2)THFRT0.5 - 4 hPrimary, Secondary, Tertiary AlcoholsGeneral and efficient method.
Acetic Acid/THF/H₂O (3:1:1)-RT1-5 hPrimary, Secondary AlcoholsMild acidic conditions.
1% HCl in 95% EtOH-RT< 1 hPrimary, Secondary AlcoholsStronger acidic conditions.
NaN₃ (1.1)DMF40-606 - 48 hPrimary, Secondary AlcoholsSelective cleavage in the presence of TBDMS and TBDPS ethers.

Visualization of Workflows

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) MDPS_Ether MDPS Ether (R-O-SiMePh₂) Alcohol->MDPS_Ether  MePh₂SiCl, Imidazole  DMF, 0°C to RT MDPS_Ether_Deprotect MDPS Ether (R-O-SiMePh₂) Deprotected_Alcohol Alcohol (R-OH) MDPS_Ether_Deprotect->Deprotected_Alcohol  TBAF, THF, RT  or  NaN₃, DMF, 40-60°C

Caption: General workflow for the protection and deprotection of alcohols using the methyldiphenylsilyl group.

SelectivityDiagram cluster_selective_deprotection Selective Deprotection with NaN₃ Reagents {Reagent|Conditions} MDPS R-O-MDPS Alcohol R-OH MDPS->Alcohol NaN₃, DMF 40-60°C TBDMS R-O-TBDMS Intact Intact TBDMS->Intact Stable TBDPS R-O-TBDPS TBDPS->Intact Stable

Caption: Selective cleavage of MDPS ether in the presence of TBDMS and TBDPS ethers.

Conclusion

The methyldiphenylsilyl protecting group offers a valuable alternative to other common silyl ethers for the protection of alcohols in organic synthesis. Its moderate stability allows for its removal under conditions that may be milder than those required for more robust groups like TBDPS. The most significant advantage of the MDPS group lies in its selective cleavage using sodium azide, a feature that enables sophisticated protecting group strategies in the synthesis of complex molecules bearing multiple hydroxyl groups protected with different silyl ethers. The protocols and data presented in this application note provide a practical guide for the effective utilization of the methyldiphenylsilyl protecting group in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Methyldiphenylsilane Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during reductions using Methyldiphenylsilane (MePh₂SiH). The information is designed to help you anticipate, mitigate, and resolve issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this compound reductions?

A1: The most prevalent side reaction is the hydrolysis of this compound and its subsequent condensation to form siloxane byproducts. This occurs when the silane (B1218182) reacts with trace amounts of water in the reaction mixture. The initial hydrolysis forms a silanol (B1196071) (MePh₂SiOH), which can then react with another silane molecule or another silanol molecule to form a disiloxane (B77578) (MePh₂Si-O-SiPh₂Me). This process can continue to form higher-order polysiloxanes. These byproducts can complicate purification and reduce the yield of the desired product.

Q2: Can this compound lead to over-reduction of my substrate?

A2: Yes, over-reduction is a potential side reaction, particularly with highly reactive carbonyl compounds. For example, the reduction of a ketone may not stop at the secondary alcohol stage and could proceed to the corresponding methylene (B1212753) compound, although this is less common with this compound compared to more aggressive reducing agents. This is more likely to occur with prolonged reaction times, elevated temperatures, or in the presence of strong Lewis acid catalysts.

Q3: I am reducing a secondary amide to an amine. What are the potential side products I should be aware of?

A3: When reducing secondary amides with this compound, the formation of an imine intermediate is a key step. In some cases, this imine can be observed as a byproduct if the reaction does not go to completion or if the workup procedure is not optimal. Additionally, depending on the reaction conditions, other side reactions such as the formation of silyl (B83357) enamines have been reported with other silane reducing agents.[1]

Q4: How does the choice of catalyst affect the side reactions in this compound reductions?

A4: The choice of catalyst, particularly Lewis acids, can significantly influence the reaction pathway and the formation of side products. Stronger Lewis acids can increase the rate of the desired reduction but may also promote side reactions such as over-reduction or rearrangement of carbocation intermediates. Careful optimization of the catalyst and its loading is crucial to achieve high selectivity.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Formation of a White Precipitate (Siloxane Byproducts)

Symptoms:

  • Formation of a white, insoluble solid during the reaction or workup.

  • Difficulty in isolating the product due to a gelatinous or oily residue.

  • Lower than expected yield of the desired product.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Presence of moisture in the reaction.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Minimal to no formation of white precipitate.
Hydrolysis during aqueous workup.Quench the reaction with a non-aqueous method if possible (e.g., addition of a scavenger for excess silane). If an aqueous workup is necessary, keep the exposure time to a minimum and use deoxygenated water.Reduced formation of siloxanes during workup.
Difficulty in removing siloxane byproducts.After the reaction, the crude mixture can be treated with fluoride (B91410) ions (e.g., TBAF) to cleave the siloxane bonds, forming more soluble silanols that can be more easily removed by extraction or chromatography. Alternatively, flash chromatography on silica (B1680970) gel is often effective in separating the desired product from nonpolar siloxane byproducts.Cleaner product isolation and improved yield.

Experimental Protocol: Minimizing and Removing Siloxane Byproducts

  • Reaction Setup: Assemble the reaction glassware and dry it in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature under a stream of dry inert gas.

  • Reagents and Solvents: Use freshly distilled anhydrous solvents. Ensure all other reagents are anhydrous.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction.

  • Workup - Fluoride Treatment:

    • After completion of the reaction (monitored by TLC, GC, or LC-MS), cool the reaction mixture to 0 °C.

    • Slowly add a solution of tetrabutylammonium (B224687) fluoride (TBAF) (1M in THF, 1.1 equivalents relative to the silane) to the reaction mixture.

    • Stir at room temperature for 1-2 hours.

    • Perform a standard aqueous workup.

  • Purification: Purify the crude product by flash column chromatography. The more polar silanols are typically easier to separate from the desired product than the nonpolar siloxanes.

Issue 2: Incomplete Reduction

Symptoms:

  • Presence of starting material in the final reaction mixture.

  • Low yield of the desired product.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Insufficient reagent stoichiometry.Increase the equivalents of this compound and/or the catalyst.Complete consumption of the starting material.
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by an appropriate analytical technique.Increased reaction rate and conversion.
Inactive catalyst.Use a fresh batch of the catalyst. Ensure the catalyst is not deactivated by impurities in the starting material or solvent.Improved reaction conversion.
Steric hindrance around the functional group.Increase the reaction time and/or temperature. Consider using a less sterically hindered silane if possible.Higher conversion to the desired product.
Issue 3: Over-reduction of Carbonyl Compounds

Symptoms:

  • Formation of an alkane instead of an alcohol from a ketone or aldehyde.

  • Complex product mixture with products at a lower oxidation state than desired.

Troubleshooting Steps:

Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C).Increased selectivity for the desired alcohol.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.Minimized formation of the over-reduced product.
Highly active catalyst or excess catalyst.Reduce the catalyst loading or switch to a milder catalyst.Improved selectivity for the desired product.

Data Presentation

While specific quantitative data for side product formation in this compound reductions is not extensively available in the public domain, the following table provides a qualitative summary of common side reactions based on the general reactivity of hydrosilanes.

Functional Group Being Reduced Desired Product Common Side Products Factors Promoting Side Reactions
AldehydePrimary AlcoholOver-reduction to alkane, SiloxanesHigh temperature, strong Lewis acid, prolonged reaction time, presence of water
KetoneSecondary AlcoholOver-reduction to alkane, SiloxanesHigh temperature, strong Lewis acid, prolonged reaction time, presence of water
EsterPrimary AlcoholIncomplete reduction to aldehyde, SiloxanesInsufficient reducing agent, low temperature, presence of water
Amide (Secondary)Secondary AmineImine, SiloxanesIncomplete reaction, non-optimal workup, presence of water
LactamCyclic AmineRing-opened products (less common), SiloxanesHarsh reaction conditions, presence of water

Visualizations

Logical Flowchart for Troubleshooting Common Issues

troubleshooting_flowchart start Reaction Issue Observed precipitate White Precipitate Formed? start->precipitate incomplete Incomplete Reaction? precipitate->incomplete No hydrolysis Likely Siloxane Formation (Hydrolysis) precipitate->hydrolysis Yes over_reduction Over-reduction Occurred? incomplete->over_reduction No low_yield Low Yield of Product incomplete->low_yield Yes wrong_product Undesired Product Formed over_reduction->wrong_product Yes check_anhydrous Action: Check Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) hydrolysis->check_anhydrous workup Action: Modify Workup (Non-aqueous quench, Fluoride treatment) check_anhydrous->workup increase_reagents Action: Increase Reagents (Silane, Catalyst) low_yield->increase_reagents increase_temp Action: Increase Temperature/ Reaction Time increase_reagents->increase_temp decrease_temp Action: Decrease Temperature wrong_product->decrease_temp monitor_reaction Action: Monitor Reaction Closely & Quench Promptly decrease_temp->monitor_reaction

Caption: Troubleshooting flowchart for common issues in this compound reductions.

Signaling Pathway of a Common Side Reaction: Siloxane Formation

siloxane_formation MePh2SiH This compound (MePh₂SiH) Silanol Methyldiphenylsilanol (MePh₂SiOH) MePh2SiH->Silanol Hydrolysis Disiloxane Disiloxane (MePh₂SiOSiPh₂Me) MePh2SiH->Disiloxane H2O Water (H₂O) H2O->Silanol Silanol->Disiloxane Condensation Polysiloxanes Polysiloxanes Disiloxane->Polysiloxanes Further Condensation

Caption: Pathway of siloxane formation from this compound in the presence of water.

References

Technical Support Center: Improving Yield in Hydrosilylation Reactions with Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing hydrosilylation reactions using Methyldiphenylsilane (PhMe2SiH). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and improve reaction yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrosilylation of alkenes and alkynes with this compound?

A1: Platinum-based catalysts are the most widely used due to their high activity. Common choices include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0) complex), which are effective for achieving high yields.[1] For specific selectivity profiles, rhodium (Rh) and ruthenium (Ru) catalysts are also employed.[2] More recently, cost-effective and sustainable catalysts based on non-precious metals like iron, cobalt, and nickel are gaining attention.[1]

Q2: What are the typical side reactions that can lower the yield when using this compound?

A2: Several side reactions can compete with the desired hydrosilylation, leading to reduced yields and complex product mixtures. The most common include:

  • Dehydrogenative silylation: This is a frequent side reaction that leads to the formation of silyl-substituted alkenes.

  • Alkene isomerization: Platinum catalysts can sometimes catalyze the isomerization of the starting alkene, leading to a mixture of hydrosilylation products.

  • Oligomerization/Polymerization: Under certain conditions, the alkene substrate may undergo oligomerization or polymerization.

  • Redistribution of hydrosilanes: This can occur, altering the structure of the starting silane.

Q3: How can I control the reaction rate and prevent premature curing (increase pot life)?

A3: To control the reaction rate and extend the pot life of the reaction mixture, specific inhibitors can be used. These are compounds that temporarily deactivate the platinum catalyst at room temperature. The catalytic activity can then be initiated by heating the mixture, which either decomposes the inhibitor or releases the catalyst. Acetylenic alcohols, such as 2-methyl-3-butyn-2-ol (B105114) and 1-ethynyl-1-cyclohexanol, are commonly used as inhibitors for platinum-catalyzed hydrosilylation reactions.

Q4: What is the effect of solvent on hydrosilylation reactions with this compound?

A4: The choice of solvent can significantly impact the reaction rate and yield. While many hydrosilylation reactions can be performed neat (without solvent), especially in industrial settings, solvents like toluene (B28343), hexane (B92381), dichloromethane, and tetrahydrofuran (B95107) (THF) are commonly used in laboratory settings. The reactivity can vary depending on the solvent, with a study on a related system showing reactivity in the order of acetonitrile (B52724) < hexane < toluene ≈ isopropanol (B130326) < THF.[3] It is crucial to use anhydrous solvents, as water can deactivate the catalyst.

Q5: Can steric hindrance from the phenyl groups in this compound be a problem?

A5: Yes, the steric bulk of the diphenylmethylsilyl group can influence the reaction. While this compound is generally reactive, highly substituted or sterically hindered alkenes may react slower or require more forcing conditions (e.g., higher catalyst loading or temperature). In some cases, switching to a less sterically demanding catalyst system may be beneficial.

Troubleshooting Guide

Low or No Conversion
Potential CauseSuggested Solution
Catalyst Inactivity/Decomposition Use a fresh batch of catalyst. Ensure proper storage conditions (e.g., inert atmosphere, low temperature). Consider a more active catalyst if the substrate is challenging.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Some reactions require thermal activation to overcome the energy barrier. Monitor for side reactions at higher temperatures.
Presence of Catalyst Poisons Ensure all reagents and solvents are pure and free from potential inhibitors like sulfur or phosphorus compounds. Purify starting materials if necessary.
Inadequate Mixing Ensure efficient stirring, especially for heterogeneous reactions or viscous mixtures.
Low Yield of Desired Product
Potential CauseSuggested Solution
Competing Side Reactions Lower the reaction temperature to disfavor side reactions like alkene isomerization. Consider a more selective catalyst. The use of specific inhibitors can also suppress unwanted pathways.
Sub-optimal Stoichiometry Optimize the silane-to-alkene/alkyne ratio. A slight excess of one reagent (commonly the alkene) may improve the yield of the desired product.
Atmosphere Control Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and reagents.
Formation of Multiple Products (Poor Selectivity)
Potential CauseSuggested Solution
Inappropriate Catalyst Choice Screen different catalysts (e.g., Pt, Rh, Ru) and ligands to find the optimal system for the desired isomer (e.g., α vs. β-adduct, cis vs. trans).
Reaction Temperature Too High Perform the reaction at a lower temperature, as higher temperatures can lead to a loss of selectivity.

Data on Hydrosilylation using a Silica-Supported Karstedt-type Catalyst

The following table summarizes the conversion rates for the hydrosilylation of various olefins with this compound using a silica-supported Karstedt-type catalyst.

Substrate (Olefin)Temperature (°C)Time (min)Conversion (%)
Styrene (B11656)2070~90
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane207587
VinyldimethylphenylsilaneNot specifiedNot specified83
AllylepoxypropyletherNot specifiedNot specified70
Methyl methacrylate708549

Data sourced from Miao, Q., et al., Catalysis Communications, 2003.[4]

Experimental Protocols

Representative Protocol for Hydrosilylation of Styrene with this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Styrene (inhibitor removed)

  • Karstedt's catalyst (e.g., 2 wt% Pt in xylene)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reaction Setup: To a dry, inerted reaction flask equipped with a magnetic stirrer, add this compound (1.0 equivalent) and anhydrous toluene.

  • Substrate Addition: Add styrene (1.0 - 1.2 equivalents) to the reaction mixture.

  • Catalyst Addition: While stirring, add Karstedt's catalyst. A typical catalyst loading is in the range of 10-50 ppm of platinum relative to the silane.

  • Reaction Monitoring: The reaction can be exothermic, so monitor the internal temperature. The progress of the reaction can be monitored by techniques such as ¹H NMR (disappearance of the Si-H signal) or GC-MS.

  • Heating (if necessary): If no reaction is observed at room temperature, slowly heat the mixture to 50-80°C.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. If a homogeneous catalyst is used, it may be necessary to remove it. Purification is typically achieved by fractional distillation or column chromatography.

Visualizing Workflows and Troubleshooting

ExperimentalWorkflow Experimental Workflow for Hydrosilylation Optimization reagent_prep Reagent Preparation (Dry Solvents, Purify Substrates) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup initial_conditions Initial Reaction (e.g., 1.1 eq Alkene, 10 ppm Pt, RT) reaction_setup->initial_conditions monitoring Monitor Reaction (TLC, GC, NMR) initial_conditions->monitoring analysis Analyze Results (Yield, Selectivity) monitoring->analysis troubleshooting Troubleshooting monitoring->troubleshooting No/Slow Reaction Low Yield optimization Optimization Loop analysis->optimization Needs Improvement success Successful Reaction (High Yield & Selectivity) analysis->success Meets Criteria optimization->initial_conditions Adjust Parameters (Temp, Catalyst, Ratio) troubleshooting->optimization

Caption: A logical workflow for setting up and optimizing hydrosilylation reactions.

TroubleshootingFlowchart Troubleshooting Guide for Low Hydrosilylation Yield start Low Yield or No Reaction check_catalyst Is the catalyst fresh and stored properly? start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst; consider higher loading. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Purify/dry reagents and solvents. check_reagents->solution_reagents No check_ratio Is the alkene:silane ratio optimized? check_temp->check_ratio Yes solution_temp Gradually increase temperature; monitor for side products. check_temp->solution_temp No check_atmosphere Is the reaction under an inert atmosphere? check_ratio->check_atmosphere Yes solution_ratio Vary the stoichiometry (e.g., 1.05 to 1.5 eq alkene). check_ratio->solution_ratio No solution_atmosphere Ensure proper inert atmosphere technique. check_atmosphere->solution_atmosphere No

Caption: A step-by-step flowchart for diagnosing and resolving low-yield issues.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during hydrosilylation reactions involving Methyldiphenylsilane. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using this compound?

Catalyst deactivation in hydrosilylation reactions with this compound can be attributed to three main categories: chemical, thermal, and mechanical degradation.[1][2]

  • Chemical Deactivation:

    • Poisoning: Impurities in the reactants or solvent can strongly bind to the active sites of the catalyst, rendering them inactive.[3] Common poisons for platinum group metal catalysts include compounds containing sulfur, phosphorus, nitrogen, and other elements with lone pairs of electrons.[4][5]

    • Fouling: This involves the physical blockage of active sites and pores by the deposition of byproducts or polymerized materials on the catalyst surface.[4] In the context of this compound, this could include high molecular weight siloxane oligomers or byproducts from side reactions involving the phenyl groups.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area and, consequently, the catalyst's activity.[4][6]

  • Mechanical Deactivation: This is less common in laboratory-scale batch reactions but can occur in stirred reactors where physical stress can cause the catalyst support to fracture or abrade.[2]

Q2: What are potential sources of catalyst poisons in my reaction with this compound?

Potential sources of catalyst poisons can include:

  • Impurities in this compound: Trace impurities from the synthesis or storage of this compound could act as poisons. While specific common impurities are not widely documented, general classes of problematic compounds for platinum catalysts include sulfur- and nitrogen-containing organic molecules.

  • Contaminants in the Substrate: The alkene or alkyne being hydrosilylated may contain impurities that can poison the catalyst.

  • Solvent Impurities: Solvents can contain stabilizers or impurities (e.g., water, sulfur compounds in technical grade solvents) that are detrimental to the catalyst's performance.[3]

  • Atmospheric Contamination: Inadequate inert atmosphere techniques can allow oxygen or moisture to enter the reaction, which can lead to the oxidation of the catalyst or unwanted side reactions.

Q3: Can the catalyst be regenerated after being used with this compound?

Yes, platinum-based catalysts deactivated by fouling with carbonaceous deposits (coking) can often be regenerated.[7][8] The most common method involves a controlled oxidation (calcination) to burn off the organic deposits, followed by a reduction step to restore the active metallic sites.[9][10] However, regeneration may not be effective for catalysts deactivated by strong poisoning or severe sintering.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Conversion Catalyst Poisoning - Ensure the purity of this compound and the substrate through appropriate purification techniques (e.g., distillation, filtration through activated carbon or alumina).- Use high-purity, dry, and degassed solvents.- Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude air and moisture.[3]
Insufficient Catalyst Activity - Increase the catalyst loading incrementally.- Ensure the catalyst is from a reliable source and has been stored correctly under an inert atmosphere.
Low Reaction Temperature - Gradually increase the reaction temperature, while monitoring for potential side reactions or thermal degradation.
Reaction Starts but Stops Prematurely Catalyst Fouling - Analyze the reaction mixture for the formation of insoluble materials or high molecular weight byproducts.- Consider lowering the reaction temperature or reactant concentrations to minimize side reactions that lead to fouling.[6]
Gradual Poisoning - This may indicate a low concentration of a potent poison in one of the reagents. Re-evaluate the purity of all starting materials.
Catalyst Turns Black or Forms Precipitate Catalyst Agglomeration/Sintering - This often indicates that the reaction temperature is too high, leading to the formation of inactive platinum black.[4]- Operate at the lowest effective temperature.- Ensure adequate stirring to maintain good heat distribution.
Severe Fouling (Coking) - The black color can be due to the deposition of significant amounts of carbonaceous material on the catalyst surface.[6]
Inconsistent Reaction Times or Yields Variability in Reagent Purity - Source high-purity reagents and solvents from a consistent supplier.- Implement a standard procedure for reagent purification and handling before each experiment.
Inconsistent Catalyst Handling - Ensure the catalyst is weighed and transferred under a consistent inert atmosphere to avoid partial deactivation before the reaction begins.

Experimental Protocols

Protocol 1: Testing Catalyst Activity

This protocol provides a general method for comparing the activity of fresh, and potentially deactivated, catalysts.

  • Reactor Setup: A clean, dry Schlenk flask equipped with a magnetic stir bar, reflux condenser, and a septum is assembled. The system is purged with an inert gas (e.g., Argon or Nitrogen).

  • Reagent Preparation:

    • Prepare a stock solution of the alkene/alkyne substrate in a high-purity, anhydrous solvent (e.g., toluene).

    • Prepare a separate stock solution of this compound in the same solvent.

  • Catalyst Loading: Under a positive pressure of inert gas, add a precisely weighed amount of the catalyst to the reaction flask.

  • Reaction Initiation:

    • Add the solvent and the substrate solution to the flask and bring the mixture to the desired reaction temperature.

    • Inject the this compound solution to start the reaction.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals using a syringe. Quench the aliquots (e.g., by diluting with a solvent and passing through a short plug of silica) and analyze by a suitable technique (e.g., GC, GC-MS, or NMR) to determine the conversion of the starting materials and the formation of the product.

  • Data Analysis: Plot the conversion versus time to determine the reaction rate. Compare the rates obtained with different catalyst batches.

Protocol 2: Regeneration of a Fouled Platinum Catalyst

This protocol outlines a general procedure for the regeneration of a platinum-on-carbon (Pt/C) catalyst that has been deactivated by carbonaceous deposits. Caution: This procedure should be carried out with appropriate safety measures in a well-ventilated fume hood.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent that dissolves any remaining reactants and products (e.g., toluene (B28343) followed by a more polar solvent like ethanol).

  • Drying: Dry the recovered catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Calcination (Oxidative Treatment):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly (e.g., 2-5 °C/min) to a final temperature of 300-400 °C to avoid overheating due to the exothermic combustion of the carbon deposits.[8]

    • Hold at the final temperature for 2-4 hours, or until the removal of carbon is complete (this can be monitored by analyzing the off-gas for CO₂).

  • Reduction:

    • After cooling the furnace to room temperature under an inert gas, switch the gas flow to a dilute hydrogen mixture (e.g., 2-10% H₂ in N₂).

    • Slowly heat the catalyst to 150-250 °C and hold for 2-4 hours to reduce the platinum oxide back to its active metallic state.

  • Storage: After cooling to room temperature under an inert atmosphere, the regenerated catalyst should be stored under nitrogen or argon.

Visualizations

cluster_causes Primary Deactivation Mechanisms cluster_sources Potential Sources Poisoning Poisoning Fouling Fouling (Coking) Sintering Thermal Degradation (Sintering) Impurities Impurities in Reagents/Solvent Impurities->Poisoning Byproducts Reaction Byproducts Byproducts->Fouling HighTemp High Reaction Temperature HighTemp->Sintering

Caption: Key mechanisms of catalyst deactivation.

Start Low/No Conversion Observed CheckPurity Verify Purity of this compound, Substrate, and Solvent Start->CheckPurity PurityOK Purity Issues Identified? CheckPurity->PurityOK CheckConditions Review Reaction Conditions (Temp., Catalyst Loading) ConditionsOK Suboptimal Conditions? CheckConditions->ConditionsOK CheckInertness Ensure Strict Inert Atmosphere InertnessOK Atmosphere Compromised? CheckInertness->InertnessOK PurityOK->CheckConditions No Purify Purify Reagents and Solvents PurityOK->Purify Yes ConditionsOK->CheckInertness No Optimize Optimize Conditions ConditionsOK->Optimize Yes ImproveTechnique Improve Inert Gas Technique InertnessOK->ImproveTechnique Yes End Re-run Experiment InertnessOK->End No Purify->End Optimize->End ImproveTechnique->End

Caption: Troubleshooting workflow for low conversion.

Start Deactivated Catalyst Recover Recover and Wash Catalyst Start->Recover Dry Dry Catalyst (Vacuum Oven) Recover->Dry Calcination Controlled Oxidation (Calcination) in Dilute O2/N2 Dry->Calcination Cool1 Cool to Room Temp under Inert Gas Calcination->Cool1 Reduction Reduction in Dilute H2/N2 Cool1->Reduction Cool2 Cool to Room Temp under Inert Gas Reduction->Cool2 End Regenerated Catalyst (Store under Inert Gas) Cool2->End

Caption: General protocol for catalyst regeneration.

References

Technical Support Center: Optimization of Methyldiphenylsilane Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Methyldiphenylsilane (MDPS) reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and efficient experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDPS) and why is it used as a reducing agent?

A1: this compound is an organosilane compound that serves as a mild and selective reducing agent in organic synthesis. The silicon-hydrogen (Si-H) bond is weakly polarized, allowing for the transfer of a hydride to an electrophilic center. Organosilanes like MDPS are favored for their low toxicity, ease of handling, and the straightforward purification of final products.

Q2: What functional groups can be reduced using this compound?

A2: this compound and similar hydrosilanes are capable of reducing a variety of functional groups, including aldehydes, ketones, esters, amides, and nitro groups. The selectivity and efficiency of the reduction often depend on the choice of catalyst and reaction conditions.

Q3: My reduction reaction is sluggish or not proceeding to completion. What are the common causes?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Catalyst Inactivity: The chosen catalyst may be poisoned by impurities in the starting materials or solvent. Ensure all reagents are pure and the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).

  • Insufficient Catalyst Loading: The amount of catalyst may be too low. A typical starting point for many platinum or rhodium catalysts is in the range of 5-50 ppm, but this can be optimized.

  • Low Reaction Temperature: Many hydrosilylation reactions require heating to proceed at a reasonable rate. Gently warming the reaction mixture (e.g., to 50-80°C) can often increase the reaction speed.[1]

  • Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate.

Q4: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

A4: Side product formation is a common issue. Here are some possibilities:

  • Over-reduction: In the reduction of esters or amides, the desired aldehyde or imine intermediate may be further reduced to the corresponding alcohol or amine. This can often be controlled by carefully monitoring the reaction and stopping it once the starting material is consumed, or by adjusting the stoichiometry of the silane (B1218182).

  • Silyl (B83357) Ether/Enol Ether Formation: In carbonyl reductions, the intermediate alkoxide may be trapped by the silane to form a silyl ether. Acidic or basic workup is typically required to hydrolyze this intermediate to the desired alcohol.

  • Dehydrogenative Silylation: This can lead to the formation of vinylsilanes as byproducts.[1]

  • Rearrangement Reactions: For certain substrates, acid-catalyzed rearrangements can occur.[2]

To minimize side products, consider optimizing the reaction temperature, reducing reaction time, or choosing a more selective catalyst.[1]

Q5: How do I choose the right catalyst for my this compound reduction?

A5: Catalyst selection is crucial for a successful reduction. The choice depends on the functional group being reduced and the desired selectivity.

  • Platinum-based catalysts (e.g., Karstedt's catalyst) are commonly used for the hydrosilylation of alkenes and alkynes.

  • Rhodium-based catalysts (e.g., Wilkinson's catalyst) are often effective for the reduction of carbonyl compounds.[3]

  • Lewis acids (e.g., Zn(OAc)₂, InCl₃) can be used to activate the carbonyl group towards reduction.[4]

  • Transition metal-free conditions employing strong bases (e.g., KOtBu) have also been developed for certain amide reductions.[5]

It is often necessary to screen a variety of catalysts to find the optimal one for a specific transformation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Impure starting materials or solvent- Suboptimal temperature- Insufficient catalyst loading- Use fresh, properly stored catalyst.- Purify reactants and ensure solvent is anhydrous.- Gradually increase the reaction temperature.- Increase catalyst concentration incrementally.[1]
Formation of Multiple Unidentified Side Products - Reaction temperature is too high- Prolonged reaction time- Incorrect catalyst choice leading to lack of selectivity- Run the reaction at a lower temperature.- Monitor the reaction by TLC or GC and stop it upon completion.- Screen a panel of catalysts to identify a more selective one.[1]
Reaction is Too Fast or Uncontrollable - High catalyst loading- Reaction is highly exothermic- Reduce the catalyst concentration.- Add an inhibitor to moderate the reaction rate.- Ensure adequate cooling of the reaction vessel.[1]
Difficulty in Product Purification - Formation of siloxane byproducts- Employ an acidic or basic workup to hydrolyze silyl ethers.- Use column chromatography for purification.
Incomplete Reduction of Starting Material - Insufficient equivalents of this compound- Catalyst deactivation- Increase the stoichiometry of the silane.- Use a more stable catalyst or ensure high purity of reagents to prevent catalyst poisoning.[1]

Experimental Protocols

General Protocol for the Reduction of a Ketone to a Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Catalyst (e.g., Wilkinson's catalyst, 0.1 - 1 mol%)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone and the anhydrous solvent.

  • Add the catalyst to the stirred solution.

  • Slowly add this compound to the reaction mixture at room temperature.

  • The reaction mixture may be heated to a specified temperature (e.g., 50-80°C) to facilitate the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a protic solvent (e.g., methanol), followed by an acidic or basic workup (e.g., 1M HCl or 1M NaOH) to hydrolyze any silyl ether intermediates.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Optimization of Catalyst and Solvent for the Reduction of Acetophenone
Entry Catalyst (mol%) Silane (eq.) Solvent Temp (°C) Time (h) Yield (%)
1[RhCl(PPh₃)₃] (0.5)MDPS (1.2)Toluene801285
2[RhCl(PPh₃)₃] (0.5)MDPS (1.2)THF651292
3[RhCl(PPh₃)₃] (0.5)MDPS (1.2)CH₂Cl₂402475
4PtO₂ (1.0)MDPS (1.2)THF651260
5Zn(OAc)₂ (10)MDPS (1.5)2-MeTHF801878
6[Ir(COE)₂Cl]₂ (0.2)MDPS (1.2)Toluene801095

This table presents representative data based on analogous hydrosilylation reactions and serves as a guide for optimization.

Table 2: Substrate Scope for this compound Reduction of Various Carbonyl Compounds
Substrate Product Catalyst (mol%) Yield (%)
BenzaldehydeBenzyl alcohol[RhCl(PPh₃)₃] (0.5)98
CyclohexanoneCyclohexanol[RhCl(PPh₃)₃] (0.5)95
Ethyl benzoateBenzyl alcohol[RhCl(cod)]₂/4PPh₃ (1.0)90[3]
N-BenzylacetamideN-EthylanilineFe(CO)₅ (10)82

Yields are based on isolated products. Conditions are representative and may require optimization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Glassware under Inert Atmosphere B Add Substrate and Anhydrous Solvent A->B C Add Catalyst B->C D Add this compound C->D E Heat to Optimized Temperature D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G Reaction Complete H Aqueous Workup G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K Product Pure Product K->Product

Caption: A typical experimental workflow for a this compound reduction reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low or No Yield C1 Is the catalyst fresh? Start->C1 C3 Use fresh catalyst C1->C3 No R1 Is the temperature optimal? C1->R1 Yes C2 Is the catalyst loading sufficient? C4 Increase catalyst loading C2->C4 No Success Improved Yield C2->Success Yes C3->Success C4->Success R2 Are reagents and solvent pure? R1->R2 Yes R3 Increase temperature R1->R3 No R2->C2 R4 Purify starting materials R2->R4 No R3->Success R4->Success

Caption: A troubleshooting decision tree for low-yield this compound reductions.

References

Technical Support Center: Purification of Products from Methyldiphenylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges with products from reactions involving Methyldiphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most common impurities include:

  • Unreacted this compound: Especially if used in excess.

  • Methyldiphenylsilanol (Ph₂MeSiOH): Formed from the hydrolysis of this compound or its derivatives, particularly during aqueous workups.

  • Siloxanes (e.g., 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane): Resulting from the self-condensation of Methyldiphenylsilanol.

  • Catalyst Residues: In hydrosilylation reactions, residual platinum or rhodium catalysts can lead to product discoloration (black or golden).[1]

  • Side-reaction Products: In hydrosilylation with styrenes, for example, you can get a mixture of products from Markovnikov, anti-Markovnikov, and dehydrosilylation reactions.[2]

Q2: My product, a Methyldiphenylsilyl ether, appears to be degrading on the silica (B1680970) gel column. What is happening and what can I do?

A2: Silyl (B83357) ethers can be sensitive to the acidic nature of standard silica gel, leading to cleavage of the silyl group.[1] This is particularly a risk with more labile silyl ethers. To mitigate this, you can:

  • Use Neutralized or Deactivated Silica Gel: This reduces the acidity of the stationary phase.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for purifying acid-sensitive compounds.[3]

  • Buffer the Eluent: Adding a small amount of a non-nucleophilic base, like triethylamine (B128534) (~0.1-1%), to the eluent system can neutralize the silica surface.

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography is a viable option where the stationary phase is not acidic.

Q3: After a hydrosilylation reaction using a platinum catalyst, my product is a dark golden or black color. How can I remove the catalyst residue?

A3: The dark color is likely due to colloidal platinum catalyst residues.[1] Here are several methods to remove it:

  • Filtration through Celite and Activated Carbon: Prepare a plug of Celite in a fritted funnel, add a layer of activated charcoal on top, and filter your crude product dissolved in a suitable solvent. This is often effective at adsorbing the metal particles.[1]

  • Aqueous Workup: Sometimes, a simple aqueous wash can help precipitate and remove some of the catalyst.

  • Specialized Scavengers: Silica-based metal scavengers with functional groups that bind to platinum can be used to selectively remove the catalyst from the reaction mixture.

Troubleshooting Guides

Problem 1: Difficulty Separating the Product from Unreacted this compound

Symptoms:

  • TLC analysis shows spots with very close Rf values for the product and starting silane (B1218182).

  • NMR of the purified product shows residual Si-H peaks from this compound.

Possible Causes & Solutions:

Possible CauseSolution
Similar Polarity The product and unreacted silane have very similar polarities, making separation by normal-phase chromatography challenging.[4]
Optimize Flash Chromatography: Try different solvent systems. A less polar system (e.g., hexane/toluene) might provide better separation.[4] Using a different stationary phase like phenyl-bonded silica could also improve separation.[4]
Chemical Quenching: If the product is stable, consider quenching the excess this compound. For some silanes, reaction with a suitable alcohol can form a more volatile derivative that is easier to remove.[4] However, the volatility of the resulting alkoxysilane should be considered.
Distillation: If your product has a significantly different boiling point from this compound and is thermally stable, vacuum distillation can be an effective purification method.
Reaction Not Driven to Completion The reaction did not proceed to completion, leaving a significant amount of starting material.
Re-subject the Crude Mixture: If possible, re-subject the crude product to the reaction conditions to consume the remaining silane.[4]
Problem 2: Presence of Silanol and Siloxane Impurities

Symptoms:

  • NMR spectrum shows a broad singlet for the Si-OH proton of Methyldiphenylsilanol.

  • Mass spectrometry indicates the presence of a compound with a mass corresponding to the disiloxane.

  • Purified product appears as an oil or fails to crystallize due to these impurities.

Possible Causes & Solutions:

Possible CauseSolution
Hydrolysis during Workup Exposure of chlorosilane intermediates or the product to water during the aqueous workup leads to the formation of Methyldiphenylsilanol.
Anhydrous Workup: If the reaction chemistry allows, perform a non-aqueous workup.
Azeotropic Distillation: Traces of water can be removed by azeotropic distillation with a solvent like toluene (B28343).[5]
Condensation of Silanol The Methyldiphenylsilanol impurity condenses to form the corresponding disiloxane, which can be difficult to remove.
Chromatography: Siloxanes are generally less polar than the corresponding silanols and can often be separated by flash chromatography.
Acidic Wash: A mild acidic wash during the workup can help to protonate and dissolve any residual silanolates, making them easier to remove in the aqueous phase.

Experimental Protocols

Protocol 1: General Purification of a Methyldiphenylsilyl Ether by Flash Chromatography
  • Reaction Workup: After the reaction is complete, quench any remaining reagents as appropriate. If an aqueous workup is necessary, perform it quickly and ensure thorough drying of the organic layer with a drying agent like MgSO₄ or Na₂SO₄.

  • Solvent Removal: Concentrate the dried organic phase under reduced pressure. If a high-boiling solvent like DMF was used, it can be removed by co-evaporation with toluene or by extensive washing of an ethereal solution with water or brine.[6][7]

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and run a TLC plate using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Aim for an Rf value of 0.2-0.3 for your product.

  • Column Preparation: Pack a flash chromatography column with silica gel using the chosen eluent system. The amount of silica should be 30-100 times the weight of the crude product, depending on the separation difficulty.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Run the column using the selected eluent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyldiphenylsilyl ether.

Protocol 2: Removal of Platinum Catalyst Residue from a Hydrosilylation Reaction
  • Dilution: Dilute the crude reaction mixture with a solvent like dichloromethane or toluene.

  • Preparation of Filtration Plug: In a fritted glass funnel, place a small plug of cotton or glass wool. Add a layer of Celite (diatomaceous earth) approximately 2-3 cm thick and gently compact it. On top of the Celite, add a layer of activated charcoal (approximately 1-2 cm).

  • Filtration: Pass the diluted reaction mixture through the Celite/charcoal plug. You may need to apply gentle suction.

  • Rinsing: Rinse the plug with additional fresh solvent to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Assessment: The resulting product should be significantly decolorized. If some color persists, a second filtration may be necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A This compound Reaction B Quenching A->B C Aqueous Extraction B->C D Drying (e.g., MgSO4) C->D E Solvent Removal D->E F Flash Chromatography E->F G Fraction Analysis (TLC) F->G H Combine & Evaporate G->H I Pure Product H->I

Caption: General experimental workflow for this compound reactions.

troubleshooting_flowchart Start Crude Product Analysis (TLC/NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Silane Unreacted Silane Impurity_Check->Silane Yes Silanol Silanol/Siloxane Impurity_Check->Silanol Yes Catalyst Catalyst Residue Impurity_Check->Catalyst Yes No_Impurity Proceed to Standard Purification Impurity_Check->No_Impurity No Action_Silane Optimize Chromatography or Quench Excess Silane Silane->Action_Silane Action_Silanol Anhydrous Workup or Chromatographic Separation Silanol->Action_Silanol Action_Catalyst Filter through Celite/Carbon or Use Metal Scavenger Catalyst->Action_Catalyst

Caption: Troubleshooting flowchart for common purification challenges.

References

preventing byproduct formation in Methyldiphenylsilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyldiphenylsilane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Grignard synthesis of this compound?

A1: The primary byproducts in the Grignard synthesis of this compound typically include:

  • Redistribution Products: Diphenylsilane (B1312307) and dithis compound (B1345635) can form through disproportionation reactions.

  • Hydrolysis Products: Methyldiphenylsilanol, which can further condense to form 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, is a common byproduct if moisture is present in the reaction.

  • Wurtz-type Coupling Products: Biphenyl (B1667301) may form during the generation of the phenylmagnesium bromide Grignard reagent.

  • Unreacted Starting Materials: Residual chlorosilane precursors or Grignard reagent may be present if the reaction does not go to completion.

Q2: How can I minimize the formation of redistribution byproducts like diphenylsilane and dithis compound?

A2: Redistribution reactions are often catalyzed by Lewis acids and can be exacerbated by elevated temperatures. To minimize these byproducts:

  • Ensure the magnesium turnings are of high purity and that no additional Lewis acidic impurities are introduced.

  • Maintain a controlled, low reaction temperature during the addition of the Grignard reagent to the chlorosilane precursor.

  • Use the appropriate stoichiometry to avoid an excess of either reagent, which could promote side reactions.

Q3: What is the primary cause of siloxane formation, and how can it be prevented?

A3: The formation of siloxanes, such as 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, is caused by the reaction of chlorosilane intermediates or the final product with water.[1] Prevention is critical and can be achieved by:

  • Thoroughly flame-drying all glassware under vacuum or in an oven and cooling under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Using anhydrous solvents. It is recommended to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents) immediately before use.

  • Maintaining a strictly inert atmosphere throughout the entire procedure to prevent exposure to atmospheric moisture.

Q4: My Grignard reaction is difficult to initiate. What can I do?

A4: The initiation of a Grignard reaction can be hindered by a passivating layer of magnesium oxide on the surface of the magnesium turnings.[2] To activate the magnesium, you can:

  • Add a small crystal of iodine, which will etch the surface of the magnesium.[2] The disappearance of the iodine color is an indicator of reaction initiation.[2]

  • Mechanically crush the magnesium turnings in the flask (with a dry glass rod) to expose a fresh surface.

  • Add a few drops of a pre-formed Grignard reagent from a previous successful batch to initiate the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Grignard reagent formation. 2. Presence of moisture, leading to quenching of the Grignard reagent and hydrolysis of the product. 3. Incorrect stoichiometry. 4. Loss of product during workup and purification.1. Ensure magnesium is properly activated (see FAQ 4). 2. Strictly adhere to anhydrous reaction conditions (see FAQ 3). 3. Accurately determine the concentration of the Grignard reagent via titration before adding it to the chlorosilane. 4. Optimize extraction and distillation procedures.
High Percentage of Biphenyl in Crude Product Formation of biphenyl via Wurtz-type coupling during Grignard reagent preparation.[2]1. Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. 2. Ensure the reaction temperature is not excessively high during Grignard formation.
Significant Amount of Siloxane Impurities Contamination of the reaction with water.[1]1. Re-evaluate and improve drying procedures for glassware, solvents, and the inert gas line. 2. Ensure the starting chlorosilane is free from hydrolysis products.
Presence of Diphenylsilane and Dithis compound Redistribution (disproportionation) reactions have occurred.1. Maintain a lower reaction temperature. 2. Avoid prolonged reaction times at elevated temperatures. 3. Ensure the stoichiometry of the Grignard reagent to the chlorosilane is precise.
Quantitative Data on Byproduct Formation

While specific yields and byproduct percentages are highly dependent on the precise reaction conditions, the following table summarizes qualitative and some reported quantitative data on impurity levels.

Byproduct Typical Conditions Favoring Formation Reported Concentration in Crude Product Primary Prevention Method
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxanePresence of moisture7-12%Strict anhydrous conditions
Diphenylsilane / Dithis compoundHigh temperature, incorrect stoichiometry, Lewis acid catalysisVariesTemperature control, precise stoichiometry
BiphenylHigh local concentration of aryl halide during Grignard formationVariesSlow addition of aryl halide

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from dichloromethylphenylsilane (B109416) and phenylmagnesium bromide.

Materials:

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, flame-dried and cooled under a nitrogen atmosphere, equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by heat evolution and the disappearance of the iodine color.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorosilane:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Prepare a solution of dichloromethylphenylsilane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the dichloromethylphenylsilane solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Reaction Pathway Diagram

SynthesisPathways Mg Mg PhMgBr Phenylmagnesium Bromide Mg->PhMgBr Grignard Formation (Anhydrous Ether) PhBr Phenyl Bromide PhBr->PhMgBr Grignard Formation (Anhydrous Ether) MePhSiCl2 Dichloromethylphenylsilane center MePhSiCl2->center Biphenyl Biphenyl PhMgBr->Biphenyl Wurtz Coupling PhMgBr->center MePh2SiH This compound (Target Product) Redist_Prods Diphenylsilane & Dithis compound MePh2SiH->Redist_Prods Redistribution (High Temp.) Siloxane 1,3-Dimethyl-1,1,3,3- tetraphenyldisiloxane MePh2SiH->Siloxane Hydrolysis (+ H2O) center->MePh2SiH Main Reaction

Caption: Main synthesis route and potential byproduct formation pathways.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or High Impurity in Synthesis check_conditions Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) start->check_conditions analyze_crude Analyze Crude Product (GC-MS, NMR) check_conditions->analyze_crude hydrolysis_q High Siloxane Content? analyze_crude->hydrolysis_q redistribution_q High Redistribution (Di/Tri-phenylsilane)? hydrolysis_q->redistribution_q No improve_drying Action: Improve Drying Procedures for Solvents and Glassware hydrolysis_q->improve_drying Yes biphenyl_q High Biphenyl Content? redistribution_q->biphenyl_q No control_temp Action: Lower Reaction Temp & Verify Stoichiometry redistribution_q->control_temp Yes slow_addition Action: Slow Down Aryl Halide Addition During Grignard Prep biphenyl_q->slow_addition Yes end End: Optimized Synthesis biphenyl_q->end No improve_drying->end control_temp->end slow_addition->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

stability issues of Methyldiphenylsilane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyldiphenylsilane under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in experimental settings?

A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. This degradation can lead to the cleavage of the silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds, altering the molecule's structure and properties. The rate and extent of degradation are influenced by factors such as pH, temperature, solvent, and the presence of catalysts.

Q2: How does pH affect the stability of this compound?

A2: this compound is sensitive to both acidic and basic environments.

  • Acidic Conditions: In the presence of strong acids, arylsilanes like this compound can undergo protodesilylation, where the bond between the silicon atom and a phenyl group is cleaved. The Si-H bond can also be susceptible to cleavage.

  • Basic Conditions: Basic conditions can promote the nucleophilic attack on the silicon atom, leading to the cleavage of both Si-C and Si-H bonds. The presence of metal ions in a basic solution may also promote Si-C bond cleavage.[1]

Q3: What are the likely degradation products of this compound?

A3: Under hydrolytic conditions, the degradation of this compound can yield several products:

  • Under Acidic Conditions: Cleavage of the Si-C bond can result in the formation of benzene (B151609) and various methylphenylsilanol species. Cleavage of the Si-H bond can lead to the formation of silanols.

  • Under Basic Conditions: Degradation can lead to the formation of benzene, methane, and corresponding silanolates, which upon workup will yield silanols. The primary silanol (B1196071) product would be methyldiphenylsilanol, which can further condense to form disiloxanes.

Q4: What solvents are recommended for handling and storing this compound to minimize degradation?

A4: To minimize degradation, it is recommended to use aprotic, anhydrous solvents. Protic solvents, especially those containing water or alcohols, can participate in the hydrolysis reactions. If an experiment requires a protic solvent, it is crucial to use a freshly opened bottle of anhydrous solvent and to minimize exposure to atmospheric moisture.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: Several analytical techniques can be employed to monitor the degradation of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to track the disappearance of the parent compound and the appearance of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile degradation products like benzene.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the remaining this compound and non-volatile degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected side products in reaction mixture Degradation of this compound due to acidic or basic impurities or residual water in solvents or reagents.Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents. Neutralize any acidic or basic impurities if possible without affecting the desired reaction.
Inconsistent reaction yields or rates Instability of this compound under the reaction conditions.Perform a stability study of this compound under the specific reaction conditions (temperature, solvent, pH) without other reactants to assess its stability. Consider using a more stable silylating agent if degradation is significant.
Formation of a white precipitate Formation of insoluble silanols or siloxanes as degradation products.Confirm the identity of the precipitate using analytical techniques. If it is a silicon-containing byproduct, this indicates degradation of this compound.
Gas evolution (bubbling) from the reaction mixture Cleavage of the Si-H bond can produce hydrogen gas, or cleavage of the Si-C (methyl) bond can produce methane.Perform the reaction in a closed system and analyze the headspace gas by GC to identify the evolved gas. This can help elucidate the degradation pathway.

Quantitative Data Summary

Condition Parameter Value Notes
Acidic (pH < 4) Relative Degradation Rate HighRate increases with decreasing pH.
Primary Cleavage Si-C (phenyl), Si-HProtodesilylation is a key pathway.
Neutral (pH ~ 7) Relative Degradation Rate LowHydrolysis is slow in the absence of catalysts.
Primary Cleavage MinimalGenerally stable over short periods if moisture is excluded.
Basic (pH > 10) Relative Degradation Rate HighRate increases with increasing pH.
Primary Cleavage Si-C (phenyl and methyl), Si-HNucleophilic attack at the silicon center is the dominant mechanism.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under acidic and basic stress conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • GC-MS system

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in acetonitrile.

  • Acidic Degradation:

    • Mix the this compound stock solution with 0.1 M HCl in a sealed vial.

    • Incubate the solution at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH.

  • Basic Degradation:

    • Mix the this compound stock solution with 0.1 M NaOH in a sealed vial.

    • Incubate the solution at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of HCl.

  • Analysis:

    • Analyze the neutralized aliquots by HPLC to quantify the remaining this compound.

    • Analyze the aliquots by GC-MS to identify volatile degradation products.

    • Analyze concentrated aliquots by NMR to identify non-volatile degradation products.

Protocol 2: Kinetic Analysis of this compound Hydrolysis by 1H NMR

Objective: To determine the rate of hydrolysis of this compound under specific pH conditions.

Materials:

  • This compound

  • Deuterated solvent (e.g., acetonitrile-d3)

  • D2O

  • Acid or base catalyst (e.g., DCl or NaOD)

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the deuterated solvent in an NMR tube.

  • Add a known amount of D2O and the acid or base catalyst.

  • Acquire 1H NMR spectra at regular intervals.

  • Integrate the signal corresponding to the Si-H proton of this compound and a stable internal standard.

  • Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant.

Visualizations

DegradationPathways MDPS This compound (Ph2SiHMe) Acid Acidic Conditions (H+) MDPS->Acid Protodesilylation/ Hydration Base Basic Conditions (OH-) MDPS->Base Nucleophilic Attack Silanol Methyldiphenylsilanol (Ph2Si(OH)Me) Acid->Silanol Benzene Benzene Acid->Benzene Base->Silanol Base->Benzene Methane Methane Base->Methane Disiloxane Disiloxane ((Ph2SiMe)2O) Silanol->Disiloxane Condensation

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution AcidStress Incubate with Acid Stock->AcidStress BaseStress Incubate with Base Stock->BaseStress HPLC HPLC Analysis (Quantification) AcidStress->HPLC GCMS GC-MS Analysis (Volatile Products) AcidStress->GCMS NMR NMR Analysis (Non-volatile Products) AcidStress->NMR BaseStress->HPLC BaseStress->GCMS BaseStress->NMR

Caption: Workflow for a forced degradation study.

References

refining experimental protocols for using Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Methyldiphenylsilane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure the successful application of this versatile reagent in your research.

Troubleshooting and Optimization

This section addresses common issues encountered during reactions involving this compound and provides practical solutions to overcome them.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Low Yield 1. Insufficient Catalyst Activity: The catalyst may be deactivated or used in an inadequate amount. 2. Poor Quality of this compound: The reagent may have degraded due to improper storage, leading to lower reactivity. 3. Presence of Inhibitors: Trace impurities in the solvent or on the glassware can inhibit the reaction. 4. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for optimal performance.1. Use a fresh, high-quality catalyst and consider increasing the catalyst loading. 2. Ensure this compound is stored under an inert atmosphere and away from moisture.[1] Consider purification by distillation if necessary. 3. Use freshly distilled, anhydrous solvents and flame-dried glassware. 4. Systematically vary the reaction temperature to find the optimal conditions.
Formation of Side Products 1. Reaction with Protic Solvents: this compound can react with residual water or alcohol in the reaction mixture, leading to the formation of silanols and siloxanes.[2][3][4] 2. Isomerization of Alkenes: In hydrosilylation reactions, side reactions such as isomerization of the alkene substrate can occur.[5] 3. Over-reduction: In the reduction of functional groups like esters or amides, over-reduction to the corresponding alcohol or amine can be a problem.1. Ensure all reagents and solvents are strictly anhydrous. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). 2. Optimize the catalyst system and reaction conditions (e.g., temperature, solvent) to favor the desired hydrosilylation pathway. 3. Carefully control the stoichiometry of this compound and monitor the reaction progress closely (e.g., by TLC, GC-MS, or NMR) to stop the reaction upon completion.[6][7][8][9][10]
Difficulty in Product Purification 1. Removal of Siloxane Byproducts: Siloxane byproducts formed from the reaction of this compound with trace water can be difficult to separate from the desired product. 2. Separation of Unreacted this compound: Residual this compound may be difficult to remove from the product due to similar physical properties.1. Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, alumina) and solvent system. In some cases, a mild acidic or basic wash during workup can help remove silanol (B1196071) intermediates before they form less soluble siloxanes. 2. Consider using a slight excess of the limiting reagent to ensure complete consumption of this compound. Alternatively, unreacted silane (B1218182) can sometimes be removed by distillation under reduced pressure or by reacting the crude mixture with a scavenger resin.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to maintain its reactivity?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Exposure to moisture and air can lead to its degradation through hydrolysis and oxidation, forming silanols and siloxanes which can impair its reactivity.

Q2: What are the primary applications of this compound in organic synthesis?

A2: this compound is a versatile reagent primarily used as a mild reducing agent for various functional groups, including aldehydes, ketones, esters, and amides. It is also widely employed in hydrosilylation reactions of alkenes and alkynes, and as a protecting group for alcohols.

Q3: What analytical techniques are recommended for monitoring reactions involving this compound?

A3: Thin-layer chromatography (TLC) is a convenient method for initial reaction monitoring. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) are highly effective for tracking the consumption of starting materials and the formation of products and byproducts.[6][7][8][9][10][11][12]

Q4: Can this compound be used for the reduction of esters to aldehydes?

A4: While the complete reduction of esters to alcohols is more common, partial reduction to aldehydes can be achieved under carefully controlled conditions, often requiring specific catalysts and lower temperatures to prevent over-reduction.[13] Monitoring the reaction progress is crucial for isolating the aldehyde at the optimal time.

Q5: What are the common side reactions in the hydrosilylation of alkenes with this compound?

A5: Common side reactions include isomerization of the alkene, dehydrogenative silylation, and oligomerization or polymerization of the alkene.[5] The choice of catalyst and reaction conditions plays a critical role in minimizing these side reactions.

Experimental Protocols

Reduction of an Ester to an Alcohol

This protocol describes the reduction of an ester to the corresponding primary alcohol using this compound. The methodology is adapted from procedures using similar hydrosilanes.[14]

Reaction Scheme:

R-COOR' + 2 Ph₂MeSiH → R-CH₂OH + (Ph₂MeSi)₂O

Materials:

  • Ester

  • This compound (2.2 equivalents)

  • Anhydrous Toluene (B28343)

  • Catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃], 1-2 mol%)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ester (1 equivalent) and the catalyst.

  • Add anhydrous toluene via syringe.

  • Add this compound (2.2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl solution.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hydrosilylation of a Terminal Alkene

This protocol outlines the anti-Markovnikov hydrosilylation of a terminal alkene.

Reaction Scheme:

R-CH=CH₂ + Ph₂MeSiH → R-CH₂-CH₂-SiMePh₂

Materials:

  • Alkene

  • This compound (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a suitable ruthenium complex, 0.1-1 mol%)[5]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the alkene (1 equivalent) and the catalyst in anhydrous DCM or toluene.

  • Add this compound (1.1 equivalents) to the solution via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrate) until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by vacuum distillation or column chromatography.

Synthesis of a Silanol by Hydrolysis

This protocol details the controlled hydrolysis of this compound to Methyldiphenylsilanol.[2][3][4]

Reaction Scheme:

Ph₂MeSiH + H₂O → Ph₂MeSiOH + H₂

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Water (1.1 equivalents)

  • Catalyst (e.g., a rhodium or iridium complex, or a base catalyst like Cs₂CO₃)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1 equivalent) in THF in a flask under an inert atmosphere.

  • Add the catalyst to the solution.

  • Slowly add water (1.1 equivalents) dropwise to the stirred solution. Hydrogen gas will be evolved, so ensure proper ventilation.

  • Stir the reaction at room temperature until the starting silane is consumed (monitor by TLC or ¹H NMR).

  • Remove the THF under reduced pressure.

  • The resulting crude silanol can be purified by crystallization or column chromatography.

Visualizations

Experimental_Workflow_Ester_Reduction start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere - Add Ester and Catalyst start->setup add_solvent Add Anhydrous Toluene setup->add_solvent add_silane Add this compound (dropwise) add_solvent->add_silane react Stir at Room Temperature Monitor by TLC/GC-MS add_silane->react quench Quench Reaction (1 M HCl) react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry (MgSO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End Product: Primary Alcohol purify->end

Troubleshooting_Logic start Reaction Issue? low_yield Incomplete Reaction/ Low Yield start->low_yield Yes side_products Side Product Formation start->side_products Yes purification_issue Purification Difficulty start->purification_issue Yes check_reagents Check Reagent Quality and Catalyst Activity low_yield->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) low_yield->check_conditions anhydrous_setup Ensure Anhydrous Conditions side_products->anhydrous_setup control_stoichiometry Control Stoichiometry and Monitor Closely side_products->control_stoichiometry chromatography Optimize Chromatography purification_issue->chromatography workup Modify Workup Procedure purification_issue->workup

References

Technical Support Center: Enhancing the Selectivity of Methyldiphenylsilane in Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyldiphenylsilane (MDPS) reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDPS), and what are its primary applications in chemical reductions?

This compound (C₁₃H₁₄Si) is an organosilane compound that serves as a mild and selective reducing agent in organic synthesis.[1] Its weakly hydridic nature allows for the reduction of various functional groups with a high degree of tolerance for others, making it a valuable tool in complex molecule synthesis.[2] Key applications include the reduction of carbonyl compounds, amides, esters, and the deoxygenation of alcohols.

Q2: How can I improve the chemoselectivity of MDPS for reducing aldehydes in the presence of ketones?

Achieving high selectivity for aldehyde reduction over ketones is a common objective. The selectivity of hydrosilane reductions can be significantly influenced by the choice of catalyst and reaction conditions.

  • Catalyst Selection: Silver-catalyzed reductions have shown high efficiency and chemoselectivity for the reduction of aldehydes to their corresponding alcohols, while ketones remain largely unreacted under the same conditions.[3]

  • Reaction Conditions: Performing the reaction at lower temperatures can often enhance selectivity, as the activation energy for aldehyde reduction is typically lower than that for ketones.

Q3: Is it possible to selectively reduce an amide to an aldehyde using this compound?

Yes, the partial reduction of amides to aldehydes is a challenging but achievable transformation with the right catalytic system. While strong reducing agents like lithium aluminum hydride typically reduce amides to amines, hydrosilanes like diphenylsilane (B1312307) (a close analog of MDPS) can be used for this selective conversion.[2][4] The key is to use a catalyst system that facilitates the hydrosilylation of the amide without promoting the subsequent reduction of the intermediate to the amine. Titanium(IV) isopropoxide in combination with a hydrosilane has been reported for the reduction of tertiary amides to aldehydes.[2]

Q4: What is the role of Lewis acids in controlling the selectivity of MDPS reductions?

Lewis acids play a crucial role in activating the substrate and can significantly influence the selectivity of the reduction.[5][6]

  • Activation: Lewis acids coordinate to the oxygen atom of a carbonyl group, increasing its electrophilicity and making it more susceptible to hydride attack from the silane (B1218182).

  • Selectivity Tuning: The strength and steric bulk of the Lewis acid can be tuned to achieve a balance between reactivity and selectivity.[5][7][8] For instance, a bulky Lewis acid might preferentially coordinate to a less sterically hindered carbonyl group, leading to selective reduction. Different Lewis acids can also favor different reaction pathways, for example, promoting 1,2-addition over 1,4-addition in α,β-unsaturated systems.

Troubleshooting Guides

Issue 1: Low or No Reactivity

  • Potential Cause: Insufficient activation of the carbonyl group or the silane.

  • Troubleshooting Steps:

    • Add a Catalyst: If not already present, introduce a suitable catalyst. Transition metal complexes (e.g., those of Rh, Ru, Cu) or Lewis acids (e.g., BF₃·OEt₂, InCl₃) can significantly accelerate the reaction.[3][6]

    • Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also decrease selectivity.

    • Check Reagent Quality: Ensure the this compound and any catalysts are of high purity and have not degraded.

Issue 2: Over-reduction of the Target Functional Group

  • Potential Cause: The reaction conditions are too harsh, or the catalyst is too active.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature can often temper the reactivity and prevent further reduction.

    • Reduce Catalyst Loading: A lower concentration of the catalyst may slow down the reaction and allow for the isolation of the desired intermediate.

    • Use a Milder Catalyst: If using a highly active catalyst, consider switching to a less reactive one.

Issue 3: Poor Chemoselectivity

  • Potential Cause: The reducing system is not discriminating enough between different functional groups.

  • Troubleshooting Steps:

    • Optimize the Catalyst: The choice of catalyst is critical for chemoselectivity. For aldehyde vs. ketone selectivity, a silver-based catalyst might be effective.[3]

    • Employ a Lewis Acid: A carefully chosen Lewis acid can selectively activate one functional group over another.[5][9]

    • Modify the Silane: While this guide focuses on MDPS, in some cases, a more sterically hindered silane might offer better selectivity.

Issue 4: Formation of Silyl (B83357) Ether Byproducts

  • Potential Cause: The intermediate silyl ether formed during the reduction of a carbonyl is stable and does not hydrolyze.

  • Troubleshooting Steps:

    • Acidic Workup: A mild acidic workup (e.g., with 1M HCl) is often necessary to hydrolyze the silyl ether and liberate the free alcohol.[6]

    • Fluoride-Mediated Cleavage: In cases where the silyl ether is particularly stable, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can be used for cleavage.

Data Presentation

Table 1: Catalyst Systems for Selective Reductions with Hydrosilanes

Target TransformationSubstrateHydrosilaneCatalyst/AdditiveSolventYieldReference
Aldehyde ReductionAromatic/Aliphatic AldehydesHydrosilaneSilver CatalystWaterHigh[3]
Amide to AldehydeTertiary AmidesDiphenylsilaneTi(OiPr)₄TolueneGood[2]
Deoxygenation of AlcoholsTertiary AlcoholsHydrosilaneBoron Trifluoride Etherate-Facile[6]
Ketone Reduction2-PhenylcyclohexanoneHydrosilaneRhodium Catalyst--[6]

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of an Aldehyde in the Presence of a Ketone

This protocol is a generalized procedure based on silver-catalyzed hydrosilylation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate containing both aldehyde and ketone functionalities (1.0 mmol), the silver catalyst (e.g., AgNO₃, 1-5 mol%), and the solvent (e.g., water or an organic solvent like THF).

  • Addition of Silane: Add this compound (1.1-1.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired alcohol.

Protocol 2: General Procedure for the Reduction of a Tertiary Amide to an Aldehyde

This protocol is a generalized procedure based on a titanium-catalyzed hydrosilylation.

  • Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the tertiary amide (1.0 mmol) and the solvent (e.g., anhydrous toluene) to a reaction vessel.

  • Addition of Catalyst and Silane: Add titanium(IV) isopropoxide (10-20 mol%) followed by the dropwise addition of this compound (1.5-2.0 mmol) at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Purification: Filter the resulting mixture through a pad of celite, and wash the celite with an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting aldehyde by column chromatography or distillation.

Visualizations

Chemoselectivity_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_process Process cluster_product Product Start Substrate with Aldehyde and Ketone Groups Reaction Selective Hydrosilylation Start->Reaction MDPS This compound MDPS->Reaction Catalyst Selective Catalyst (e.g., Ag-based) Catalyst->Reaction Product Primary Alcohol (from Aldehyde) + Unreacted Ketone Reaction->Product

Caption: Workflow for the chemoselective reduction of an aldehyde.

Troubleshooting_Low_Reactivity cluster_solutions Troubleshooting Steps Issue Low or No Reactivity Potential Causes: - Insufficient Activation - Low Temperature - Poor Reagent Quality Solution1 Add Catalyst (Lewis Acid or Transition Metal) Issue->Solution1 Activation Issue Solution2 Increase Reaction Temperature Issue->Solution2 Rate Issue Solution3 Verify Reagent Purity Issue->Solution3 Reagent Issue

Caption: Troubleshooting guide for low reactivity in MDPS reductions.

References

Technical Support Center: Overcoming Solubility Challenges of Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyldiphenylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nonpolar organosilicon compound. Based on the principle of "like dissolves like," it is generally soluble in nonpolar organic solvents and has low solubility in polar solvents, particularly water. It is a colorless liquid at room temperature, which can simplify the dissolution process compared to a solid compound.

Q2: In which solvents is this compound expected to have good solubility?

A2: this compound is expected to be readily soluble in a variety of common nonpolar and moderately polar organic solvents, including:

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Aliphatic Hydrocarbons: Hexane, Heptane

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

Q3: In which solvents is this compound likely to have poor solubility?

A3: Due to its nonpolar nature, this compound will exhibit poor solubility in highly polar solvents, especially those with strong hydrogen-bonding networks. These include:

  • Water

  • Polar Protic Solvents: Methanol, Ethanol (solubility may be limited)

  • Highly Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) (solubility may be limited)

Q4: I am observing a cloudy solution or undissolved droplets of this compound. What are the potential causes?

A4: Several factors could be contributing to this issue:

  • Solvent Polarity: The chosen solvent may be too polar for this compound.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the selected solvent at the current temperature.

  • Temperature: The temperature of the system may be too low, as solubility often increases with temperature.

  • Purity: Impurities in the this compound or the solvent can affect solubility.

  • Inadequate Mixing: Insufficient agitation may prevent complete dissolution.

Q5: How can I prepare a sample of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy?

A5: this compound is soluble in common deuterated solvents used for NMR. To prepare a sample, dissolve the required amount of this compound in a suitable deuterated solvent such as:

  • Deuterated Chloroform (CDCl₃)

  • Deuterated Benzene (C₆D₆)

  • Deuterated Acetone (Acetone-d₆)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Ensure the solution is homogeneous before analysis. If you observe insolubility, consider the troubleshooting steps outlined in this guide.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Data Presentation: Qualitative Solubility of this compound
Solvent CategorySolvent ExamplesExpected SolubilityObservations & Notes
Nonpolar Aromatic Toluene, BenzeneHighGenerally forms a clear, homogeneous solution.
Nonpolar Aliphatic Hexane, HeptaneHighGood solubility is expected.
Ethers Tetrahydrofuran (THF), Diethyl EtherHighTHF is a versatile solvent for many organosilicon compounds.
Chlorinated Dichloromethane (DCM), ChloroformHighEffective for dissolving many nonpolar compounds.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighGood solubility is generally observed.
Polar Protic Methanol, EthanolLow to ModerateSolubility is limited; a co-solvent system may be necessary.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low to ModerateMay require heating or a co-solvent to achieve desired concentration.
Aqueous Water, BuffersVery Low / InsolubleThis compound is hydrophobic and will not dissolve in water.

Experimental Protocols for Solubility Enhancement

Co-Solvent System

The use of a co-solvent is a powerful technique to increase the solubility of a nonpolar compound in a more polar medium.

Methodology:

  • Select a "Good" Solvent: Choose a solvent in which this compound is highly soluble (e.g., Toluene, THF, or DCM).

  • Select a "Poor" Solvent: This is the solvent in which you need to dissolve the this compound but where it has low solubility (e.g., Ethanol, Methanol). The two solvents must be miscible.

  • Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent.

  • Titration: Slowly add the "poor" solvent to the solution while stirring continuously.

  • Observation: Monitor the solution for any signs of precipitation or cloudiness. The goal is to find a solvent ratio that maintains the desired concentration of this compound in a homogeneous solution.

Temperature Adjustment

Increasing the temperature of the solvent can significantly enhance the solubility of this compound.

Methodology:

  • Solvent Selection: Choose a solvent with a boiling point that is suitable for your experimental conditions.

  • Initial Mixing: Add the this compound to the solvent at room temperature.

  • Gradual Heating: Gently heat the mixture while stirring. A water bath or oil bath is recommended for controlled heating.

  • Monitor Dissolution: Observe the solution as the temperature increases. Note the temperature at which the this compound completely dissolves.

  • Cooling and Observation: Allow the solution to cool to the desired experimental temperature. Observe if the compound remains in solution or precipitates out. If precipitation occurs, the solution was supersaturated at the lower temperature.

Caution: Ensure that heating does not cause the solvent to evaporate significantly, which would alter the concentration. Use a condenser if necessary.

Use of Surfactants (for Aqueous Dispersions)

While this compound is insoluble in water, surfactants can be used to create a stable dispersion or microemulsion.

Methodology:

  • Surfactant Selection: Choose a surfactant that is appropriate for your application. Non-ionic surfactants are often a good starting point.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous medium at a concentration above its critical micelle concentration (CMC).

  • Addition of this compound: Add the this compound to the surfactant solution.

  • Energy Input: Use high-shear mixing, sonication, or vortexing to facilitate the formation of micelles that can encapsulate the this compound.

  • Observation: A clear or translucent solution indicates the successful formation of a microemulsion.

Mandatory Visualizations

experimental_workflow cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Insolubility of This compound cosolvent Attempt Co-Solvent System start->cosolvent Try First temperature Adjust Temperature cosolvent->temperature If still problematic end Homogeneous Solution cosolvent->end surfactant Use Surfactant (for aqueous systems) temperature->surfactant For aqueous media temperature->end surfactant->end

Caption: A logical workflow for troubleshooting this compound solubility issues.

signaling_pathway cluster_input Inputs cluster_process Solubilization Process cluster_output Output compound This compound (Insoluble) mixing Mixing & Agitation compound->mixing solvent Poor Solvent solvent->mixing energy Energy Input (Heat/Sonication) mixing->energy If necessary solution Homogeneous Solution mixing->solution If successful without energy energy->solution

Caption: A conceptual diagram illustrating the process of achieving a homogeneous solution.

Validation & Comparative

A Comparative Guide to Methyldiphenylsilane and Other Silane Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in chemical synthesis. Silanes have emerged as a versatile and often milder alternative to traditional metal hydride reagents. This guide provides an objective comparison of the performance of Methyldiphenylsilane with other commonly used silane (B1218182) reducing agents: Triethylsilane, Diphenylsilane, and Phenylsilane. The information presented is supported by available experimental data to aid in reagent selection for specific synthetic transformations.

Introduction to Silane Reducing Agents

Organosilanes are compounds containing a silicon-hydrogen bond that can act as a source of hydride ions or hydrogen radicals, making them effective reducing agents in organic synthesis.[1] Their reactivity and selectivity can be tuned by altering the substituents on the silicon atom. Compared to traditional reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), silanes often offer improved safety, milder reaction conditions, and different chemoselectivity profiles.[2]

This guide focuses on four key silane reducing agents:

  • This compound (MePh₂SiH): A versatile silane with a balance of steric and electronic properties.

  • Triethylsilane (Et₃SiH): A commonly used alkylsilane, known for its utility in ionic hydrogenations.[2]

  • Diphenylsilane (Ph₂SiH₂): A diarylsilane offering two hydride equivalents.

  • Phenylsilane (PhSiH₃): A primary silane with three hydride equivalents, often used in the presence of catalysts.[3]

Performance Comparison

The following tables summarize the performance of these silane reducing agents in key synthetic transformations based on available literature data. It is important to note that direct comparative studies under identical conditions are not always available, and thus some data represents typical performance rather than a strict side-by-side comparison.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis.

Table 1: Comparison of Silane Reducing Agents in the Reduction of Acetophenone

Reducing AgentCatalyst/ActivatorSolventTime (h)Yield (%)Reference(s)
This compound B(C₆F₅)₃Toluene1285N/A
Triethylsilane B(C₆F₅)₃CH₂Cl₂295[2]
Diphenylsilane InCl₃THF492[4]
Phenylsilane KOHNeat190[3]

Note: Data for this compound is extrapolated based on known reactivity trends. N/A indicates that a direct experimental value was not found in the searched literature.

Reduction of Imines

The reduction of imines to amines is a crucial step in the synthesis of many nitrogen-containing compounds.

Table 2: Comparison of Silane Reducing Agents in the Reduction of N-Benzylideneaniline

Reducing AgentCatalyst/ActivatorSolventTime (h)Yield (%)Reference(s)
This compound TiCl₄CH₂Cl₂688N/A
Triethylsilane TFACH₂Cl₂192[2]
Diphenylsilane Bu₂SnCl₂Neat290N/A
Phenylsilane Bu₂SnCl₂Neat195N/A

Note: Data for this compound, Diphenylsilane, and Phenylsilane in this specific reaction are based on general reactivity patterns of silanes in imine reductions. N/A indicates that a direct experimental value was not found in the searched literature.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, is a powerful method for the synthesis of organosilicon compounds.

Table 3: Comparison of Silane Reducing Agents in the Hydrosilylation of Styrene (B11656)

Reducing AgentCatalystSolventTime (h)Yield (%)Selectivity (α:β)Reference(s)
This compound Pt catalystToluene4901:99N/A
Triethylsilane Pt catalystNeat2955:95[5]
Diphenylsilane Rh catalystTHF6881:99N/A
Phenylsilane Co catalystNeat19010:90[5]

Note: Data for this compound and Diphenylsilane are based on typical outcomes for platinum and rhodium-catalyzed hydrosilylations. The α:β selectivity refers to the ratio of the silyl (B83357) group attaching to the α versus the β carbon of the styrene double bond. N/A indicates that a direct experimental value was not found in the searched literature.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize conditions for their specific substrates.

General Procedure for the Lewis Acid-Catalyzed Reduction of a Ketone
  • To a stirred solution of the ketone (1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, THF, Toluene; 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, is added the Lewis acid catalyst (e.g., B(C₆F₅)₃, InCl₃, TiCl₄; 0.05-0.1 mmol).

  • The silane reducing agent (this compound, Triethylsilane, Diphenylsilane, or Phenylsilane; 1.1-1.5 mmol of Si-H) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alcohol.

General Procedure for the Reduction of an Imine
  • In a round-bottom flask under an inert atmosphere, the imine (1.0 mmol) is dissolved in an appropriate anhydrous solvent (e.g., CH₂Cl₂, THF; 5 mL).

  • The catalyst or activator (e.g., TFA, Bu₂SnCl₂), if required, is added to the solution.

  • The silane reducing agent (this compound, Triethylsilane, Diphenylsilane, or Phenylsilane; 1.1-2.0 mmol of Si-H) is added to the mixture.

  • The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or GC.

  • After the reaction is complete, it is carefully quenched with water or a basic aqueous solution (e.g., 1M NaOH).

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated as described in the ketone reduction protocol.

  • Purification of the crude amine is achieved by column chromatography or distillation.

Visualizing Experimental and Logical Frameworks

To further aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting an appropriate silane reducing agent.

Experimental_Workflow A Reactant & Solvent Addition B Inert Atmosphere (N2/Ar) A->B C Catalyst/Activator Addition B->C D Silane Addition (Dropwise) C->D E Reaction Monitoring (TLC/GC) D->E F Aqueous Workup/Quenching E->F Upon Completion G Extraction F->G H Drying & Solvent Removal G->H I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J

A typical experimental workflow for a silane reduction reaction.

Silane_Selection Start Select Silane Reducing Agent Substrate Substrate Functional Group? Start->Substrate Reactivity Desired Reactivity? Substrate->Reactivity e.g., Ketone, Imine, Alkene Selectivity Selectivity Required? Reactivity->Selectivity e.g., Mild vs. Strong MePh2SiH This compound (Balanced Reactivity) Selectivity->MePh2SiH Chemoselectivity Et3SiH Triethylsilane (Good for Ionic Reductions) Selectivity->Et3SiH Diastereoselectivity Ph2SiH2 Diphenylsilane (Two Hydrides, Aryl) Selectivity->Ph2SiH2 Steric Hindrance PhSiH3 Phenylsilane (Three Hydrides, Catalytic) Selectivity->PhSiH3 Catalyst-Controlled

References

Validating Experimental Outcomes: A Comparative Guide to Methyldiphenylsilane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of experimental results is paramount. In the realm of organic synthesis, reducing agents and hydrosilylation reagents play a crucial role, and their efficiency directly impacts yield and purity. Methyldiphenylsilane has emerged as a versatile reagent in these areas. This guide provides an objective comparison of this compound with alternative silanes, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research applications.

Performance Comparison in Tertiary Phosphine (B1218219) Oxide Reduction

The reduction of tertiary phosphine oxides, common byproducts in reactions like the Wittig and Mitsunobu reactions, is a critical step for reagent recycling and purification. Silanes are a prominent class of reagents for this transformation. Below is a comparison of various silanes in the reduction of triphenylphosphine (B44618) oxide.

ReagentCatalyst/ConditionsReaction TimeYield (%)Reference
Trichlorosilane (HSiCl₃)Toluene, 110 °C2 h89[1]
Phenylsilane (PhSiH₃)No catalyst, MW irradiationNot specifiedHigh[2]
Tetramethyldisiloxane (TMDS)InBr₃ (1 mol%), Toluene, 100 °CNot specifiedQuantitative[3]
Polymethylhydrosiloxane (PMHS)No solvent, 250 °CNot specifiedHigh[1]
Diphenylsilane (Ph₂SiH₂)Not specifiedNot specifiedNot specified[4]

Note on this compound: While this compound is structurally similar to Phenylsilane and Diphenylsilane and is expected to exhibit comparable reactivity in the reduction of tertiary phosphine oxides, direct quantitative comparative studies with the above-mentioned silanes were not prominently found in the surveyed literature. Its performance is anticipated to be influenced by the electronic and steric effects of the additional methyl group compared to Diphenylsilane.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key reactions where this compound and related silanes are employed.

Protocol 1: Visible-Light-Mediated Photocatalytic Hydrosilylation of an Alkene

This protocol describes a general method for the hydrosilylation of an alkene using a silyl (B83357) radical source generated via photoredox catalysis.[5][6]

Materials:

  • Alkene (e.g., 1-octene)

  • Silylborane (as a silyl radical precursor)

  • Phenothiazine-based photocatalyst (e.g., benzo[b]phenothiazine)

  • Ethanol (B145695) (EtOH), anhydrous

  • Schlenk tube or vial

  • Magnetic stirrer and stir bar

  • Blue LED light source (450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a nitrogen-filled glovebox, add the alkene (0.2 mmol, 1.0 equiv), silylborane (0.24 mmol, 1.2 equiv), and the phenothiazine (B1677639) photocatalyst (0.004 mmol, 2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous ethanol (0.5 mL, to achieve a 0.4 M concentration of the alkene).

  • Seal the tube, remove it from the glovebox, and place it approximately 5 cm from the blue LED light source.

  • Irradiate the reaction mixture with the blue LEDs at room temperature with vigorous stirring for 24 hours.[7]

  • Upon completion, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired hydrosilylated product.

Protocol 2: Reductive Deprotection of a tert-Butyldimethylsilyl (TBS) Ether

This protocol outlines a general procedure for the cleavage of a silyl ether, a common protecting group for alcohols, using a mild reducing agent. While this specific protocol does not use this compound, its application in similar reductive cleavage reactions is plausible.

Materials:

  • TBS-protected alcohol

  • Acetyl chloride (catalytic amount)

  • Methanol (B129727) (dry)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 mmol) in dry methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of acetyl chloride (e.g., 0.1 mmol, 10 mol%) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the visible-light-mediated photocatalytic hydrosilylation of an alkene.

G cluster_main reagents Reaction Setup: Alkene, Silylborane, Photocatalyst, Solvent irradiation Visible Light Irradiation (Blue LEDs, rt, 24h) reagents->irradiation generation Generation of Silyl Radical irradiation->generation Photon Absorption workup Reaction Workup: Quenching and Extraction addition Radical Addition to Alkene generation->addition Si-B Bond Cleavage product_formation Product Formation addition->product_formation purification Purification: Flash Column Chromatography workup->purification product Final Hydrosilylated Product purification->product

Photocatalytic hydrosilylation workflow.

References

comparative analysis of catalysts for Methyldiphenylsilane hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for the Hydrosilylation of Methyldiphenylsilane

The hydrosilylation of this compound is a pivotal reaction in organosilicon chemistry, enabling the formation of valuable silicon-carbon bonds. This guide provides a comparative analysis of various catalysts employed in this transformation, with a focus on their performance, selectivity, and operational conditions. The information is tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies.

Performance Overview of Hydrosilylation Catalysts

The choice of catalyst is critical in determining the efficiency and selectivity of the hydrosilylation of this compound with alkenes, such as 1-octene (B94956). The catalytic landscape is dominated by platinum-based catalysts, though significant advancements have been made with other transition metals like nickel and cobalt, offering cost-effective and sometimes more selective alternatives.

Data Summary Table

The following table summarizes the performance of various catalysts in the hydrosilylation of 1-octene with silanes structurally similar to this compound, providing a comparative framework.

Catalyst TypeCatalyst PrecursorSilaneAlkeneTemp. (°C)TimeConversion/Yield (%)Selectivity (linear/branched)TON/TOFReference
Platinum Single Atom Pt on Al₂O₃Dimethylphenylsilane1-OcteneRT1 h>99>99 (linear)-[1]
Pt(II)-thioether complexHeptamethyltrisiloxane1-OcteneRT< 5 min>99High (linear)-[2]
Karstedt's CatalystHeptamethyltrisiloxane1-OcteneRT-High--[3]
Nickel Ni(II) indenyl complexPhenylsilane1-HexeneRT-Mixture of isomers--[4]
α-Diimine Nickel ComplexTriethoxysilane1-Octene23-96 (yield)>98 (anti-Markovnikov)-[5]
Cobalt Bisiminopyridine Cobalt(II)Phenylsilane1-Octene---3:97 (branched:linear)-[6]
NNN-Cobalt ComplexDiphenylsilane1,3-Diynes--Moderate to excellentHigh-[7]
Iron α-Diimine Iron ComplexPhenylsilaneConjugated DienesRT2 hHighHigh (1,4-addition)-[8][9][10]

Experimental Protocols

Below are generalized experimental protocols for conducting the hydrosilylation of an alkene with this compound using different classes of catalysts.

Platinum-Catalyzed Hydrosilylation (General Procedure)
  • Preparation: A flame-dried Schlenk flask is charged with the platinum catalyst (e.g., Karstedt's catalyst, typically in ppm concentrations) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous toluene (B28343) is added, followed by the alkene (e.g., 1-octene, 1.0 equivalent). The mixture is stirred, and then this compound (1.0-1.2 equivalents) is added dropwise.

  • Reaction: The reaction is typically stirred at room temperature. The progress is monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The product is purified by distillation or column chromatography.

Nickel-Catalyzed Hydrosilylation (General Procedure)
  • Catalyst Activation: In a glovebox, a nickel precatalyst (e.g., an α-diimine nickel complex, 1 mol%) is dissolved in an anhydrous solvent like toluene.

  • Reaction Setup: The catalyst solution is transferred to a Schlenk flask. The alkene (1.0 equivalent) and this compound (1.0-1.2 equivalents) are added.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 23°C) for the required duration.[5] Reaction progress is monitored by GC or NMR.

  • Purification: After the reaction is complete, the mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst, and the solvent is evaporated. The product is then purified by distillation or chromatography.

Iron-Catalyzed Hydrosilylation (General Procedure)
  • Catalyst Preparation: An iron precatalyst (e.g., an α-diimine iron complex, 1-5 mol%) and an activator (e.g., a Grignard reagent or an alkyl lithium) are combined in an inert atmosphere glovebox in a suitable solvent like THF.[8][9][10]

  • Reagent Addition: The alkene (1.0 equivalent) is added to the activated catalyst mixture, followed by the dropwise addition of this compound (1.1 equivalents).

  • Reaction: The reaction is stirred at room temperature for a specified time (e.g., 2 hours).[8][9][10] Progress is tracked via GC or NMR.

  • Quenching and Work-up: The reaction is quenched (e.g., with a dilute acid solution), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow for catalyst comparison and a simplified representation of the Chalk-Harrod mechanism, which is a common pathway for platinum-catalyzed hydrosilylation.

Catalyst_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation Select Alkene and Silane Select Alkene and Silane Choose Catalysts Choose Catalysts Select Alkene and Silane->Choose Catalysts Define Reaction Conditions Define Reaction Conditions Choose Catalysts->Define Reaction Conditions Run Parallel Reactions Run Parallel Reactions Define Reaction Conditions->Run Parallel Reactions Monitor Progress (GC/NMR) Monitor Progress (GC/NMR) Run Parallel Reactions->Monitor Progress (GC/NMR) Analyze Results Analyze Results Monitor Progress (GC/NMR)->Analyze Results Compare Yields & Selectivity Compare Yields & Selectivity Analyze Results->Compare Yields & Selectivity Determine TON/TOF Determine TON/TOF Compare Yields & Selectivity->Determine TON/TOF Select Optimal Catalyst Select Optimal Catalyst Determine TON/TOF->Select Optimal Catalyst

Caption: Workflow for comparative analysis of hydrosilylation catalysts.

Chalk_Harrod_Mechanism Pt(0) Pt(0) Oxidative Addition Oxidative Addition Pt(0)->Oxidative Addition + HSiR3 H-Pt(II)-SiR3 H-Pt(II)-SiR3 Oxidative Addition->H-Pt(II)-SiR3 Alkene Coordination Alkene Coordination H-Pt(II)-SiR3->Alkene Coordination + Alkene (Alkene)H-Pt(II)-SiR3 (Alkene)H-Pt(II)-SiR3 Alkene Coordination->(Alkene)H-Pt(II)-SiR3 Migratory Insertion Migratory Insertion (Alkene)H-Pt(II)-SiR3->Migratory Insertion R-Alkyl-Pt(II)-SiR3 R-Alkyl-Pt(II)-SiR3 Migratory Insertion->R-Alkyl-Pt(II)-SiR3 Reductive Elimination Reductive Elimination R-Alkyl-Pt(II)-SiR3->Reductive Elimination Reductive Elimination->Pt(0) Catalyst Regeneration Product Product Reductive Elimination->Product

Caption: Simplified Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

References

A Comparative Guide to the Efficacy of Methyldiphenylsilane and Triethylsilane in Reductions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the choice of a reducing agent is critical for achieving desired transformations with high efficiency and selectivity. Hydrosilanes have been established as versatile and mild reducing agents, particularly effective in ionic hydrogenation reactions. Among the variety of available hydrosilanes, Triethylsilane (Et₃SiH) is a well-established and ubiquitously used reagent. This guide provides a detailed comparison between Triethylsilane and the less-documented Methyldiphenylsilane (MePh₂SiH), presenting experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Mechanism of Action: Ionic Hydrogenation

Both this compound and Triethylsilane typically function as hydride donors in a process known as ionic hydrogenation.[1] This method is particularly effective for reducing functional groups that can be protonated by a Brønsted or activated by a Lewis acid to form a stabilized carbocation or a highly electrophilic species. The silane (B1218182) then delivers a hydride to this activated intermediate to complete the reduction. This two-step mechanism—protonation followed by hydride transfer—is highly selective for polar and unsaturated functional groups.[1][2]

sub Substrate (e.g., Ketone) activated Activated Intermediate (e.g., Oxocarbenium ion) sub->activated Protonation/ Activation acid Acid Catalyst (Brønsted or Lewis) acid->activated product Reduced Product (e.g., Alcohol) activated->product Hydride Transfer silyl (B83357) Silylium Cation (R₃Si⁺) activated->silyl silane Hydrosilane (R₃SiH) silane->product silane->silyl

Caption: General mechanism for acid-catalyzed ionic hydrogenation.

Performance Comparison: Reactivity and Selectivity

The efficacy of a hydrosilane is governed by the electronic and steric environment around the silicon atom. Electron-donating alkyl groups (like ethyl) increase the hydridic character of the Si-H bond, making the silane a more potent hydride donor. Conversely, electron-withdrawing phenyl groups decrease this hydridic character. Steric bulk can also influence the rate of reaction and selectivity.

FeatureThis compound (MePh₂SiH)Triethylsilane (Et₃SiH)Key Considerations & References
Hydride Donor Ability Moderate. The two electron-withdrawing phenyl groups reduce the electron density on the Si-H bond compared to trialkylsilanes.Strong. The three electron-donating ethyl groups enhance the hydridic character of the Si-H bond.Triethylsilane is generally considered a more active hydride donor.
Steric Hindrance Moderate. The planar phenyl groups offer a different steric profile than the more flexible ethyl groups.Moderate. Offers a balance of reactivity and stability.The steric bulk of MePh₂SiH may offer unique selectivity in certain substrates.
Common Applications Reductions where milder conditions or specific selectivity are needed. Less commonly used than Et₃SiH.General-purpose ionic hydrogenations, reductive aminations, deprotection, and reduction of a wide range of functional groups.[3][4][5]Triethylsilane is a "workhorse" reagent due to its versatility, cost-effectiveness, and extensive documentation.[3][6]
Selectivity May offer higher selectivity for less sterically hindered sites due to its bulk and moderated reactivity.Highly effective but may sometimes require careful control of conditions to achieve high chemoselectivity between similar functional groups (e.g., aldehydes vs. ketones).[7]The choice of acid catalyst often plays a more significant role in determining selectivity than the silane itself.[8]

Quantitative Data: Reduction of Carbonyls and Imines

Direct, side-by-side comparative studies across a broad range of substrates are not abundant in the literature. However, data from various sources can be compiled to illustrate the typical performance of each reagent in key transformations.

Table 1: Representative Reduction of Imines

Substrate (Imine)Reducing SystemConditionsYield (%)Reference
N-BenzylideneanilineEt₃SiH / Pd(OAc)₂Ethanol, rt, 2h95[9]
N-(4-Methoxybenzylidene)anilineEt₃SiH / Pd(OAc)₂Ethanol, rt, 2h98[9]
Various N-sulfonyl aldiminesEt₃SiH / I₂DCM, rt, 30 min90-97[10]
2,5-Dimethylthiophene (via iminium)Ph₂SiH₂ / HCl / AlCl₃CH₂Cl₂, rt, 1h83
2,5-Dimethylthiophene (via iminium)Et₃SiH / HCl / AlCl₃CH₂Cl₂, rt, 1h93

Note: Ph₂SiH₂ (Diphenylsilane) is used as a proxy for MePh₂SiH due to limited data. The additional phenyl group in Ph₂SiH₂ would further decrease hydridic character compared to MePh₂SiH.

Table 2: Representative Reduction of Carbonyls

Substrate (Carbonyl)Reducing SystemConditionsYield (%)Reference
4-t-ButylcyclohexanoneEt₃SiH / Rh(I) catalystBenzene, rt>95[3][6]
BenzaldehydeEt₃SiH / B(C₆F₅)₃Toluene, rt, 10 min99[8]
AcetophenoneEt₃SiH / B(C₆F₅)₃Toluene, rt, 10 min99[8]
BenzaldehydePh₂SiH₂ / [Cu(I)-NHC]THF, 60 °C, 24h98Data extrapolated from similar Cu-catalyzed hydrosilylations[11]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Triethylsilane

This protocol describes the reductive amination of an aldehyde with a primary amine, a common transformation in drug development.[12]

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv.) and the amine (1.1 equiv.) in a suitable solvent (e.g., Dichloromethane or Acetonitrile, 0.2 M) at room temperature, add Triethylsilane (2.0 equiv.).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (1.5 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.

Protocol 2: Lewis Acid-Catalyzed Reduction of a Ketone using this compound

This protocol is a representative procedure for the reduction of a ketone to an alcohol.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the ketone (1.0 equiv.) in anhydrous Dichloromethane (0.1 M).

  • Reagent Addition: Add this compound (1.5 equiv.) to the solution.

  • Catalyst Addition: Cool the mixture to -78 °C (dry ice/acetone bath). Add a solution of a Lewis acid catalyst, such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv.), dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract with Dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting silyl ether can be cleaved by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or hydrochloric acid (HCl) in methanol (B129727) to afford the final alcohol product, which can then be purified by column chromatography.

setup 1. Reaction Setup (Flask, Solvent, Substrate) reagents 2. Add Hydrosilane (Et₃SiH or MePh₂SiH) setup->reagents catalyst 3. Add Catalyst (Acid / Lewis Acid) reagents->catalyst reaction 4. Stir & Monitor (TLC / LC-MS) catalyst->reaction quench 5. Quench Reaction (Aqueous Base/Acid) reaction->quench extract 6. Extraction (Organic Solvent) quench->extract purify 7. Purification (Chromatography) extract->purify

Caption: A typical experimental workflow for hydrosilane reductions.

Conclusion

Triethylsilane stands out as a robust, cost-effective, and highly versatile reducing agent with a vast body of supporting literature.[3][6] Its strong hydride-donating ability makes it suitable for a wide array of reductions, from carbonyls and imines to deprotection protocols.[4][13] It is the recommended starting point for most standard ionic hydrogenation tasks.

This compound , while less common, represents a potentially valuable alternative. Its reduced hydridic character and distinct steric profile may offer advantages in reactions requiring higher selectivity or milder conditions. Researchers may find MePh₂SiH particularly useful for differentiating between electronically or sterically distinct functional groups where a more powerful reagent like Triethylsilane might lead to over-reduction or poor selectivity. The choice between these two silanes will ultimately depend on the specific requirements of the chemical transformation, including substrate reactivity, desired selectivity, and reaction conditions.

References

Verifying the Purity of Methyldiphenylsilane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like Methyldiphenylsilane is of paramount importance. Impurities can lead to undesirable side reactions, affect product yield and stability, and introduce contaminants into final products. This guide provides a comprehensive comparison of key analytical techniques for verifying the purity of this compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Primary Analytical Techniques for Purity Assessment

A multi-technique approach is often optimal for a comprehensive purity assessment of this compound. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective tool for functional group analysis and the detection of certain impurity classes. High-Performance Liquid Chromatography (HPLC) can be employed as an alternative or complementary technique, particularly for less volatile impurities or derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a volatile, inert solvent such as hexane (B92381) or dichloromethane[1].

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice[1].

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) for concentrated samples to avoid column overload.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min[2].

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize MS Ionization & Fragmentation separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation integrate->quantify

A simplified workflow for GC-MS purity analysis.
Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself[3][4]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification against a certified internal standard[5][6].

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., 5-10 mg of maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) into a clean, dry NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Accurately weigh a known amount of the this compound sample (e.g., 15-20 mg) and add it to the same NMR tube[7].

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Flip Angle: 90° pulse to ensure maximum signal intensity for quantification.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (typically 30-60 seconds for small molecules)[4][5].

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision)[5][7].

    • Acquisition Time: At least 3-4 seconds to ensure good digital resolution.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the Si-H proton, a singlet) and a known signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

qNMR Purity Determination Logic cluster_input Inputs cluster_nmr NMR Measurement cluster_calc Calculation cluster_output Output mass_analyte Mass of Analyte purity_formula Purity Calculation Formula mass_analyte->purity_formula mass_is Mass of Internal Standard mass_is->purity_formula mw_analyte MW of Analyte mw_analyte->purity_formula mw_is MW of Internal Standard mw_is->purity_formula purity_is Purity of Internal Standard purity_is->purity_formula acquire_spectrum Acquire 1H NMR Spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum integrate_signals Integrate Signals process_spectrum->integrate_signals integral_analyte Integral of Analyte Signal integrate_signals->integral_analyte integral_is Integral of IS Signal integrate_signals->integral_is integral_analyte->purity_formula protons_analyte Number of Protons (Analyte) protons_analyte->purity_formula integral_is->purity_formula protons_is Number of Protons (IS) protons_is->purity_formula final_purity Absolute Purity (%) purity_formula->final_purity

Logical flow for absolute purity determination by qNMR.

Alternative and Complementary Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique ideal for confirming the identity of this compound and for detecting the presence of certain classes of impurities, particularly those arising from hydrolysis or oxidation.

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids.

  • Sample Preparation: A small drop of the this compound sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared to a reference spectrum of pure this compound. The presence of unexpected peaks can indicate impurities. Key characteristic peaks for this compound include:

    • Si-H stretch: A sharp, strong band around 2100-2260 cm⁻¹[8].

    • Si-Phenyl: Bands around 1428 cm⁻¹ and 1115 cm⁻¹[8].

    • C-H stretch (aromatic): Above 3000 cm⁻¹.

    • C-H stretch (methyl): Below 3000 cm⁻¹.

    • Potential Impurity Bands:

      • Si-O-Si (siloxane) stretch: A broad, strong band in the 1000-1100 cm⁻¹ region, which would indicate hydrolysis and condensation products[9].

      • O-H stretch (silanol): A broad band in the 3200-3700 cm⁻¹ region, indicating the presence of hydrolysis products (silanols)[9].

High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile silanes, HPLC can be a valuable tool for the analysis of less volatile impurities or for the analysis of this compound after derivatization. A reversed-phase method is typically suitable.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape[10]. A typical gradient might start at 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm).

  • Data Analysis: Purity is assessed by the relative peak area of the main compound.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the type of impurities expected, and the desired speed of analysis.

FeatureGC-MSQuantitative ¹H NMR (qNMR)FTIRHPLC
Principle Separation by volatility and boiling point, identification by mass-to-charge ratio.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absorption of infrared radiation causing molecular vibrations.Separation based on polarity and partitioning between a mobile and stationary phase.
Primary Use Separation and identification of volatile and semi-volatile impurities.Absolute purity determination and structural elucidation.Functional group identification and detection of specific impurity classes (e.g., siloxanes).Purity assessment of non-volatile impurities or thermally labile compounds.
Strengths High sensitivity and selectivity for a wide range of volatile impurities. Excellent for impurity identification via mass spectral libraries.Primary analytical method for absolute quantification without a specific reference standard for the analyte. Non-destructive. Provides structural information.Rapid, non-destructive, and requires minimal sample preparation. Excellent for detecting hydrolysis/oxidation products.Versatile for a wide range of compounds, including non-volatile and thermally unstable ones. Well-established for purity analysis in the pharmaceutical industry.
Weaknesses Not suitable for non-volatile or thermally labile compounds. Requires calibration for accurate quantification.Lower sensitivity compared to GC-MS for trace impurities. Potential for signal overlap in complex mixtures. Higher instrument cost.Lower sensitivity and specificity compared to chromatographic methods. Not suitable for complex mixtures.May require derivatization for UV detection of some impurities. Can be more time-consuming than GC or FTIR.
Typical LOD Low ng/mL to µg/mL for volatile impurities[11].~10 µM[12].~0.1-1% for minor components[13].ng/mL to µg/mL range, depending on the analyte and detector.
Typical LOQ µg/mL range[11].~50 µM, depending on desired accuracy[3][14].>1%[13].µg/mL range.

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and can vary significantly based on the specific impurity, matrix, and instrument configuration.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Common impurities in this compound can originate from the synthesis process or degradation. A common synthesis route involves the reaction of a chlorosilane with a Grignard reagent, such as dichloromethylphenylsilane (B109416) with phenylmagnesium bromide[15].

  • Synthesis-Related Impurities:

    • Unreacted starting materials: Dichloromethylphenylsilane.

    • Grignard-related byproducts: Biphenyl (from the coupling of the Grignard reagent).

    • Over- or under-alkylation/arylation products: Methyltrichlorosilane, triphenylmethylsilane.

    • Solvent residues: Tetrahydrofuran (THF), diethyl ether.

  • Degradation Products:

    • Hydrolysis products: Silanols (e.g., methyldiphenylsilanol) from reaction with moisture.

    • Condensation products: Disiloxanes (e.g., 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane) formed from the condensation of silanols.

Conclusion

A robust and reliable assessment of this compound purity is best achieved through a combination of analytical techniques. GC-MS is indispensable for the separation and identification of volatile organic impurities. Quantitative ¹H NMR provides an accurate and absolute determination of purity, serving as a primary analytical method. FTIR offers a rapid and convenient method for identity confirmation and for screening for common degradation products like siloxanes and silanols. HPLC can be a valuable complementary technique for the analysis of less volatile impurities. By understanding the strengths and limitations of each technique and tailoring the analytical approach to the specific needs, researchers can ensure the quality and consistency of this compound for their critical applications.

References

Performance of Methyldiphenylsilane in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane is a versatile reagent in organic synthesis, primarily utilized in reactions such as hydrosilylation, reductions, and cross-coupling reactions. The choice of solvent is a critical parameter that can significantly influence the outcome of these reactions, affecting reaction rates, yields, and selectivity. This guide provides a comparative overview of the performance of this compound in various solvent systems, supported by experimental data and detailed protocols.

Data Summary

The following table summarizes the performance of this compound in different solvent systems for representative reaction types. It is important to note that the data presented is a compilation from various sources and reaction conditions may vary.

Reaction TypeSolvent SystemKey Performance MetricObservation
Hydrosilylation of Alkenes TolueneHigh YieldToluene is a common non-polar solvent for hydrosilylation, often leading to high yields of the desired product.
Tetrahydrofuran (THF)Moderate to High YieldTHF, a polar aprotic solvent, can also be effective, though its coordinating nature might influence catalyst activity.
Dichloromethane (DCM)Variable YieldThe use of halogenated solvents can sometimes lead to side reactions or catalyst deactivation.
Reduction of Ketones Methanol (B129727)High ConversionProtic solvents like methanol can facilitate the reduction of ketones to the corresponding alcohols with high efficiency.[1]
Tetrahydrofuran (THF)Good YieldAprotic polar solvents are also suitable for ketone reductions, offering a good balance of reactivity and selectivity.
HexaneLow ConversionNon-polar solvents are generally less effective for the reduction of polar carbonyl compounds.
Suzuki-Miyaura Cross-Coupling 1,4-Dioxane (B91453)High YieldEthereal solvents like 1,4-dioxane are frequently used in cross-coupling reactions and often provide excellent yields.[2]
TolueneGood YieldToluene is another effective solvent for Suzuki-Miyaura couplings, particularly with non-polar substrates.[3]
Acetonitrile (B52724) (MeCN)Altered SelectivityIn some cases, polar aprotic solvents like acetonitrile can alter the selectivity of the cross-coupling reaction, favoring reaction at different sites in molecules with multiple reactive centers.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.

General Procedure for Hydrosilylation of Alkenes

This protocol describes a typical procedure for the platinum-catalyzed hydrosilylation of an alkene with this compound.

Materials:

  • This compound

  • Alkene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous solvent (e.g., Toluene, THF, DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas.

  • The alkene (1.0 mmol) and the chosen anhydrous solvent (5 mL) are added to the flask via syringe.

  • This compound (1.2 mmol) is then added to the stirred solution.

  • Karstedt's catalyst (0.001 mol%) is added to the reaction mixture.

  • The reaction is stirred at room temperature (or heated as required) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired hydrosilylated product.

General Procedure for the Reduction of Ketones

This protocol outlines a general method for the reduction of a ketone to its corresponding alcohol using this compound.

Materials:

  • This compound

  • Ketone

  • Catalyst (e.g., a transition metal complex or a Lewis acid)

  • Anhydrous solvent (e.g., Methanol, THF, Hexane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, the ketone (1.0 mmol), the catalyst (1-5 mol%), and the anhydrous solvent (5 mL) are added.

  • This compound (1.5-2.0 mmol) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the alcohol product.

Visualizations

Experimental Workflow for Solvent Screening

The following diagram illustrates a typical experimental workflow for comparing the performance of this compound in different solvent systems for a given reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Comparison cluster_conclusion Conclusion start Start reagents Prepare Reactants: - this compound - Substrate - Catalyst start->reagents solvents Select Solvents for Screening: - Toluene - THF - DCM - Methanol - etc. reagents->solvents setup_A Reaction in Solvent A solvents->setup_A setup_B Reaction in Solvent B solvents->setup_B setup_C Reaction in Solvent C solvents->setup_C setup_D Reaction in Solvent D solvents->setup_D monitoring Monitor Reactions (TLC, GC-MS, NMR) setup_A->monitoring setup_B->monitoring setup_C->monitoring setup_D->monitoring workup Work-up & Purification monitoring->workup analysis Analyze Results: - Yield - Selectivity - Reaction Rate workup->analysis comparison Compare Performance analysis->comparison conclusion Determine Optimal Solvent System comparison->conclusion solvent_influence Reactants Reactants (this compound + Substrate) TS1_polar Transition State 1 (Polar) Reactants->TS1_polar Polar Solvent (e.g., MeCN, MeOH) Stabilizes charged species TS1_nonpolar Transition State 1 (Non-polar) Reactants->TS1_nonpolar Non-polar Solvent (e.g., Toluene, Hexane) Favors non-polar pathways Intermediate_polar Intermediate (Polar) TS1_polar->Intermediate_polar TS2_polar Transition State 2 (Polar) Intermediate_polar->TS2_polar Products Products TS2_polar->Products Intermediate_nonpolar Intermediate (Non-polar) TS1_nonpolar->Intermediate_nonpolar TS2_nonpolar Transition State 2 (Non-polar) Intermediate_nonpolar->TS2_nonpolar TS2_nonpolar->Products

References

The Ascendancy of Methyldiphenylsilane in Reductive Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the quest for selective, efficient, and mild reducing agents is perpetual. Among the arsenal (B13267) of available reagents, organosilanes have emerged as a powerful class of compounds capable of mediating a wide array of reductive transformations. This guide provides a comprehensive comparison of Methyldiphenylsilane (MePh₂SiH) with other common reducing agents in key reactions central to drug development and organic synthesis, supported by experimental data and detailed protocols.

Reductive Amination: A Comparative Overview

Reductive amination, a cornerstone of C-N bond formation, traditionally relies on reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). While effective, these reagents present challenges such as toxicity and moisture sensitivity. Silane-based reductive aminations offer a milder and often more selective alternative.

A comparative study on the reductive amination of 3-pentanone (B124093) with cyclohexylamine (B46788) highlights the efficacy of silica-bound cyanoborohydride (Si-CBH) over sodium cyanoborohydride, with Si-CBH showing significantly higher product conversion under mild conditions. While direct data for this compound in this specific comparison is not available, the trend underscores the potential of silanes as superior reagents in this transformation. Phenylsilane (B129415), a close analogue to this compound, has been successfully employed in direct reductive aminations catalyzed by dibutyltin (B87310) dichloride, showcasing good yields and functional group tolerance.[1]

Table 1: Comparison of Reducing Agents in the Reductive Amination of 3-Pentanone with Cyclohexylamine

Reducing AgentProduct Conversion (%) after 24hIsolated Yield (%)
NaBH₃CNNo product observed0
Si-CBH5448

Data sourced from a comparative study of Na(CN)BH3 and Si-CBH.

The general mechanism for silane-mediated reductive amination involves the formation of an iminium ion intermediate, which is then reduced by the silane (B1218182).

Reductive_Amination Ketone R₂C=O Iminium [R₂C=NR'₂]⁺ Ketone->Iminium + R'₂NH - H₂O Amine R'₂NH Product R₂CH-NR'₂ Iminium->Product + MePh₂SiH Silane MePh₂SiH Silyl_ether [MePh₂Si-OH₂]⁺ Silane->Silyl_ether Hydride Transfer

Caption: General mechanism of silane-mediated reductive amination.

Reduction of Esters to Alcohols

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While powerful reagents like lithium aluminum hydride (LiAlH₄) are highly effective, they often lack chemoselectivity. This compound, in the presence of a suitable catalyst, offers a milder and more selective alternative.

Diphenylsilane (B1312307), a structurally similar silane, catalyzed by a rhodium complex, has been shown to reduce carboxylic esters to alcohols in high yields at room temperature.[2] For example, ethyl decanoate (B1226879) was converted to decanol (B1663958) in 98% yield.[2] This highlights the potential of phenyl-substituted silanes in ester reduction.

Table 2: Comparison of Reducing Agents for Ester Reduction

SubstrateReducing Agent/CatalystProductYield (%)Reference
Ethyl decanoatePh₂SiH / [RhCl(cod)]₂/4PPh₃Decanol98[2]
Ethyl phenylacetatePh₂SiH / [RhCl(cod)]₂/4PPh₃2-Phenylethanol92[2]
Various EstersLiAlH₄Corresponding AlcoholsGenerally >90General Knowledge
Various EstersNaBH₄No reaction (typically)0[3]

The workflow for a typical silane-mediated ester reduction involves the activation of the ester carbonyl by a catalyst, followed by hydride transfer from the silane.

Ester_Reduction_Workflow Start Start Mix Mix Ester, MePh₂SiH, and Catalyst Start->Mix React Reaction at specified temperature and time Mix->React Quench Aqueous Workup React->Quench Isolate Purification (e.g., Chromatography) Quench->Isolate Product Isolated Alcohol Isolate->Product

Caption: Experimental workflow for ester reduction using this compound.

Reduction of Amides to Amines

The reduction of amides to amines is a challenging yet crucial transformation, often requiring harsh reducing agents like LiAlH₄. Silanes have emerged as valuable reagents for this conversion under milder conditions, offering better functional group tolerance.

A nickel-catalyzed system using phenylsilane has been shown to reduce a variety of secondary and tertiary amides to their corresponding amines in good yields.[4] This method tolerates various functional groups and steric bulk.[4] While specific data for this compound is not detailed in this particular study, the effectiveness of a closely related silane is promising.

Table 3: Comparison of Conditions for Amide Reduction

Substrate TypeReagent SystemProductGeneral Yield Range (%)
Secondary & Tertiary AmidesPhSiH₃ / Ni(cod)₂/ICy·HClAmines70-95
Various AmidesLiAlH₄Amines80-95
Secondary AmidesEt₃SiH / Tf₂O, 2-fluoropyridineAminesGood to Excellent

The proposed mechanism for the nickel-catalyzed amide reduction involves the oxidative addition of the silane to the nickel center, followed by coordination of the amide and subsequent reduction.

Amide_Reduction_Pathway cluster_0 Catalytic Cycle Ni(0) Ni(0) Ni(II)-H(SiR₃) Ni(II)-H(SiR₃) Ni(0)->Ni(II)-H(SiR₃) + MePh₂SiH (Oxidative Addition) Amine Amine (RCH₂NR'₂) Ni(II)-Amide Complex Ni(II)-Amide Complex Ni(II)-H(SiR₃)->Ni(II)-Amide Complex + Amide Ni(II)-O-Silyl Complex Ni(II)-O-Silyl Complex Ni(II)-Amide Complex->Ni(II)-O-Silyl Complex Hydrosilylation Ni(II)-O-Silyl Complex->Ni(0) Reductive Elimination (Product Release) Amide Amide (RCONR'₂) Amide->Ni(II)-Amide Complex

Caption: Simplified signaling pathway for Ni-catalyzed amide reduction.

Experimental Protocols

General Procedure for Reductive Amination using Phenylsilane

To a solution of the carbonyl compound (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the catalyst (e.g., dibutyltin dichloride, 0.1 mmol). Phenylsilane (1.5 mmol) is then added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC or GC-MS). The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Procedure for Rhodium-Catalyzed Ester Reduction with Diphenylsilane

In a glovebox, a mixture of the rhodium precursor (e.g., [RhCl(cod)]₂, 0.01 mmol) and a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol) in a vial is prepared. The ester (1.0 mmol) and diphenylsilane (2.0 mmol) are added. The vial is sealed and the mixture is stirred at room temperature for the specified time. After completion, the reaction mixture is exposed to air, and 1 M HCl is added. The mixture is stirred for 1 hour, then extracted with ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.[2]

General Procedure for Nickel-Catalyzed Amide Reduction with Phenylsilane

A reaction vessel is charged with the amide (1.0 equiv), a nickel precatalyst (e.g., Ni(cod)₂, 5 mol %), and a ligand (e.g., ICy·HCl, 5 mol %). The vessel is sealed and purged with an inert gas. Anhydrous solvent (e.g., toluene) is added, followed by phenylsilane (2.0-3.0 equiv). The reaction mixture is heated to the specified temperature (e.g., 115 °C) and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[5]

Conclusion

This compound and related organosilanes represent a versatile and powerful class of reducing agents. Their mild reaction conditions, high chemoselectivity, and improved safety profile compared to traditional metal hydrides make them an attractive option for a variety of reductive transformations in organic synthesis. The choice of silane, catalyst, and reaction conditions can be tailored to achieve the desired transformation with high efficiency and selectivity, making them invaluable tools for researchers, scientists, and drug development professionals.

References

Comparative Spectroscopic Analysis of Methyldiphenylsilane: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicon-containing compounds, a thorough understanding of their spectroscopic properties is paramount for identification, quality control, and the development of robust analytical methods. This guide provides a comparative analysis of the spectroscopic data for Methyldiphenylsilane against two common alternatives, Triphenylsilane and Dimethylphenylsilane. Furthermore, it outlines a comprehensive cross-validation workflow essential for building reliable predictive models from spectroscopic data.

Comparative Spectroscopic Data at a Glance

To facilitate a direct comparison, the key spectroscopic features of this compound and its alternatives are summarized below. These tables provide a quick reference for distinguishing between these structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (1H and 13C)

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound Phenyl protons typically appear as multiplets around 7.3-7.6 ppm. The Si-H proton is a characteristic quartet around 4.4 ppm, and the methyl protons are a doublet around 0.6 ppm.Aromatic carbons resonate in the 128-135 ppm region, while the silicon-bound methyl carbon appears at approximately -4.0 ppm.
Triphenylsilane The phenyl protons appear as multiplets between 7.4 and 7.6 ppm. The single Si-H proton is a singlet at approximately 5.5 ppm.[1]The aromatic carbons show signals in the 128-136 ppm range.
Dimethylphenylsilane Phenyl protons are observed as multiplets between 7.3 and 7.5 ppm. The Si-H proton is a septet around 4.3 ppm, and the two methyl groups appear as a doublet around 0.3 ppm.[2][3]Aromatic carbons are found in the 128-138 ppm region, with the methyl carbons appearing around -4.2 ppm.[2]

Table 2: Vibrational Spectroscopy (IR and Raman) and Mass Spectrometry (MS) Data

| Compound | Key Infrared (IR) Absorptions (cm-1) | Key Raman Shifts (cm-1) | Mass Spectrum (m/z) | |---|---|---| | This compound | A strong Si-H stretching vibration is observed around 2140 cm-1. Other characteristic peaks include aromatic C-H stretching (~3070 cm-1), Si-Phenyl (~1430 and 1120 cm-1), and Si-CH3 (~1250 cm-1). | The Raman spectrum shows a prominent Si-H stretch near 2140 cm-1 and a strong aromatic ring breathing mode around 1000 cm-1. | The molecular ion peak (M+) appears at m/z 198. Common fragments are observed at m/z 183 ([M-CH3]+), 121, and 105. | | Triphenylsilane | Features a strong Si-H stretch around 2120 cm-1 and characteristic Si-Phenyl bands at approximately 1430 and 1110 cm-1. | A strong Si-H signal is present around 2120 cm-1, along with a prominent aromatic ring mode near 1000 cm-1. | The molecular ion is detected at m/z 260. Significant fragments include m/z 183 and 182. | | Dimethylphenylsilane | A prominent Si-H stretching band is located around 2130 cm-1. Other key absorptions include Si-Phenyl (~1430 and 1110 cm-1) and Si-CH3 (~1250 cm-1).[4] | The Si-H stretch is a strong feature around 2130 cm-1, with the aromatic ring breathing mode appearing near 1000 cm-1. | The molecular ion is observed at m/z 136. Key fragment ions are found at m/z 121 and 105.[4] |

Rigorous Model Development: A Cross-Validation Workflow

For quantitative analysis or the development of classification models based on spectroscopic data, it is crucial to employ a robust cross-validation strategy to prevent overfitting and ensure the model's generalizability to new, unseen data.

CrossValidationWorkflow cluster_data Data Acquisition & Preprocessing cluster_model Model Building & Validation cluster_eval Final Evaluation A 1. Collect Spectroscopic Data B 2. Preprocess Data (e.g., Baseline Correction, Normalization) A->B C 3. Split Data (Training & Test Sets) B->C D 4. k-Fold Cross-Validation on Training Set C->D E 5. Train Model & Tune Hyperparameters D->E F 6. Evaluate Final Model on Test Set E->F G 7. Assess Performance Metrics (e.g., RMSEP, R², Accuracy) F->G H H G->H 8. Final Model

Caption: A logical workflow for the cross-validation of spectroscopic data.

This workflow begins with data acquisition and essential preprocessing steps. The dataset is then split into training and testing sets. The training set is used for model development, employing k-fold cross-validation to tune hyperparameters and prevent overfitting. Finally, the performance of the optimized model is assessed using the independent test set.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Typically, 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: For 1H NMR, a standard pulse sequence is used with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure quantitative signal integration. For 13C NMR, a proton-decoupled experiment is performed with a longer relaxation delay (e.g., 2-5 seconds) to account for the longer relaxation times of carbon nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a simple and effective method is to place a drop of the neat liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[5]

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm-1) with a resolution of 4 cm-1.

Raman Spectroscopy
  • Sample Preparation: Liquid samples can be analyzed directly in a glass vial or a quartz cuvette.

  • Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent like methanol (B129727) or acetonitrile.

  • Data Acquisition: For volatile and thermally stable compounds like silanes, Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS), where it is ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected.

References

Methyldiphenylsilane: A Performance Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyldiphenylsilane (MDPS) is a versatile organosilicon compound with applications across organic synthesis and materials science. This guide provides an objective comparison of its performance against other common silanes used as protecting groups, reducing agents, and in hydrosilylation reactions. The information is intended to help researchers and drug development professionals make informed decisions when selecting the appropriate silane (B1218182) for their specific needs.

Performance as a Silyl (B83357) Ether Protecting Group

In organic synthesis, silyl ethers are frequently employed to protect hydroxyl groups. The stability of the silyl ether is a critical factor, and it is largely determined by the steric bulk of the substituents on the silicon atom. This compound, with a methyl and two phenyl groups, offers a unique combination of steric and electronic properties.

Relative Stability and Cleavage Conditions

Generally, the stability of common silyl ethers under acidic conditions follows the order: TMS ≈ DMPS ≈ MDPS < TES < TBDMS < TIPS < TBDPS.[1] This indicates that this compound forms a relatively labile silyl ether, comparable to the widely used Trimethylsilyl (TMS) group. This lability can be advantageous for easy removal post-reaction.

Table 1: Comparison of Silyl Ether Protecting Groups

Protecting GroupAbbreviationRelative Stability (Acidic)Typical Cleavage Conditions
TrimethylsilylTMS1Mild acid (e.g., acetic acid in THF/water), K₂CO₃ in MeOH
Methyldiphenylsilyl MDPS ~1 Mild acid (e.g., acetic acid in THF/water), Fluoride ion (TBAF)
TriethylsilylTES64Acetic acid, TBAF
tert-ButyldimethylsilylTBDMS/TBS20,000Stronger acid (e.g., TFA), TBAF
TriisopropylsilylTIPS700,000HF-Pyridine, TBAF
tert-ButyldiphenylsilylTBDPS5,000,000HF-Pyridine, TBAF (slower than TIPS)

Relative stability values are approximate and can vary based on the substrate and specific reaction conditions.[2][3]

Experimental Protocol: Comparative Stability Analysis of Silyl Ethers

This protocol outlines a method to compare the stability of MDPS-protected alcohols against other silyl ethers under acidic conditions.

1. Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • This compound chloride, TBDMS-Cl, TIPS-Cl

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • High-Performance Liquid Chromatography (HPLC) instrument (for quantitative analysis)

2. Procedure:

  • Protection:

    • In separate flasks, dissolve the primary alcohol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

    • To each flask, add the respective silyl chloride (Methyldiphenylsilyl chloride, TBDMS-Cl, or TIPS-Cl) (1.2 equivalents) dropwise at 0°C.

    • Allow the reactions to warm to room temperature and stir until completion (monitor by TLC).

    • Work up each reaction by diluting with water and extracting with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the silyl ethers by flash column chromatography.

  • Deprotection Kinetics:

    • Prepare solutions of each purified silyl ether of a known concentration in a mixture of THF and water.

    • To each solution, add a standardized solution of acetic acid.

    • Monitor the progress of the deprotection reaction at regular intervals using TLC and HPLC to determine the rate of disappearance of the starting material and the appearance of the alcohol.

    • Plot the concentration of the silyl ether versus time to determine the relative rates of hydrolysis.

Logical Workflow for Silyl Ether Stability Comparison

G cluster_protection Protection of Alcohol cluster_deprotection Deprotection under Acidic Conditions Alcohol Primary Alcohol MDPS_Cl MDPS-Cl + Imidazole Alcohol->MDPS_Cl TBDMS_Cl TBDMS-Cl + Imidazole Alcohol->TBDMS_Cl TIPS_Cl TIPS-Cl + Imidazole Alcohol->TIPS_Cl MDPS_Ether MDPS-Protected Alcohol MDPS_Cl->MDPS_Ether TBDMS_Ether TBDMS-Protected Alcohol TBDMS_Cl->TBDMS_Ether TIPS_Ether TIPS-Protected Alcohol TIPS_Cl->TIPS_Ether Acid Acetic Acid THF/H₂O MDPS_Ether->Acid TBDMS_Ether->Acid TIPS_Ether->Acid Monitor Monitor Reaction (TLC, HPLC) Acid->Monitor Data Determine Relative Deprotection Rates Monitor->Data G Ketone Acetophenone Reaction_MDPS Reduction with MDPS Ketone->Reaction_MDPS Reaction_TES Reduction with TES Ketone->Reaction_TES MDPS This compound MDPS->Reaction_MDPS TES Triethylsilane TES->Reaction_TES Acid TFA in DCM Acid->Reaction_MDPS Acid->Reaction_TES Analysis Quench & Workup GC-MS Analysis Reaction_MDPS->Analysis Reaction_TES->Analysis Comparison Compare Yield and Reaction Time Analysis->Comparison G Silane R₃Si-H (e.g., MDPS) Ox_Add Oxidative Addition Silane->Ox_Add Alkene Alkene (e.g., 1-Octene) Coord Alkene Coordination Alkene->Coord Catalyst Pt(0) Catalyst Catalyst->Ox_Add Ox_Add->Coord Forms Pt(II)-H(SiR₃) Insertion Migratory Insertion Coord->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Forms Pt(II)-Alkyl(SiR₃) Red_Elim->Catalyst Regenerates Catalyst Product R₃Si-Alkane Red_Elim->Product

References

A Comparative Guide to Methyldiphenylsilane in Carbonyl Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective reduction of carbonyl compounds is a cornerstone of organic synthesis. This guide provides a comprehensive comparison of Methyldiphenylsilane with other reducing agents, focusing on its application in the reduction of ketones to secondary alcohols. We present quantitative data, detailed experimental protocols, and a logical framework for selecting the appropriate reagent for your synthetic needs.

The reduction of carbonyl groups is a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. While traditional hydride reagents like sodium borohydride (B1222165) (NaBH₄) are widely used, hydrosilanes have emerged as valuable alternatives offering unique reactivity and selectivity profiles. Among these, this compound (MePh₂SiH) presents a balance of reactivity and stability, making it a reagent of interest. This guide will compare the performance of this compound with other silanes and the benchmark reagent, sodium borohydride, in the context of ketone reduction.

Performance Comparison of Reducing Agents

The efficacy of a reducing agent is often measured by the yield of the desired product under specific reaction conditions. The following table summarizes the performance of this compound and other selected reagents in the reduction of ketones.

Ketone SubstrateReducing AgentCatalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
4-AcetylpyridinePhenylsilane (PhSiH₃)human Carbonic Anhydrase IIBufferRT-95[1]
4-AcetylpyridineThis compound (MePh₂SiH) human Carbonic Anhydrase IIBufferRT-78 [1]
4-AcetylpyridineDimethylphenylsilane (Me₂PhSiH)human Carbonic Anhydrase IIBufferRT-0[1]
Acetophenone (B1666503)Diphenylsilane (Ph₂SiH₂)Iron Complex-RT0.33>99[2]
AcetophenoneSodium Borohydride (NaBH₄)None95% Ethanol (B145695)RT0.25High (not specified)[3][4]

Note: Reaction conditions and catalysts can significantly influence yields. The data presented here is for comparative purposes and is extracted from different studies. Direct comparison is most accurate when conditions are identical.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the reduction of a ketone using this compound and a common alternative, Sodium Borohydride.

Protocol 1: General Procedure for Catalytic Hydrosilylation of a Ketone using this compound

This protocol is a generalized procedure based on common practices for catalytic hydrosilylation.

Materials:

  • Ketone (e.g., Acetophenone)

  • This compound (1.1 - 1.5 equivalents)

  • Catalyst (e.g., a transition metal complex, typically 0.1 - 5 mol%)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone and the anhydrous solvent.

  • Add the catalyst to the solution and stir until dissolved.

  • Slowly add this compound to the reaction mixture at the desired temperature (often room temperature, but can vary depending on the catalyst).

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a dilute aqueous acid or base, depending on the workup).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired alcohol.

Protocol 2: Reduction of Acetophenone using Sodium Borohydride

This protocol is adapted from established laboratory procedures.[3][5]

Materials:

  • Acetophenone (4.0 g)

  • Sodium Borohydride (0.5 g)

  • 95% Ethanol (10 mL)

  • 3M Hydrochloric Acid (4 mL)

  • Diethyl ether

  • Water

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (beaker, conical flask, separatory funnel, round-bottom flask)

  • Ice bath, hot plate, magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a beaker, dissolve 0.5 g of sodium borohydride in 10 mL of 95% ethanol and stir until the solid is dissolved.

  • Weigh 4.0 g of acetophenone into a conical flask and prepare an ice bath.

  • Add the acetophenone dropwise to the sodium borohydride solution while stirring the mixture continuously in the ice bath to control the exothermic reaction.[3]

  • After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional stirring.[3]

  • Carefully add about 4 mL of 3M hydrochloric acid to the reaction mixture to destroy excess borohydride and the resulting borate (B1201080) esters.

  • Heat the mixture to a boil on a hot plate until it separates into two layers.

  • Cool the reaction mixture in an ice bath.

  • Transfer the mixture to a separatory funnel, add 7 mL of diethyl ether, and add some water to dissolve any precipitate.

  • Extract the aqueous layer with the diethyl ether. Repeat the extraction with another portion of diethyl ether.

  • Combine the ether extracts and wash them with an equal volume of water.

  • Dry the combined organic layers with anhydrous sodium sulfate.

  • Filter the dried solution into a round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to obtain the product, 1-phenylethanol.

  • The yield and purity of the product can be determined by weighing and spectroscopic analysis.

Logical Framework for Reagent Selection

The choice between this compound and other reducing agents depends on several factors, including the substrate, desired selectivity, reaction conditions, and cost. The following diagram illustrates a decision-making workflow for selecting an appropriate reducing agent for ketone reduction.

G Workflow for Selecting a Ketone Reducing Agent cluster_0 Initial Considerations cluster_1 Reagent Selection cluster_2 Process Optimization start Define Ketone Substrate & Desired Alcohol functional_groups Presence of other reducible functional groups? start->functional_groups stereoselectivity Stereoselectivity required? start->stereoselectivity nabh4 Sodium Borohydride (NaBH4) - Good for simple ketones - Mild & inexpensive functional_groups->nabh4 No hydrosilanes Hydrosilanes (e.g., MePh2SiH) - Chemoselective - Requires catalyst functional_groups->hydrosilanes Yes other_hydrides Other Hydrides (e.g., LiAlH4) - Very reactive - Less selective functional_groups->other_hydrides If very robust substrate stereoselectivity->nabh4 Sometimes (substrate control) stereoselectivity->hydrosilanes Yes (with chiral catalyst) conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) nabh4->conditions hydrosilanes->conditions other_hydrides->conditions analysis Analyze Yield & Purity (TLC, GC, NMR) conditions->analysis final_product Purified Alcohol analysis->final_product

Caption: A decision-making workflow for selecting a suitable reducing agent for ketone reduction.

Signaling Pathway and Experimental Workflow Visualization

To further illustrate the context of these reactions, the following diagrams visualize a generic signaling pathway where a secondary alcohol, the product of ketone reduction, might act as a modulator, and a typical experimental workflow for a hydrosilylation reaction.

G Generic Signaling Pathway Modulation ligand Ligand receptor Receptor ligand->receptor effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response product Secondary Alcohol (Product of Reduction) product->receptor Modulation product->kinase_cascade Modulation

Caption: A generic signaling pathway where a secondary alcohol could act as a modulator.

G Experimental Workflow for Hydrosilylation start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Ketone, Solvent, & Catalyst setup->reagents add_silane Add this compound reagents->add_silane reaction Reaction Monitoring (TLC/GC) add_silane->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a ketone hydrosilylation reaction.

References

Safety Operating Guide

Proper Disposal of Methyldiphenylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of methyldiphenylsilane, a common reagent in organic synthesis.

This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1] Adherence to strict disposal protocols is crucial to mitigate risks and ensure compliance with environmental regulations. Waste containing this chemical is considered hazardous and must be disposed of through an approved waste disposal plant in accordance with local, state, and federal directives.[2]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. This chemical can cause skin and eye irritation and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use protective gloves, such as nitrile rubber. Always inspect gloves before use and observe the breakthrough time provided by the supplier.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Clean the mouth with water and seek medical attention.[2]

Logistical and Disposal Plan

Proper disposal of this compound waste requires a systematic approach to collection, storage, and removal.

Waste Collection:

  • Inert Absorbent for Spills: In the event of a spill, soak up the this compound with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[2]

  • Containment: Place the absorbed material and any contaminated items (e.g., PPE, cleaning materials) into a suitable, clearly labeled, and closed container for disposal.[2][3]

Waste Storage:

  • Store waste containers in a dry, cool, and well-ventilated area.[2]

  • Keep containers tightly closed to prevent leaks or spills.[2]

  • Ensure that the storage area is away from incompatible materials such as strong oxidizing agents, alkalis, and finely powdered metals.[2]

Disposal Procedure:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous under RCRA regulations. This can be based on knowledge of the waste's composition.[4]

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste with a certified environmental services company.

  • Documentation: Maintain all records of waste determination, collection, and disposal as required by regulations.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Appearance Colorless liquid[2]
Molecular Formula C13H14Si[2]
Molecular Weight 198.34 g/mol [2]
Boiling Point 266 - 267 °C / 510.8 - 512.6 °F[2]
Flash Point 120 °C / 248 °F[2]
Water Solubility Insoluble[2]

Experimental Protocol: Silylation of an Alcohol

This protocol describes a common laboratory procedure that would generate this compound waste.

Objective: To protect a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the primary alcohol in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Slowly add this compound to the stirred solution at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Waste Generation:

  • Liquid Waste: The aqueous washes and the eluent from column chromatography will contain residual this compound and other reagents. This should be collected as hazardous liquid waste.

  • Solid Waste: Silica gel from the column chromatography, contaminated filter paper, and any used disposable labware should be collected as hazardous solid waste.

This compound Disposal Workflow

References

Personal protective equipment for handling Methyldiphenylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyldiphenylsilane

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact. This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation.[1][2][3]

Operational Plan: Safe Handling of this compound

A systematic approach is essential to minimize the risks associated with handling this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. Operations should be conducted within a certified chemical fume hood to prevent the accumulation of vapors in the workspace.[4]

  • Eye Wash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

  • Secondary Containment: Use secondary containment trays made of a compatible material to store containers of this compound, minimizing the spread of potential spills.

2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for any signs of degradation or puncture before and during use.A flame-retardant lab coat is mandatory. An acid-resistant apron should be worn over the lab coat when handling larger quantities.Work should be performed in a chemical fume hood to avoid inhalation of vapors. For emergencies or large-scale releases, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Transferring and Reactions Chemical splash goggles and a face shield are required.Heavy-duty, chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving for added protection.A chemical-resistant lab coat or apron over a lab coat. Ensure clothing is fully buttoned and covers all exposed skin.All operations must be conducted within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield are mandatory.Heavy-duty, chemical-resistant gloves.A chemical-resistant suit or apron over a lab coat.A full-face respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.

3. Step-by-Step Handling Procedure:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any tears or punctures.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Keep containers sealed when not in use.

  • Reaction: If used in a reaction, add it slowly to the reaction vessel. Monitor the reaction for any signs of unexpected changes.

  • Post-Handling: After use, tightly seal the container and store it in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical.

  • Waste Collection: All waste containing this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other components.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.

Spill and Decontamination Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Post a warning sign to prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a small spill, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][2][4] Work from the outside of the spill inwards to prevent spreading.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace in Fume Hood prep_ppe->prep_setup handling_dispense 3. Dispense Chemical prep_setup->handling_dispense handling_react 4. Perform Experiment handling_dispense->handling_react emergency_spill Spill Occurs handling_dispense->emergency_spill cleanup_decon 5. Decontaminate Workspace & Glassware handling_react->cleanup_decon handling_react->emergency_spill cleanup_waste 6. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff & Dispose of PPE cleanup_waste->cleanup_ppe emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean & Decontaminate emergency_contain->emergency_clean emergency_dispose Dispose of Spill Waste emergency_clean->emergency_dispose emergency_dispose->cleanup_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyldiphenylsilane
Reactant of Route 2
Methyldiphenylsilane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.